molecular formula C10H11NO4 B1365871 3-[(Methoxyacetyl)amino]benzoic acid CAS No. 889940-48-1

3-[(Methoxyacetyl)amino]benzoic acid

Cat. No.: B1365871
CAS No.: 889940-48-1
M. Wt: 209.2 g/mol
InChI Key: XSGXNDNGNUTXRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(Methoxyacetyl)amino]benzoic acid (CID 9078970) is a benzoic acid derivative of significant interest in chemical and pharmaceutical research . This compound features a methoxyacetyl group attached to the amino functionality of 3-aminobenzoic acid, making it a valuable building block for the synthesis of more complex molecules . Para-aminobenzoic acid (PABA) derivatives are recognized as crucial scaffolds in medicinal chemistry, with documented applications in the development of therapeutic agents . The structural versatility of this compound class allows for diverse chemical modifications, enabling researchers to explore a wide range of biological activities. These activities can include antimicrobial, anticancer, and anti-Alzheimer's properties, as seen in various PABA analogs . Furthermore, the presence of both the carboxylic acid and the methoxy-acylated amino group on the aromatic ring provides two distinct sites for further chemical manipulation, such as the formation of coordination complexes, amides, or esters . This product is provided for research and development purposes in laboratory settings only. It is not intended for diagnostic, therapeutic, or human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[(2-methoxyacetyl)amino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO4/c1-15-6-9(12)11-8-4-2-3-7(5-8)10(13)14/h2-5H,6H2,1H3,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSGXNDNGNUTXRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)NC1=CC=CC(=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00429297
Record name 3-[(methoxyacetyl)amino]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00429297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

889940-48-1
Record name 3-[(2-Methoxyacetyl)amino]benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=889940-48-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[(methoxyacetyl)amino]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00429297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-[(Methoxyacetyl)amino]benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive and in-depth overview of the synthesis of 3-[(Methoxyacetyl)amino]benzoic acid, a valuable building block in medicinal chemistry and drug discovery. The document outlines a reliable and efficient synthetic protocol, grounded in the principles of the Schotten-Baumann reaction, involving the N-acylation of 3-aminobenzoic acid with methoxyacetyl chloride. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering not only a step-by-step methodology but also a detailed rationale behind the experimental choices to ensure reproducibility and a thorough understanding of the synthetic process. The content is supported by in-text citations to authoritative sources and includes data presented in a clear, tabular format, alongside a visual representation of the experimental workflow.

Introduction: The Significance of N-Acylated Aminobenzoic Acids in Drug Discovery

N-acylated aminobenzoic acids represent a critical class of scaffolds in modern medicinal chemistry. The derivatization of the amino group in aminobenzoic acids allows for the modulation of their physicochemical properties, such as lipophilicity, hydrogen bonding capacity, and metabolic stability. These modifications can significantly impact a molecule's pharmacokinetic and pharmacodynamic profile, making N-acylation a key strategy in the design of novel therapeutic agents.

The parent molecule, 3-aminobenzoic acid, is a versatile starting material in the synthesis of various organic compounds, including dyes and pharmaceuticals.[1][2] Its derivatives have been investigated for a wide range of biological activities. The introduction of an N-acyl group can lead to compounds with potential applications as local anesthetics, anti-inflammatory agents, and anticonvulsants. The methoxyacetyl group, in particular, can introduce favorable properties such as increased solubility and the potential for specific interactions with biological targets. Therefore, the synthesis of this compound provides a valuable intermediate for the development of new chemical entities with therapeutic potential.

Synthetic Strategy: The Schotten-Baumann Reaction

The synthesis of this compound is most effectively achieved through the N-acylation of 3-aminobenzoic acid with methoxyacetyl chloride. This transformation is a classic example of the Schotten-Baumann reaction, a widely utilized method for the formation of amides from amines and acyl chlorides. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid that is generated as a byproduct.

The choice of base and solvent system is crucial for the success of the reaction. An aqueous basic solution, such as sodium bicarbonate, is often employed. This creates a two-phase system where the reaction occurs at the interface. The base serves to deprotonate the ammonium ion formed after the initial nucleophilic attack of the amine on the acyl chloride, thereby regenerating the neutral amine and driving the reaction to completion. Alternatively, an organic base such as pyridine or triethylamine can be used in an aprotic solvent.

For the synthesis of this compound, a biphasic system with an aqueous solution of sodium bicarbonate is a practical and efficient choice. This method avoids the need for anhydrous conditions and simplifies the work-up procedure, as the product can often be isolated by simple filtration after acidification.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of this compound.

Materials and Reagents
Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )CAS NumberKey Properties
3-Aminobenzoic AcidC₇H₇NO₂137.1499-05-8White to off-white crystalline solid.
Methoxyacetyl ChlorideC₃H₅ClO₂108.5238870-89-2Colorless to light yellow liquid, moisture-sensitive.
Sodium BicarbonateNaHCO₃84.01144-55-8White crystalline powder.
Hydrochloric Acid (concentrated)HCl36.467647-01-0Corrosive liquid.
Deionized WaterH₂O18.027732-18-5-
AcetoneC₃H₆O58.0867-64-1Volatile, flammable liquid.
Step-by-Step Procedure
  • Preparation of the Reaction Mixture: In a 250 mL beaker, dissolve 5.0 g (0.036 mol) of 3-aminobenzoic acid in 100 mL of a 5% (w/v) aqueous solution of sodium bicarbonate. Stir the mixture at room temperature until the solid is completely dissolved.

  • Acylation: Cool the solution in an ice bath to 0-5 °C. While stirring vigorously, slowly add 4.4 g (0.041 mol) of methoxyacetyl chloride dropwise over a period of 15-20 minutes. Maintain the temperature below 10 °C during the addition.

  • Reaction Completion: After the addition is complete, continue to stir the reaction mixture in the ice bath for an additional 30 minutes, then allow it to warm to room temperature and stir for another 2 hours.

  • Product Precipitation: Carefully acidify the reaction mixture to a pH of approximately 2-3 by the slow addition of concentrated hydrochloric acid. A white precipitate of this compound will form.

  • Isolation and Purification: Collect the precipitate by vacuum filtration and wash the filter cake with cold deionized water (2 x 20 mL). Recrystallize the crude product from an appropriate solvent system, such as an ethanol/water mixture, to obtain the purified product.

  • Drying: Dry the purified product in a vacuum oven at 60-70 °C to a constant weight.

Experimental Workflow Diagram

The following diagram illustrates the key stages of the synthesis of this compound.

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep Dissolve 3-Aminobenzoic Acid in NaHCO₃ Solution acylation Add Methoxyacetyl Chloride (0-5 °C) prep->acylation stirring Stir at Room Temperature acylation->stirring acidification Acidify with HCl stirring->acidification filtration Vacuum Filtration acidification->filtration recrystallization Recrystallization filtration->recrystallization drying Vacuum Drying recrystallization->drying product This compound drying->product

Caption: Workflow for the synthesis of this compound.

Causality and Self-Validation

The robustness of this protocol is ensured by several key factors:

  • Use of Stoichiometric Excess of Base: A slight excess of sodium bicarbonate is used to ensure complete neutralization of the hydrochloric acid byproduct, which drives the reaction to completion.

  • Controlled Temperature: The initial addition of the highly reactive methoxyacetyl chloride is performed at low temperatures to control the exothermic reaction and minimize potential side reactions.

  • pH-Dependent Solubility: The product, an N-acylated carboxylic acid, is soluble in its deprotonated (basic) form and precipitates out upon acidification. This provides a straightforward and effective method for isolation.

  • Purification by Recrystallization: This standard technique effectively removes unreacted starting materials and any potential side products, leading to a high-purity final compound. The purity can be readily assessed by measuring the melting point and using spectroscopic techniques such as NMR.

Conclusion

This technical guide has detailed a reliable and well-founded method for the synthesis of this compound. By employing the Schotten-Baumann reaction, this protocol offers a practical and efficient route to this valuable building block for drug discovery and development. The provided step-by-step procedure, coupled with an understanding of the underlying chemical principles, should enable researchers to successfully synthesize this compound with a high degree of purity and yield.

References

  • Schotten, C. Ueber die Oxydation des Piperidins. Ber. Dtsch. Chem. Ges.1884, 17, 2544–2547.
  • Baumann, E. Ueber die Synthese von Hippursäure. Ber. Dtsch. Chem. Ges.1886, 19, 3218–3222.
  • Haroon, M.; Farwa, U.; Asif, M.; et al. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Molecules2023 , 28(3), 1359. [Link]

  • PubChem Compound Summary for CID 7419, 3-Aminobenzoic acid. National Center for Biotechnology Information. [Link]

  • Shree Sulphurics Pvt. Ltd. Methoxy Acetyl Chloride. [Link]

  • Wikipedia. 3-Aminobenzoic acid. [Link]

  • U.S. Patent 3,804,821 A, "Method for the direct acylation of aminobenzoic acids," issued April 16, 1974.

Sources

An In-depth Technical Guide to the Physicochemical Properties of 3-[(Methoxyacetyl)amino]benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

3-[(Methoxyacetyl)amino]benzoic acid, with the CAS Number 889940-48-1, is a substituted aminobenzoic acid derivative. Its chemical structure, featuring a benzoic acid moiety, an amide linkage, and a methoxyacetyl group, suggests its potential as a versatile building block in medicinal chemistry and drug discovery. The interplay of its functional groups dictates its physicochemical properties, which in turn govern its pharmacokinetic and pharmacodynamic behavior. Understanding these properties is paramount for its rational application in the design of novel therapeutic agents. This guide provides a comprehensive overview of the predicted physicochemical characteristics of this compound, alongside established experimental protocols for their determination, offering a foundational resource for researchers in the field.

Core Physicochemical Properties

A thorough understanding of a compound's physicochemical profile is a cornerstone of drug development. While experimental data for this compound is not extensively available in public literature, computational methods provide reliable predictions for key parameters. These in-silico predictions, combined with experimental data from structurally similar analogs, offer valuable insights.

Table 1: Predicted and Analog Physicochemical Data

PropertyPredicted Value for this compoundExperimental Value for 3-Aminobenzoic AcidExperimental Value for 3-Methoxybenzoic Acid
Molecular Formula C₁₀H₁₁NO₄C₇H₇NO₂C₈H₈O₃
Molecular Weight 209.2 g/mol 137.14 g/mol 152.15 g/mol [1]
Melting Point (°C) 160-180 (Estimated)178-180[2]110.5[1]
Boiling Point (°C) >350 (Predicted)Decomposes170-172 @ 10 mmHg[1]
Water Solubility Low to moderate (Predicted)5.9 mg/mL at 15°C[3]Soluble in boiling water[1]
pKa (acidic) 3.8 - 4.2 (Predicted)4.78 (carboxylic acid)[4]4.10[5]
logP 1.0 - 1.5 (Predicted)0.65[3]2.02[1]

Proposed Synthesis

The synthesis of this compound can be achieved through a standard amide coupling reaction. A plausible synthetic route involves the acylation of 3-aminobenzoic acid with methoxyacetyl chloride or the coupling of 3-aminobenzoic acid with methoxyacetic acid using a suitable coupling agent.

General Procedure for Amide Coupling:

A common and effective method for forming the amide bond is through the use of a coupling reagent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activator like N-hydroxysuccinimide (NHS) or 1-Hydroxybenzotriazole (HOBt).[6]

  • Activation of Carboxylic Acid: Methoxyacetic acid is dissolved in a suitable aprotic solvent (e.g., Dichloromethane (DCM) or Dimethylformamide (DMF)). EDC and HOBt are added, and the mixture is stirred at room temperature to form the activated ester.

  • Coupling with Amine: 3-Aminobenzoic acid, dissolved in the same solvent, is added to the reaction mixture. A non-nucleophilic base, such as Diisopropylethylamine (DIPEA) or triethylamine, is often included to neutralize the acid formed during the reaction.[7]

  • Reaction Monitoring and Workup: The reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction mixture is subjected to an aqueous workup to remove the coupling reagents and byproducts. The organic layer is washed sequentially with a dilute acid, a dilute base, and brine.[7]

  • Purification: The crude product is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure. The final product is purified by recrystallization or column chromatography.

G cluster_synthesis Proposed Synthesis of this compound MA Methoxyacetic Acid Coupling EDC/HOBt, DIPEA in DCM or DMF MA->Coupling ABA 3-Aminobenzoic Acid ABA->Coupling Product This compound Coupling->Product Workup Aqueous Workup & Purification Product->Workup

Caption: Proposed synthetic workflow for this compound.

Experimental Determination of Physicochemical Properties

For novel compounds in drug discovery, experimental determination of physicochemical properties is crucial for validating in-silico models and providing accurate data for further studies. The following sections detail standard protocols for key parameters.

Melting Point Determination

The melting point provides a quick assessment of a compound's purity. Pure crystalline solids typically exhibit a sharp melting range of 1-2°C.[8]

Protocol: Capillary Method [9]

  • Sample Preparation: A small amount of the dry, powdered sample is packed into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus.

  • Heating: The sample is heated rapidly to a temperature approximately 15-20°C below the expected melting point. The heating rate is then reduced to 1-2°C per minute to allow for thermal equilibrium.

  • Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded as the melting range.

Causality: A slow heating rate near the melting point is critical to ensure that the temperature of the heating block and the sample are in equilibrium, leading to an accurate measurement. Impurities disrupt the crystal lattice, typically causing a depression and broadening of the melting range.[8][10]

G cluster_mp Melting Point Determination Workflow Prep Sample Preparation (Dry, Powdered) Load Load into Capillary Tube Prep->Load Heat Heat in Apparatus (Initial Rapid, then Slow) Load->Heat Observe Observe & Record Melting Range Heat->Observe

Caption: Workflow for melting point determination by the capillary method.

Aqueous Solubility

Aqueous solubility is a critical determinant of a drug's absorption and bioavailability. The shake-flask method is the gold standard for determining thermodynamic solubility.[11][12]

Protocol: Shake-Flask Method [11][13]

  • Sample Preparation: An excess amount of the solid compound is added to a known volume of purified water or a relevant buffer solution in a sealed vial.

  • Equilibration: The vial is agitated in a shaker bath at a constant temperature (typically 25°C or 37°C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium between the solid and the solution is reached.

  • Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation or filtration.

  • Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

Causality: Using an excess of the solid ensures that a saturated solution is formed.[11] A prolonged equilibration time is necessary to reach the thermodynamic equilibrium, providing a true measure of solubility.[13]

G cluster_solubility Shake-Flask Solubility Determination Workflow Add Add Excess Solid to Solvent Equilibrate Agitate to Reach Equilibrium Add->Equilibrate Separate Separate Solid (Centrifuge/Filter) Equilibrate->Separate Quantify Quantify Concentration in Supernatant (HPLC/UV) Separate->Quantify

Caption: Workflow for the shake-flask solubility determination method.

Acid Dissociation Constant (pKa)

The pKa value indicates the strength of an acid in a solution and is crucial for predicting a compound's ionization state at different physiological pH values. Potentiometric titration is a highly accurate method for pKa determination.[14][15]

Protocol: Potentiometric Titration [16][17]

  • Solution Preparation: A known concentration of the compound is dissolved in a suitable solvent system (e.g., water or a co-solvent for poorly soluble compounds).

  • Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) of known concentration.

  • pH Monitoring: The pH of the solution is monitored continuously using a calibrated pH electrode as the titrant is added in small increments.

  • Data Analysis: A titration curve (pH versus volume of titrant added) is plotted. The pKa is determined from the pH at the half-equivalence point, where half of the acid has been neutralized.

Causality: At the half-equivalence point, the concentrations of the protonated (acidic) and deprotonated (conjugate base) forms of the compound are equal, and according to the Henderson-Hasselbalch equation, the pH is equal to the pKa.[15]

G cluster_pka Potentiometric Titration for pKa Determination Dissolve Dissolve Compound in Solvent Titrate Titrate with Standardized Base Dissolve->Titrate Monitor Monitor pH Continuously Titrate->Monitor Analyze Plot Titration Curve & Determine pKa Monitor->Analyze

Caption: Workflow for pKa determination via potentiometric titration.

Octanol-Water Partition Coefficient (logP)

LogP is a measure of a compound's lipophilicity and is a key indicator of its ability to cross biological membranes. Reverse-phase high-performance liquid chromatography (RP-HPLC) is a rapid and reliable method for estimating logP.[18][19]

Protocol: RP-HPLC Method [20]

  • Column and Mobile Phase: A C18 reverse-phase column is used. The mobile phase typically consists of a mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer.

  • Calibration: A series of standard compounds with known logP values are injected, and their retention times are measured. A calibration curve is generated by plotting the logarithm of the retention factor (log k) against the known logP values.

  • Sample Analysis: The target compound is injected under the same chromatographic conditions, and its retention time is determined.

  • LogP Calculation: The log k of the target compound is calculated from its retention time, and its logP value is then interpolated from the calibration curve.

Causality: In RP-HPLC, retention is primarily driven by the hydrophobic interactions between the analyte and the stationary phase. Therefore, there is a strong correlation between the retention time and the compound's lipophilicity (logP).[18]

G cluster_logp RP-HPLC for logP Determination Calibrate Calibrate with Known Standards Inject Inject Target Compound Calibrate->Inject Measure Measure Retention Time Inject->Measure Calculate Calculate logP from Calibration Curve Measure->Calculate

Caption: Workflow for logP determination using RP-HPLC.

Conclusion

This technical guide provides a comprehensive framework for understanding and evaluating the physicochemical properties of this compound. By integrating in-silico predictions with established experimental methodologies, researchers can build a robust data package to support the advancement of this compound in drug discovery and development pipelines. The detailed protocols and the underlying scientific principles offer a practical resource for laboratory execution and data interpretation, ultimately facilitating informed decision-making in the pursuit of novel therapeutics.

References

  • Determination of reversed-phase high performance liquid chromatography based octanol-water partition coefficients for neutral and ionizable compounds: Methodology evaluation. PubMed. [Link]

  • Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. [Link]

  • Determination of reversed-phase high performance liquid chromatography based octanol-water partition coefficients for neutral an. Elsevier. [Link]

  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. [Link]

  • Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water. ACS Publications. [Link]

  • Determination of reversed-phase high performance liquid chromatography based octanol-water partition coefficients for neutral and ionizable compounds: Methodology evaluation | Request PDF. ResearchGate. [Link]

  • Hydrophobicity parameters determined by reversed-phase liquid chromatography. XV: optimal conditions for prediction of log P(oct) by using RP-HPLC procedures. PubMed. [Link]

  • Determination of aqueous solubility by heating and equilibration: A technical note. National Institutes of Health. [Link]

  • A review of methods for solubility determination in biopharmaceutical drug characterization. Taylor & Francis Online. [Link]

  • assessment of reverse - phase. ECETOC. [Link]

  • APPENDIX A: MEASUREMENT OF ACIDITY (pKA). ECETOC. [Link]

  • Development of Methods for the Determination of pKa Values. National Institutes of Health. [Link]

  • Measuring the Melting Point. Westlab Canada. [Link]

  • Melting point determination. University of Calgary. [Link]

  • Melting point determination. SSERC. [Link]

  • Protocol for Determining pKa Using Potentiometric Titration. Creative Bioarray. [Link]

  • Experiment 1: Melting-point Determinations. University of Wisconsin-River Falls. [Link]

  • experiment (1) determination of melting points. University of Technology, Iraq. [Link]

  • Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide. National Institutes of Health. [Link]

  • One-pot synthesis of N-benzyl-2-aminobenzoic acid, via ring opening of isatoic anhydride derivative, and. Semantic Scholar. [Link]

  • Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. MDPI. [Link]

  • Facile synthesis of N-acyl 2-aminobenzothiazoles by NHC- catalyzed direct oxidative amidation of aldehydes. The Royal Society of Chemistry. [Link]

  • Amide synthesis by acylation. Organic Chemistry Portal. [Link]

  • Enzymatic Strategies for the Biosynthesis of N-Acyl Amino Acid Amides. PubMed. [Link]

  • Convenient Synthesis of p-Aminobenzoic Acids and their Methyl Esters. ResearchGate. [Link]

  • Biorelevant pKa (37°C) predicted from the 2D structure of the molecule and its pKa at 25°C. National Institutes of Health. [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. [Link]

  • Chemical Properties of Benzoic acid, 3-amino-, ethyl ester (CAS 582-33-2). Cheméo. [Link]

  • 3-Methoxybenzoic Acid | C8H8O3 | CID 11461. PubChem. [Link]

  • The amide group and its preparation methods by acid-amine coupling reactions: an overview. ResearchGate. [Link]

  • Towards the “Eldorado” of pKa Determination: A Reliable and Rapid DFT Model. National Institutes of Health. [Link]

  • TIER I HUMAN HEALTH NONCANCER CRITERIA BENZOIC ACID. U.S. Environmental Protection Agency. [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. National Institutes of Health. [Link]

  • Benzoic acid, 3-methoxy-2-(methylamino)-, methyl ester. NIST WebBook. [Link]

  • Table 20.5 pKa values for benzoic acid and some hydroxy-, thio-, and amino- substituted derivatives. University of Arizona. [Link]

  • 3-Aminobenzoic Acid | C7H7NO2 | CID 7419. PubChem. [Link]

  • 3-[(Dichloroamino)sulfonyl]benzoic acid. Cheméo. [Link]

  • Benzoic acid. Pacific Northwest National Laboratory. [Link]

  • 3-((4-Methoxyphenyl)amino)benzoic acid | C14H13NO3 | CID 11425050. PubChem. [Link]

Sources

An In-Depth Technical Guide to 3-[(Methoxyacetyl)amino]benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-[(Methoxyacetyl)amino]benzoic acid, registered under CAS number 889940-48-1, is a fascinating molecule that sits at the intersection of several key areas in medicinal chemistry and materials science. As a derivative of 3-aminobenzoic acid, it belongs to a class of compounds recognized for their rich pharmacological potential and utility as versatile chemical building blocks.[1][2] The introduction of a methoxyacetyl group to the amino function of the benzoic acid scaffold imparts a unique combination of lipophilicity and hydrogen bonding capability, making it an intriguing candidate for investigation in drug discovery programs. This guide aims to provide a comprehensive technical overview of this compound, from its synthesis and physicochemical properties to its potential applications and the scientific rationale behind them.

Core Molecular Attributes

A thorough understanding of a molecule's fundamental properties is the bedrock of its successful application in research and development. Below is a summary of the key identifiers and predicted physicochemical properties of this compound.

PropertyValueSource/Method
CAS Number 889940-48-1Chemical Abstracts Service
Molecular Formula C10H11NO4Calculated
Molecular Weight 209.20 g/mol Calculated
IUPAC Name 3-[(2-methoxyacetyl)amino]benzoic acidIUPAC Nomenclature
Predicted logP 1.1 - 1.6Estimation from similar structures
Predicted Melting Point 160-180 °CBased on related aminobenzoic acid derivatives
Predicted Solubility Sparingly soluble in water, soluble in organic solvents like DMSO, DMF, and methanol.Based on structural analogy

Synthesis and Mechanistic Insights

The synthesis of this compound is most logically achieved through the acylation of 3-aminobenzoic acid with methoxyacetyl chloride. This is a classic example of a nucleophilic acyl substitution reaction, a cornerstone of organic synthesis.

Reaction Causality

The lone pair of electrons on the nitrogen atom of the amino group in 3-aminobenzoic acid acts as a nucleophile, attacking the electrophilic carbonyl carbon of methoxyacetyl chloride. The presence of a base, such as pyridine or triethylamine, is crucial. It serves two primary functions: to deprotonate the ammonium intermediate that forms after the initial nucleophilic attack, thereby neutralizing the generated HCl, and to catalyze the reaction by enhancing the nucleophilicity of the amine.

Experimental Workflow Diagram

G cluster_0 Reaction Setup cluster_1 Reaction Progression cluster_2 Work-up and Isolation cluster_3 Purification A Dissolve 3-aminobenzoic acid and a non-nucleophilic base (e.g., pyridine) in a suitable solvent (e.g., THF or DCM). B Cool the solution in an ice bath (0-5 °C). A->B C Slowly add methoxyacetyl chloride dropwise with vigorous stirring. B->C D Allow the reaction to warm to room temperature and stir for a specified period (e.g., 2-4 hours). C->D E Monitor the reaction progress by Thin Layer Chromatography (TLC). D->E F Quench the reaction with water or a dilute acid solution. G Extract the product into an organic solvent (e.g., ethyl acetate). F->G H Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter. G->H I Concentrate the filtrate under reduced pressure to obtain the crude product. H->I J Purify the crude product by recrystallization or column chromatography. I->J

Caption: A generalized workflow for the synthesis of this compound.

Detailed Experimental Protocol

The following is a representative, self-validating protocol for the synthesis of this compound.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-aminobenzoic acid (1.0 equivalent) and pyridine (1.2 equivalents) in anhydrous tetrahydrofuran (THF).

  • Acylation: Cool the solution to 0 °C in an ice bath. Add a solution of methoxyacetyl chloride (1.1 equivalents) in anhydrous THF dropwise to the stirred solution over 30 minutes.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 3 hours. Monitor the reaction's completion by TLC, observing the disappearance of the 3-aminobenzoic acid spot.

  • Work-up: Pour the reaction mixture into a separatory funnel containing water and ethyl acetate. Acidify the aqueous layer with 1M HCl to a pH of approximately 2-3.

  • Extraction and Washing: Separate the organic layer. Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to afford this compound as a crystalline solid.

Spectroscopic and Analytical Characterization

Spectroscopic TechniquePredicted Key Features
¹H NMR - Aromatic protons as multiplets in the range of δ 7.0-8.5 ppm.- A singlet for the methoxy (-OCH₃) protons around δ 3.4-3.6 ppm.- A singlet for the methylene (-CH₂-) protons adjacent to the carbonyl group around δ 4.0-4.2 ppm.- A broad singlet for the amide (N-H) proton, typically downfield.- A very broad singlet for the carboxylic acid (O-H) proton, often above δ 10 ppm.
¹³C NMR - A carbonyl carbon of the carboxylic acid around δ 165-175 ppm.- A carbonyl carbon of the amide around δ 160-170 ppm.- Aromatic carbons in the range of δ 110-140 ppm.- A methylene carbon around δ 70-75 ppm.- A methoxy carbon around δ 55-60 ppm.
FT-IR (cm⁻¹) - A broad O-H stretch from the carboxylic acid (approx. 2500-3300 cm⁻¹).- An N-H stretch from the amide (approx. 3200-3400 cm⁻¹).- A C=O stretch from the carboxylic acid (approx. 1680-1710 cm⁻¹).- A C=O stretch from the amide (Amide I band, approx. 1630-1680 cm⁻¹).- C-O stretching for the ether and carboxylic acid (approx. 1200-1300 cm⁻¹).
Mass Spectrometry (MS) - The molecular ion peak (M⁺) is expected at m/z = 209.07.

Potential Applications in Drug Discovery and Materials Science

The structural motifs present in this compound suggest several promising avenues for its application. Benzoic acid derivatives are a cornerstone in modern drug discovery, valued for their structural versatility which allows for extensive modifications to achieve diverse biological activities.[3]

As a Scaffold in Medicinal Chemistry

The aminobenzoic acid core is a well-established pharmacophore found in a variety of therapeutic agents. The methoxyacetyl side chain can engage in crucial hydrogen bonding interactions with biological targets, potentially enhancing binding affinity and selectivity.

G A This compound (Lead Compound) B Target Protein (e.g., Enzyme, Receptor) A->B Binding Interaction C Biological Activity (e.g., Inhibition, Modulation) B->C Functional Consequence

Caption: The role of this compound as a potential bioactive agent.

Potential therapeutic areas for derivatives of this scaffold include:

  • Anticancer Agents: Many small molecule kinase inhibitors and other anticancer drugs feature substituted aniline and benzamide cores.

  • Anti-inflammatory Agents: The structural similarity to some non-steroidal anti-inflammatory drugs (NSAIDs) suggests potential in this area.

  • Antimicrobial Agents: The aminobenzoic acid scaffold is a key component of sulfonamide antibiotics, indicating that its derivatives could be explored for antibacterial or antifungal properties.[1]

As a Monomer in Polymer Science

The bifunctional nature of this compound, possessing both a carboxylic acid and an amide linkage, makes it a candidate for the synthesis of novel polyamides and polyesters. The methoxyacetyl group could impart unique solubility and thermal properties to the resulting polymers.

Safety and Handling

As with any chemical compound in a research setting, proper safety precautions are paramount. Based on the safety data for structurally related compounds, this compound should be handled with care.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Use in a well-ventilated area or under a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a molecule with considerable untapped potential. Its straightforward synthesis, combined with the proven utility of its constituent chemical motifs, makes it a valuable tool for researchers in both medicinal chemistry and materials science. This guide has provided a foundational understanding of its properties and potential applications, intended to inspire and facilitate further investigation into this promising compound. The exploration of its biological activities and incorporation into novel materials could lead to significant scientific advancements.

References

  • Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applic
  • A New Direction for the Green, Environmentally Friendly and Sustainable Bioproduction of Aminobenzoic Acid and Its Deriv
  • The Role of Benzoic Acid Derivatives in Modern Drug Discovery.
  • Synthesis and antimicrobial activity of the hybrid molecules between amoxicillin and deriv
  • Benzoic acid derivative-modified chitosan-g-poly(N-isopropylacrylamide)
  • [New biological properties of p-aminobenzoic acid]. PubMed.
  • Design, synthesis and molecular modeling of isatin-aminobenzoic acid hybrids as antibacterial and antibiofilm agents. PubMed.
  • Synthesis of new para-aminobenzoic acid derivatives, in vitro biological evaluation and preclinical validation of DAB-2-28 as a therapeutic option for the treatment of bladder cancer.
  • Aromatic Acid Or Derivative Containing (e.g., Aminobenzoic Acid Or Methyl Salicylate, Etc.) Patents and Patent Applications (Class 424/60).
  • Late‐Stage Amination of Drug‐Like Benzoic Acids: Access to Anilines and Drug Conjugates through Directed Iridium‐Catalyzed C−H Activ

Sources

An In-depth Technical Guide to the Spectral and Synthetic Profile of 3-[(Methoxyacetyl)amino]benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

N-acyl aminobenzoic acids represent a significant class of compounds in pharmaceutical research, often serving as key building blocks in the synthesis of more complex therapeutic agents. Their structural motif, combining an aromatic ring, a carboxylic acid, and an amide linkage, allows for diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific compound, 3-[(Methoxyacetyl)amino]benzoic acid, incorporates a methoxyacetyl group, which can influence its lipophilicity, hydrogen bonding capacity, and metabolic stability, making it an intriguing candidate for further investigation in drug discovery programs.

Accurate spectral characterization is paramount for the unambiguous identification and purity assessment of any newly synthesized compound. This guide provides a detailed examination of the predicted spectral data for this compound, offering insights into the correlation between its molecular structure and spectral features.

Synthesis of this compound

The synthesis of this compound is most directly achieved through the N-acylation of 3-aminobenzoic acid with methoxyacetyl chloride. This reaction is a classic example of nucleophilic acyl substitution, where the amino group of 3-aminobenzoic acid acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acid chloride.

Experimental Protocol

Materials:

  • 3-Aminobenzoic acid

  • Methoxyacetyl chloride[1]

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (TEA) or other suitable non-nucleophilic base

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Solvents for recrystallization (e.g., ethyl acetate/hexanes)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-aminobenzoic acid (1.0 equivalent) in anhydrous DCM. The choice of an anhydrous solvent is critical to prevent the hydrolysis of the highly reactive methoxyacetyl chloride.

  • Base Addition: Add triethylamine (1.1 equivalents) to the solution and stir for 10 minutes at room temperature. The base is essential to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation and preventing the protonation of the starting amine.

  • Acylation: Cool the reaction mixture to 0 °C in an ice bath. Slowly add methoxyacetyl chloride (1.05 equivalents) dropwise via a syringe. Maintaining a low temperature helps to control the exothermic reaction and minimize potential side reactions.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Workup: Quench the reaction by adding 1 M HCl. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM. The acidic wash removes excess triethylamine.

  • Purification: Wash the combined organic layers sequentially with saturated NaHCO₃ solution (to remove any unreacted acid chloride and the carboxylic acid product if it's deprotonated), water, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Final Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, to afford this compound as a solid.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reaction Reaction cluster_workup Workup & Purification Start 3-Aminobenzoic Acid in Anhydrous DCM Add_Base Add Triethylamine Start->Add_Base Cool Cool to 0 °C Add_Base->Cool Add_Acyl_Chloride Add Methoxyacetyl Chloride Cool->Add_Acyl_Chloride React Stir at RT Add_Acyl_Chloride->React Quench Quench with 1M HCl React->Quench Extract Extract with DCM Quench->Extract Wash Wash with NaHCO₃, Water, Brine Extract->Wash Dry Dry over MgSO₄ Wash->Dry Concentrate Concentrate Dry->Concentrate Recrystallize Recrystallize Concentrate->Recrystallize Final_Product Pure this compound Recrystallize->Final_Product

Caption: Synthetic workflow for this compound.

Spectral Data and Interpretation

The following sections detail the predicted spectral data for this compound. These predictions are based on robust algorithms that consider the chemical environment of each atom.

¹H NMR Spectroscopy

Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~13.0br s1H-COOH
~10.2s1H-NH-
~8.2t, J=1.8 Hz1HAr-H (H-2)
~7.8dd, J=8.0, 1.8 Hz1HAr-H (H-6)
~7.6d, J=8.0 Hz1HAr-H (H-4)
~7.4t, J=8.0 Hz1HAr-H (H-5)
~4.1s2H-CH₂-
~3.4s3H-OCH₃

Interpretation:

  • Carboxylic Acid Proton (-COOH): The highly deshielded broad singlet around 13.0 ppm is characteristic of a carboxylic acid proton, which is often exchangeable with D₂O.

  • Amide Proton (-NH-): The singlet at approximately 10.2 ppm is assigned to the amide proton. Its downfield shift is due to the electron-withdrawing effect of the adjacent carbonyl group and potential hydrogen bonding.

  • Aromatic Protons (Ar-H): The aromatic region (7.4-8.2 ppm) displays a complex splitting pattern consistent with a 1,3-disubstituted benzene ring.

    • The proton at the 2-position (H-2), situated between two electron-withdrawing groups (the carboxylic acid and the amide), is the most deshielded and appears as a triplet due to coupling with H-4 and H-6 (small meta-coupling).

    • The protons at H-4, H-5, and H-6 exhibit characteristic ortho and meta couplings.

  • Methylene Protons (-CH₂-): The singlet at ~4.1 ppm corresponds to the two protons of the methylene group in the methoxyacetyl moiety.

  • Methoxy Protons (-OCH₃): The singlet at ~3.4 ppm is assigned to the three protons of the methoxy group.

¹³C NMR Spectroscopy

Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

Chemical Shift (ppm)Assignment
~168.5-COOH
~167.0-C=O (amide)
~139.5Ar-C (C-3)
~132.0Ar-C (C-1)
~129.0Ar-C (C-5)
~124.0Ar-C (C-6)
~123.5Ar-C (C-4)
~119.5Ar-C (C-2)
~71.0-CH₂-
~58.5-OCH₃

Interpretation:

  • Carbonyl Carbons: Two distinct signals are observed in the downfield region, corresponding to the carboxylic acid carbonyl (~168.5 ppm) and the amide carbonyl (~167.0 ppm).

  • Aromatic Carbons: Six signals are predicted for the aromatic carbons, confirming the lack of symmetry in the 1,3-disubstituted ring. The carbons attached to the electron-withdrawing substituents (C-1 and C-3) are shifted downfield.

  • Aliphatic Carbons: The methylene carbon (-CH₂-) of the methoxyacetyl group is expected around 71.0 ppm, and the methoxy carbon (-OCH₃) at approximately 58.5 ppm.

Infrared (IR) Spectroscopy

Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3300-2500BroadO-H stretch (carboxylic acid)
~3300MediumN-H stretch (amide)
~3050WeakC-H stretch (aromatic)
~2950WeakC-H stretch (aliphatic)
~1700StrongC=O stretch (carboxylic acid)
~1670StrongC=O stretch (amide I band)
~1600, ~1480MediumC=C stretch (aromatic ring)
~1540MediumN-H bend (amide II band)
~1250StrongC-O stretch (carboxylic acid and ether)

Interpretation:

  • The IR spectrum is dominated by the characteristic broad O-H stretching band of the carboxylic acid dimer, typically observed from 3300 to 2500 cm⁻¹.

  • A distinct N-H stretching vibration for the secondary amide is expected around 3300 cm⁻¹.

  • Two strong carbonyl stretching absorptions will be present: one for the carboxylic acid (~1700 cm⁻¹) and another for the amide (Amide I band, ~1670 cm⁻¹).

  • The presence of the aromatic ring is confirmed by the C=C stretching vibrations in the 1600-1480 cm⁻¹ region and the aromatic C-H stretch just above 3000 cm⁻¹.

  • The amide II band (N-H bend) is expected around 1540 cm⁻¹.

Mass Spectrometry (MS)

Predicted Mass Spectrum (Electron Ionization - EI)

  • Molecular Ion (M⁺): m/z = 209

  • Key Fragmentation Pathways:

    • Loss of -OH (m/z 192)

    • Loss of -COOH (m/z 164)

    • Loss of -OCH₃ (m/z 178)

    • Loss of -CH₂OCH₃ (m/z 150)

    • Cleavage of the amide bond can lead to fragments corresponding to the methoxyacetyl cation (m/z 73) and the 3-aminobenzoic acid radical cation (m/z 137).

Interpretation:

The mass spectrum will show a molecular ion peak at m/z 209, corresponding to the molecular weight of the compound. The fragmentation pattern will be characteristic of a carboxylic acid and an amide. The loss of small, stable neutral molecules like water and carbon monoxide is also possible. The presence of key fragments will help to confirm the different structural components of the molecule.

Structural Correlation Diagram

Spectral_Correlation cluster_structure This compound cluster_h_nmr ¹H NMR cluster_c_nmr ¹³C NMR cluster_ir IR (cm⁻¹) mol mol H_COOH ~13.0 ppm (br s, 1H) mol->H_COOH COOH H_NH ~10.2 ppm (s, 1H) mol->H_NH NH H_Ar ~7.4-8.2 ppm (m, 4H) mol->H_Ar Ar-H H_CH2 ~4.1 ppm (s, 2H) mol->H_CH2 CH₂ H_OCH3 ~3.4 ppm (s, 3H) mol->H_OCH3 OCH₃ C_COOH ~168.5 ppm mol->C_COOH COOH C_Amide ~167.0 ppm mol->C_Amide C=O (amide) C_Ar ~119.5-139.5 ppm mol->C_Ar Ar-C C_CH2 ~71.0 ppm mol->C_CH2 CH₂ C_OCH3 ~58.5 ppm mol->C_OCH3 OCH₃ IR_OH 3300-2500 (O-H) mol->IR_OH O-H IR_NH ~3300 (N-H) mol->IR_NH N-H IR_CO_acid ~1700 (C=O) mol->IR_CO_acid C=O (acid) IR_CO_amide ~1670 (C=O) mol->IR_CO_amide C=O (amide)

Caption: Key spectral correlations for this compound.

Applications in Drug Development

Aminobenzoic acid derivatives are recognized as valuable scaffolds in medicinal chemistry due to their wide range of biological activities.[2][3] The structural features of this compound, including its hydrogen bond donor and acceptor sites, aromatic ring, and flexible methoxyacetyl side chain, make it a candidate for interaction with various biological targets.

Derivatives of aminobenzoic acid have been explored for their potential as:

  • Antimicrobial Agents: The p-aminobenzoic acid (PABA) scaffold is a well-known component of sulfonamide antibacterial drugs.[2] Modifications to the aminobenzoic acid core can lead to new compounds with activity against resistant bacterial strains.

  • Anticancer Agents: N-acyl aminobenzoic acids have demonstrated cytotoxic effects against various cancer cell lines. Their mechanisms can involve the disruption of cellular processes crucial for cancer cell proliferation and survival.[3]

  • Anti-inflammatory Agents: The structural similarity of some aminobenzoic acid derivatives to non-steroidal anti-inflammatory drugs (NSAIDs) suggests their potential for development as anti-inflammatory agents.

The specific biological activity of this compound would require experimental evaluation. However, its structure provides a promising starting point for the design and synthesis of new therapeutic candidates.

Conclusion

This technical guide has provided a comprehensive overview of the predicted spectral data and a reliable synthetic route for this compound. The detailed interpretation of the ¹H NMR, ¹³C NMR, IR, and mass spectra, along with the illustrative diagrams, offers a robust framework for the structural characterization of this compound. The provided synthetic protocol is based on established chemical principles, ensuring its practicality and reproducibility in a laboratory setting. As a member of the promising class of N-acyl aminobenzoic acids, this compound and its analogs warrant further investigation for their potential applications in drug discovery and development.

References

  • Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. PMC. [Link]

  • Synthesis of 3-amino-benzoic acid. PrepChem.com. [Link]

  • 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. MDPI. [Link]

  • Method for the direct acylation of aminobenzoic acids.
  • 3-Aminobenzoic Acid. PubChem. [Link]

  • methoxy acetyl chloride. Shree Sulphurics. [Link]

Sources

An In-depth Technical Guide to the Solubility of 3-[(Methoxyacetyl)amino]benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the solubility of 3-[(Methoxyacetyl)amino]benzoic acid, a key consideration for researchers, scientists, and professionals in drug development. By synthesizing theoretical principles with actionable experimental protocols, this document serves as a foundational resource for understanding and manipulating the solubility of this compound.

Introduction: The Critical Role of Solubility

Solubility, the property of a solute to dissolve in a solvent to form a homogeneous solution, is a cornerstone of pharmaceutical sciences. For an active pharmaceutical ingredient (API) like this compound, its solubility profile dictates bioavailability, dosage form design, and ultimately, therapeutic efficacy. A thorough understanding of its dissolution characteristics in various media is therefore paramount during all stages of drug discovery and development.

This compound is an aromatic carboxylic acid. Its structure, featuring a benzoic acid core with a methoxyacetylamino substituent, suggests a complex interplay of functional groups that will govern its solubility. The carboxylic acid moiety provides a handle for pH-dependent solubility, while the amide and ether linkages introduce opportunities for hydrogen bonding.

Theoretical Framework: Predicting Solubility Behavior

The solubility of this compound is governed by its physicochemical properties and its interaction with the solvent. Key parameters influencing its solubility include its crystal lattice energy, polarity, hydrogen bonding capacity, pKa, and the properties of the solvent.

The molecule's structure contains both hydrophilic (carboxylic acid, amide, ether) and lipophilic (benzene ring) regions, making it an amphiphilic compound. Its solubility will therefore be highly dependent on the solvent system.

  • Aqueous Solubility and pH: As a carboxylic acid, this compound is expected to be a weak acid. Its aqueous solubility will be significantly influenced by the pH of the medium. In acidic conditions (pH < pKa), the molecule will exist predominantly in its neutral, less soluble form. As the pH increases above the pKa, the carboxylic acid group will deprotonate to form a carboxylate salt, which is more polar and thus more soluble in water. The Henderson-Hasselbalch equation can be used to predict the ratio of the ionized to the un-ionized form at a given pH.

  • Organic Solvents: In organic solvents, solubility will be dictated by the principle of "like dissolves like." Polar organic solvents, such as alcohols, are expected to be good solvents due to their ability to form hydrogen bonds with the solute. Aprotic polar solvents like DMSO and DMF should also effectively solubilize the compound. Non-polar solvents, such as alkanes, are anticipated to be poor solvents.

  • Temperature: The dissolution of most solid compounds is an endothermic process. Therefore, the solubility of this compound is expected to increase with increasing temperature.

Experimental Determination of Solubility

A systematic approach is required to experimentally determine the solubility of this compound. This involves both qualitative and quantitative assessments.

Qualitative Solubility Assessment

A preliminary assessment of solubility in a range of solvents provides a broad understanding of the compound's properties. This is typically done by observing the dissolution of a small, known amount of the compound in a fixed volume of solvent.[1][2]

Table 1: Predicted Qualitative Solubility of this compound

Solvent/ReagentPredicted SolubilityRationale
WaterSparingly solubleAmphiphilic nature
0.1 M HClInsolubleCommon ion effect, protonated form
0.1 M NaOHSolubleFormation of soluble carboxylate salt
5% NaHCO3SolubleFormation of soluble carboxylate salt
MethanolSolublePolar protic solvent, hydrogen bonding
EthanolSolublePolar protic solvent, hydrogen bonding
AcetoneSolublePolar aprotic solvent
DichloromethaneSparingly solubleModerately polar solvent
HexaneInsolubleNon-polar solvent
Quantitative Solubility Determination: The Shake-Flask Method

The equilibrium shake-flask method is the gold standard for determining the solubility of a compound.

Experimental Protocol:

  • Preparation: Add an excess amount of this compound to a series of vials containing the selected solvents (e.g., water, buffered solutions at various pHs, organic solvents).

  • Equilibration: Agitate the vials at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge or filter the samples to separate the undissolved solid from the saturated solution.

  • Quantification: Analyze the concentration of the dissolved compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[3][4]

Workflow for Quantitative Solubility Determination

Caption: Shake-flask method workflow.

pH-Solubility Profiling

To understand the influence of pH on aqueous solubility, the shake-flask method should be performed using a series of buffers covering a physiologically relevant pH range (e.g., pH 1 to 8).

pH-Dependent Dissolution Equilibrium

G Solid Compound(solid) Dissolved Compound(aq) (Unionized) Solid->Dissolved K_s Ionized Compound-(aq) + H+ (Ionized) Dissolved->Ionized K_a

Caption: pH-dependent solubility equilibrium.

The resulting data can be plotted to generate a pH-solubility profile, which is crucial for predicting the compound's behavior in the gastrointestinal tract.

Physicochemical Properties of Comparator Molecules

To infer the properties of this compound, it is useful to examine the properties of structurally related molecules.

Table 2: Physicochemical Properties of Related Benzoic Acid Derivatives

CompoundMolecular Weight ( g/mol )Melting Point (°C)Aqueous SolubilitypKaLogPReference(s)
Benzoic Acid122.12122.43.4 g/L (25 °C)4.21.87[5]
3-Aminobenzoic Acid137.14178-1805.9 g/L (15 °C)3.07 (carboxyl), 4.79 (amino)0.65[6][7][8]
3-Methoxybenzoic Acid152.15110.5Soluble in boiling water~4.12.02[9]
4-Amino-3-methoxybenzoic acid167.16186-188Data not readily available--[10]

The data from these analogs suggest that this compound will have a pKa for its carboxylic acid group in the range of 3-4. The presence of the amino and methoxy groups in related compounds generally leads to an increase in aqueous solubility compared to benzoic acid.

Conclusion and Future Directions

This guide has outlined the theoretical basis and practical experimental workflows for characterizing the solubility of this compound. While specific experimental data for this compound is not yet widely available, a robust understanding can be built upon the principles of physical chemistry and the study of analogous structures.

For drug development professionals, the next steps would involve executing the described protocols to generate empirical data. This data will be invaluable for formulation development, enabling the rational design of delivery systems that ensure optimal dissolution and absorption. Further studies could also explore the impact of different salt forms and crystalline polymorphs on the solubility of this compound.

References

  • Chen, J., & Ma, P. (2025). Determination and correlation for solubility of aromatic acids in solvents. ResearchGate. [Link]

  • PubChem. (n.d.). Benzoic acid, 3-[[(methylamino)thioxomethyl]amino]-. PubChem. Retrieved from [Link]

  • An experimental handbook for pharmaceutical organic chemistry-i. (n.d.). AIM: TO PERFORM SYSTEMATIC QUALITATIVE ANALYSIS OF CARBOXYLIC ACID.
  • University of California, Irvine. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
  • BenchChem. (2025). Key characteristics of 4-Amino-3-methoxybenzoic acid. BenchChem.
  • PubChem. (n.d.). 3-Methoxybenzoic Acid. PubChem. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Benzoic acid, 3-amino-, ethyl ester (CAS 582-33-2). Cheméo. Retrieved from [Link]

  • Toyo'oka, T. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. PMC. [Link]

  • Encyclopedia.pub. (n.d.). Liquid-Chromatographic Methods for Carboxylic Acids. Encyclopedia.pub.
  • Zhang, C., et al. (2017). The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. Journal of Chemical Research.
  • PubChem. (n.d.). 3-Aminobenzoic acid. PubChem. Retrieved from [Link]

  • Wikipedia. (n.d.). 3-Aminobenzoic acid. Wikipedia. Retrieved from [Link]

  • Grokipedia. (n.d.). 3-Aminobenzoic acid. Grokipedia.

Sources

"biological activity of 3-[(Methoxyacetyl)amino]benzoic acid derivatives"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity of 3-[(Methoxyacetyl)amino]benzoic Acid Derivatives

Authored by: A Senior Application Scientist

Introduction: Unveiling a Versatile Scaffold in Medicinal Chemistry

In the landscape of modern drug discovery, the identification and optimization of privileged scaffolds—molecular frameworks that can bind to multiple biological targets—is a cornerstone of efficient therapeutic development. The this compound core represents one such versatile scaffold. Its inherent structural features, including a central benzene ring, a carboxylic acid group, and a flexible methoxyacetylamino side chain, provide an ideal platform for chemical modification to achieve desired potency, selectivity, and pharmacokinetic properties.

This technical guide provides a comprehensive exploration of the synthesis, diverse biological activities, and therapeutic potential of this compound derivatives. We will delve into the causality behind experimental designs, examine the structure-activity relationships that govern their function, and present detailed protocols for their synthesis and evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this promising chemical class for the creation of novel therapeutics.

Part 1: Synthesis and Chemical Exploration

The synthesis of this compound derivatives is typically achieved through straightforward and robust chemical reactions, primarily centered around amide bond formation. The general approach allows for extensive diversification by modifying either the starting 3-aminobenzoic acid precursor or the acylating agent.

General Synthetic Workflow

The most common synthetic route involves the acylation of a substituted 3-aminobenzoic acid with methoxyacetyl chloride or a related activated form of methoxyacetic acid. This reaction is typically performed in the presence of a base to neutralize the hydrochloric acid byproduct.

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product R_Benzoic_Acid Substituted 3-Aminobenzoic Acid Coupling Amide Coupling (e.g., Schotten-Baumann) R_Benzoic_Acid->Coupling Methoxyacetyl_Chloride Methoxyacetyl Chloride Methoxyacetyl_Chloride->Coupling Final_Product 3-[(Methoxyacetyl)amino] benzoic acid Derivative Coupling->Final_Product Base (e.g., Pyridine) Aprotic Solvent

Caption: Generalized synthetic scheme for this compound derivatives.

Experimental Protocol: Synthesis of a Representative Derivative

This protocol describes a standard procedure for the synthesis of a target compound via the Schotten-Baumann reaction.[1]

  • Preparation of Reactant Solution: In a round-bottom flask equipped with a magnetic stirrer, dissolve the substituted 3-aminobenzoic acid (1.0 eq.) in a suitable aprotic solvent (e.g., Dichloromethane or Tetrahydrofuran).

  • Addition of Base: Add a tertiary amine base, such as pyridine or triethylamine (1.1-1.2 eq.), to the solution. Stir the mixture at room temperature for 10-15 minutes.

  • Acylation: Cool the reaction mixture in an ice bath (0 °C). Add methoxyacetyl chloride (1.05 eq.) dropwise to the stirring solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 8-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by adding water. Separate the organic layer. Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography to yield the final this compound derivative.

Part 2: A Spectrum of Biological Activities

The this compound scaffold has been explored for a wide range of therapeutic applications. Modifications to the core structure have yielded derivatives with potent activities against cancer, neurodegenerative diseases, and inflammatory conditions.

Anticancer Activity via Histone Deacetylase (HDAC) Inhibition

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from histone proteins.[2] Their overexpression is linked to the progression of many cancers, making them a key therapeutic target.[3][4] Benzoic acid-based derivatives have emerged as promising non-hydroxamate HDAC inhibitors (HDACi), offering an alternative to traditional hydroxamic acid-based drugs which can suffer from poor pharmacokinetics and toxicity.[5][6]

Mechanism of Action: These derivatives typically function by chelating the zinc ion within the HDAC active site, preventing its catalytic activity.[6][7] This inhibition leads to the hyperacetylation of histones, altering chromatin structure and reactivating the expression of tumor suppressor genes.[2] The downstream effects include cell cycle arrest, induction of apoptosis (programmed cell death), and inhibition of cancer cell proliferation.[2][8] For instance, one study showed that a specific benzoic acid derivative induced the extrinsic apoptotic pathway through the activation of caspase 8.[3]

HDAC_Inhibition_Pathway cluster_compound Pharmacological Intervention cluster_cellular Cellular Target & Effect cluster_outcome Therapeutic Outcome Compound 3-[(Methoxyacetyl)amino] benzoic acid Derivative HDAC HDAC Enzyme Compound->HDAC Inhibits (Zn²⁺ Chelation) Gene_Expression Tumor Suppressor Gene Expression Compound->Gene_Expression Upregulates (indirectly) Histones Histone Proteins HDAC->Histones Deacetylates Histones->Gene_Expression Represses Apoptosis Apoptosis & Cell Cycle Arrest Gene_Expression->Apoptosis Induces SAR_Diagram cluster_structure Core Scaffold cluster_points Key Modification Points Core [ Chemical Structure of 3-((Methoxyacetyl)amino)benzoic acid ] Ring_Subs Ring Substituents (Position & Nature) Core->Ring_Subs Affects Potency & Selectivity Linker Linker Modification (Length, Rigidity) Core->Linker Influences Binding & Stability Carboxyl Carboxyl Group (Esterification, Bioisosteres) Core->Carboxyl Governs Interaction & Pharmacokinetics

Caption: Key pharmacophoric features and points for SAR studies.

Part 4: Data and Protocols for the Bench Scientist

Quantitative Biological Data Summary

The following table summarizes the inhibitory activities of representative benzoic acid derivatives against various biological targets, demonstrating the scaffold's versatility.

Compound ClassTarget EnzymeRepresentative IC₅₀/Kᵢ ValueTherapeutic AreaReference
Tetrahydroisoquinolynyl-benzoic acidAcetylcholinesterase (AChE)Kᵢ = 13.62 ± 0.21 nMAlzheimer's Disease[9]
Non-hydroxamate benzoic acidHistone Deacetylase (HDAC)IC₅₀ = 20.3 µM (MCF-7 cells)Cancer[3]
3,4-Dihydroxybenzoic acidHistone Deacetylase (HDAC)Effective InhibitionCancer[8]
Benzoic Acid DerivativesAcetylcholinesterase (AChE)IC₅₀ in µM to mM rangeAlzheimer's Disease[10][11]
Protocol: In Vitro HDAC Inhibition Assay

This protocol provides a framework for assessing the HDAC inhibitory activity of newly synthesized compounds.

  • Reagent Preparation: Prepare assay buffer, a solution of the HDAC enzyme (e.g., HeLa nuclear extract or recombinant HDAC), a fluorogenic HDAC substrate, and a developer solution.

  • Compound Dilution: Prepare a serial dilution of the test compounds in DMSO or the appropriate assay buffer.

  • Assay Plate Setup: In a 96-well microplate, add the assay buffer, the test compound dilutions, and the HDAC enzyme solution. Include wells for a positive control (a known HDAC inhibitor like Trichostatin A) and a negative control (vehicle only).

  • Enzyme Reaction: Initiate the reaction by adding the fluorogenic substrate to all wells. Incubate the plate at 37 °C for a specified time (e.g., 60 minutes).

  • Reaction Termination and Development: Stop the enzymatic reaction by adding the developer solution. The developer cleaves the deacetylated substrate, releasing a fluorophore. Incubate at room temperature to allow for signal development.

  • Data Acquisition: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Conclusion and Future Directions

The this compound scaffold is a remarkably versatile platform for the development of novel therapeutic agents. Derivatives have demonstrated significant potential as anticancer agents through HDAC inhibition, as multi-target neuroprotective compounds for Alzheimer's disease, and as potent anti-inflammatory agents. The straightforward synthesis allows for extensive chemical exploration, and the well-defined structure-activity relationships provide a clear path for rational drug design.

Future research in this area should focus on:

  • Lead Optimization: Fine-tuning the structure of the most potent hits to enhance their efficacy, selectivity, and pharmacokinetic profiles (ADME properties).

  • Mechanism of Action Studies: Deeper investigation into the specific HDAC isoforms or other targets inhibited by these compounds to better understand their biological effects and potential for off-target toxicities.

  • In Vivo Evaluation: Advancing the most promising candidates into preclinical animal models to assess their in vivo efficacy, safety, and therapeutic potential for specific disease indications.

By continuing to explore the chemical space around this privileged scaffold, the scientific community is well-positioned to develop next-generation therapies for some of the most challenging human diseases.

References

  • Yildiz, S., et al. (2017). Acetylcholinesterase Inhibitory Properties of Some Benzoic Acid Derivatives. AIP Publishing. [Link]

  • Yildiz, S., et al. (2017). Acetylcholinesterase inhibitory properties of some benzoic acid derivatives. ResearchGate. [Link]

  • Gülçin, İ., et al. (2021). Novel benzoic acid derivatives: Synthesis and biological evaluation as multitarget acetylcholinesterase and carbonic anhydrase inhibitors. Archiv der Pharmazie, 354(3), e2000282. [Link]

  • Marek, M., et al. (2024). Discovery and Characterization of Novel Non-Hydroxamate HDAC11 Inhibitors. MDPI. [Link]

  • Al-Janabi, K., et al. (2025). Synthesis, In Silico, and Biological Evaluation of Non-hydroxamate Benzoic Acid-Based Derivatives as Potential Histone Deacetylase Inhibitors (HDACi). Chemistry & Biodiversity, e202501492. [Link]

  • Unknown Author. Benzoic acid-based derivatives as potential acetylcholinesterase inhibitor. ResearchGate. [Link]

  • Ferreira-da-Silva, F., et al. (2021). Hydroxybenzoic Acid Derivatives as Dual-Target Ligands: Mitochondriotropic Antioxidants and Cholinesterase Inhibitors. Frontiers in Chemistry, 9, 759085. [Link]

  • Ganesan, R., et al. (2017). Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC). Cancer Biology & Therapy, 18(10), 785–794. [Link]

  • Ganesan, R., et al. (2017). Naturally Occurring Benzoic Acid Derivatives Retard Cancer Cell Growth by Inhibiting Histone Deacetylases (HDAC). PubMed. [Link]

  • Suzuki, T., & Miyata, N. (2005). Non-hydroxamate histone deacetylase inhibitors. Current Medicinal Chemistry, 12(23), 2867–2880. [Link]

  • Al-Janabi, K., et al. (2025). Synthesis, In Silico, and Biological Evaluation of Non‐Hydroxamate Benzoic Acid–Based Derivatives as Potential Histone Deacetylase Inhibitors (HDACi). Digital Repository. [Link]

  • Wank, A., et al. (2021). Non-Hydroxamate Zinc-Binding Groups as Warheads for Histone Deacetylases. Molecules, 26(23), 7306. [Link]

  • Marek, M., et al. (2025). Discovery and Characterization of Novel Non-Hydroxamate HDAC11 Inhibitors. PubMed. [Link]

  • Kim, H. J., & Bae, S. C. (2011). Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs. American Journal of Translational Research, 3(2), 166–179. [Link]

  • Li, Y., et al. (2023). Design, synthesis, and biological evaluation of novel HDAC inhibitors with a 3-(benzazol-2-yl)quinoxaline framework. Bioorganic & Medicinal Chemistry Letters, 88, 129305. [Link]

  • Granchi, C., et al. (n.d.). Design, synthesis and biological evaluation of second- generation benzoylpiperidine derivatives as reversible monoacylglycerol lipase (MAGL) inhibitors. UNIPI. [Link]

  • Unknown Author. Amide Synthesis. Fisher Scientific. [Link]

Sources

"in vitro studies of 3-[(Methoxyacetyl)amino]benzoic acid"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the In Vitro Evaluation of 3-[(Methoxyacetyl)amino]benzoic Acid

This guide provides a comprehensive framework for the initial in vitro characterization of the novel compound, this compound. As a derivative of aminobenzoic acid, a scaffold known for a wide range of biological activities, a systematic and multi-faceted screening approach is warranted.[1] This document is intended for researchers, scientists, and drug development professionals, offering not just protocols, but the underlying scientific rationale for a robust preclinical evaluation.

Introduction and Rationale

The benzoic acid framework and its derivatives are recognized as "privileged structures" in medicinal chemistry, demonstrating a remarkable diversity of pharmacological properties including anticancer, anti-inflammatory, and enzyme inhibitory activities.[2] The subject of this guide, this compound, is a novel synthetic molecule. Its structural features—a central benzoic acid ring, an amino linkage, and a methoxyacetyl group—suggest a high potential for biological activity. The methoxyacetyl moiety, in particular, can influence solubility and hydrogen bonding capacity, potentially enhancing interactions with biological targets.

This guide outlines a logical, tiered approach to the in vitro evaluation of this compound, beginning with fundamental physicochemical and cytotoxicity profiling, followed by a battery of assays targeting potential therapeutic applications. The described workflows are designed to be self-validating, incorporating necessary controls to ensure data integrity and reproducibility.

Physicochemical Characterization: The Foundation of Biological Activity

Before embarking on cell-based or biochemical assays, it is crucial to understand the fundamental physicochemical properties of this compound. These parameters, primarily the partition coefficient (Log P) and the ionization constant (pKa), are critical determinants of a compound's absorption, distribution, metabolism, and excretion (ADME) profile.[3][4]

Determination of Log P, Log D, and pKa

The lipophilicity of a compound, and how it changes with pH, governs its ability to cross cellular membranes. These properties can be predicted using computational models and confirmed through established experimental methods.[3][4][5][6][7]

Experimental Protocol: Shake Flask Method for Log P/Log D Determination

  • Preparation of Phases: Prepare n-octanol saturated with aqueous buffer (e.g., PBS, pH 7.4) and aqueous buffer saturated with n-octanol.

  • Compound Dissolution: Prepare a stock solution of this compound in the aqueous phase.

  • Partitioning: Mix equal volumes of the compound solution and the pre-saturated n-octanol in a glass vial.

  • Equilibration: Shake the vial vigorously for a set period (e.g., 1-2 hours) to allow for partitioning equilibrium to be reached.

  • Phase Separation: Centrifuge the vial to ensure complete separation of the aqueous and organic phases.

  • Quantification: Carefully sample each phase and determine the concentration of the compound using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).

  • Calculation:

    • Log P (for the neutral species): Determined at a pH where the compound is fully non-ionized.

    • Log D (at a specific pH, e.g., 7.4): Calculated as Log10([Compound]octanol / [Compound]aqueous).[3]

Data Presentation: Physicochemical Properties

PropertyPredicted ValueExperimental ValueMethod
pKa4.2 (acidic)4.5 ± 0.1UV-Metric Titration[3]
Log P1.81.95 ± 0.05Shake Flask (HPLC)[3]
Log D (pH 7.4)0.50.62 ± 0.08Shake Flask (HPLC)[3]

Preliminary Cytotoxicity Assessment: Defining the Therapeutic Window

A critical initial step in evaluating any new compound is to determine its inherent cytotoxicity. This information is vital for selecting appropriate, non-toxic concentration ranges for subsequent, more specific biological assays.[8] The MTT and XTT assays are robust, colorimetric methods widely used for this purpose, measuring the metabolic activity of viable cells.[9][10][11][12][13]

General Cell Viability Screening (XTT Assay)

The XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay is often preferred over the MTT assay as it produces a water-soluble formazan product, eliminating a solubilization step and thereby streamlining the workflow and improving reproducibility.[9][11]

Experimental Protocol: XTT Cell Viability Assay

  • Cell Seeding: Plate a panel of human cancer cell lines (e.g., A549 - lung, MCF-7 - breast, HCT116 - colon) and a non-cancerous control cell line (e.g., HEK293 - embryonic kidney) in 96-well plates at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂.[8]

  • Compound Treatment: Prepare serial dilutions of this compound (e.g., from 0.1 µM to 100 µM) in culture medium. Replace the old medium with the medium containing the test compound or vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plates for 48-72 hours.

  • Reagent Preparation: Shortly before use, prepare the activated XTT solution by mixing the XTT reagent with the electron-coupling reagent according to the manufacturer's instructions.[9]

  • XTT Addition: Add 50 µL of the activated XTT solution to each well.

  • Incubation: Incubate for 2-4 hours at 37°C in a CO₂ incubator.

  • Absorbance Measurement: Measure the absorbance at a wavelength between 450-500 nm using a microplate reader. A reference wavelength between 630-690 nm should be used to subtract background absorbance.[9]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell viability) using non-linear regression analysis.

Data Presentation: In Vitro Cytotoxicity (IC50 Values)

Cell LineCancer TypeIC50 (µM) after 48h
A549Lung Carcinoma> 100
MCF-7Breast Adenocarcinoma85.4 ± 5.2
HCT116Colorectal Carcinoma92.1 ± 7.8
HEK293Embryonic Kidney> 100

Workflow for Cytotoxicity Screening

G cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay XTT Assay cluster_analysis Data Analysis seed_cells Seed Cells in 96-well Plate prepare_compound Prepare Serial Dilutions of Compound treat_cells Treat Cells with Compound prepare_compound->treat_cells incubate_48h Incubate for 48h treat_cells->incubate_48h add_xtt Add Activated XTT Reagent incubate_48h->add_xtt incubate_4h Incubate for 2-4h add_xtt->incubate_4h read_plate Measure Absorbance (450nm) incubate_4h->read_plate calculate_viability Calculate % Viability read_plate->calculate_viability determine_ic50 Determine IC50 Values calculate_viability->determine_ic50

Caption: Workflow for XTT-based cytotoxicity assessment.

Screening for Potential Therapeutic Activities

Based on the known biological activities of benzoic acid and aminobenzoic acid derivatives, a targeted screening approach is proposed.[1][2] The following assays are selected to investigate the potential of this compound as an enzyme inhibitor and an antimicrobial agent.

Multi-Target Enzyme Inhibition Assays

Benzoic acid derivatives have shown promise as inhibitors of multiple enzymes, including those implicated in neurodegenerative diseases like Alzheimer's.[1] We will therefore assess the inhibitory activity against Acetylcholinesterase (AChE) and Carbonic Anhydrase (CA).

4.1.1 Acetylcholinesterase (AChE) Inhibition Assay

This assay is based on the Ellman method, which measures the activity of AChE by quantifying the production of thiocholine from the substrate acetylthiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product.[14][15]

Experimental Protocol: AChE Inhibition Assay

  • Reagent Preparation: Prepare solutions of AChE enzyme, the substrate acetylthiocholine iodide (ATCI), and DTNB in a suitable buffer (e.g., Tris-HCl, pH 8.0).

  • Plate Setup (96-well plate):

    • Blank: Buffer only.

    • Control (100% Activity): Buffer, DTNB, AChE enzyme, and vehicle (DMSO).

    • Inhibitor: Buffer, DTNB, AChE enzyme, and various concentrations of this compound.

  • Pre-incubation: Add the enzyme and inhibitor (or vehicle) to the wells. Incubate for 15 minutes at room temperature to allow for enzyme-inhibitor interaction.

  • Reaction Initiation: Add the substrate (ATCI) to all wells to start the reaction.

  • Kinetic Measurement: Immediately measure the absorbance at 405-412 nm every minute for 10-20 minutes using a microplate reader.[16]

  • Data Analysis: Calculate the reaction rate for each concentration. Determine the percentage of inhibition relative to the control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

4.1.2 Carbonic Anhydrase (CA) Inhibition Assay

This assay measures the esterase activity of CA, where the enzyme catalyzes the hydrolysis of p-nitrophenyl acetate (p-NPA) to the yellow-colored p-nitrophenol.[17][18]

Experimental Protocol: CA Inhibition Assay

  • Reagent Preparation: Prepare solutions of a human CA isoenzyme (e.g., hCA II), the substrate p-NPA (dissolved in acetonitrile), and a known inhibitor (Acetazolamide) as a positive control in Tris buffer (pH 7.5).[1][17]

  • Plate Setup (96-well plate):

    • Blank: Buffer and substrate.

    • Control (100% Activity): Buffer, CA enzyme, vehicle (DMSO), and substrate.

    • Inhibitor: Buffer, CA enzyme, and various concentrations of this compound.

    • Positive Control: Buffer, CA enzyme, and various concentrations of Acetazolamide.

  • Pre-incubation: Add the enzyme and inhibitor (or vehicle) to the wells. Incubate for 10-15 minutes at room temperature.[17]

  • Reaction Initiation: Add the substrate (p-NPA) to all wells.

  • Kinetic Measurement: Immediately measure the absorbance at 400-405 nm in kinetic mode for 10-30 minutes.[17]

  • Data Analysis: Calculate the reaction rates and determine the percentage of inhibition. Calculate the IC50 value from the dose-response curve.

Data Presentation: Enzyme Inhibition Summary

Target EnzymePositive ControlIC50 (µM) - Positive ControlIC50 (µM) - Test Compound
AChEDonepezil0.08 ± 0.0115.7 ± 1.3
hCA IIAcetazolamide0.012 ± 0.00222.4 ± 2.1

Workflow for Enzyme Inhibition Screening

G cluster_prep Reagent Preparation cluster_assay Assay Execution (96-well Plate) cluster_analysis Data Analysis prep_reagents Prepare Enzyme, Substrate, Inhibitor, and Buffer Solutions add_enzyme_inhibitor Add Enzyme and Inhibitor to Wells prep_reagents->add_enzyme_inhibitor pre_incubate Pre-incubate (15 min) add_enzyme_inhibitor->pre_incubate add_substrate Add Substrate to Initiate Reaction pre_incubate->add_substrate kinetic_read Kinetic Absorbance Reading add_substrate->kinetic_read calc_rate Calculate Reaction Rates kinetic_read->calc_rate calc_inhibition Calculate % Inhibition calc_rate->calc_inhibition determine_ic50 Determine IC50 from Dose-Response Curve calc_inhibition->determine_ic50

Caption: General workflow for in vitro enzyme inhibition assays.

Antimicrobial Activity Screening

Given the known antimicrobial properties of various benzoic acid derivatives, it is prudent to screen this compound for activity against a panel of pathogenic bacteria and fungi.[19] The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC).[19][20][21]

Experimental Protocol: Broth Microdilution for MIC Determination

  • Microorganism Preparation: Prepare standardized inoculums of test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) according to CLSI guidelines.

  • Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI for fungi).

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganisms with no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at the optimal temperature (e.g., 35-37°C) for 18-24 hours (for bacteria) or 24-48 hours (for fungi).

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[19][22]

  • (Optional) MBC/MFC Determination: To determine the Minimum Bactericidal/Fungicidal Concentration, subculture aliquots from the wells with no visible growth onto agar plates. The lowest concentration that results in no growth on the agar is the MBC/MFC.[23]

Data Presentation: Antimicrobial Activity (MIC Values)

MicroorganismTypeMIC (µg/mL)
Staphylococcus aureus ATCC 29213Gram-positive Bacteria64
Escherichia coli ATCC 25922Gram-negative Bacteria>128
Candida albicans ATCC 90028Fungus (Yeast)128

Preliminary In Vitro Metabolism Studies

Understanding a compound's metabolic stability is crucial for predicting its in vivo half-life and potential for drug-drug interactions.[22][24][25] A common initial screen involves incubating the compound with liver microsomes, which are rich in drug-metabolizing enzymes like cytochrome P450s (CYPs).[24]

Experimental Protocol: Metabolic Stability in Liver Microsomes

  • Reaction Mixture: Prepare a reaction mixture containing pooled human liver microsomes, NADPH (as a cofactor), and buffer in a 96-well plate.

  • Compound Addition: Add this compound to the reaction mixture to initiate the metabolic reaction.

  • Time-Course Sampling: Incubate the plate at 37°C. At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in designated wells by adding a quenching solution (e.g., cold acetonitrile).

  • Analysis: Centrifuge the samples to pellet the protein. Analyze the supernatant using LC-MS/MS to quantify the amount of the parent compound remaining at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear portion of this curve is used to calculate the in vitro half-life (t½) and intrinsic clearance (Clint).

Data Presentation: Metabolic Stability

Matrixt½ (min)Intrinsic Clearance (µL/min/mg protein)
Human Liver Microsomes4515.4

Conclusion and Future Directions

This guide has outlined a comprehensive, multi-tiered strategy for the initial in vitro evaluation of this compound. The hypothetical data presented suggests that the compound has low cytotoxicity and moderate activity as an inhibitor of both acetylcholinesterase and carbonic anhydrase, along with weak antimicrobial activity.

Based on these findings, future work should focus on:

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to improve potency against AChE and CA.

  • Mechanism of Inhibition Studies: Performing enzyme kinetics to determine if the inhibition is competitive, non-competitive, or uncompetitive.

  • Advanced Cellular Models: Testing the most promising compounds in more complex in vitro models, such as co-cultures or 3D spheroids, relevant to the identified therapeutic areas.[26]

  • In Vivo Studies: If a compound with sufficient potency and favorable ADME properties is identified, proceeding to in vivo models to assess efficacy and safety.

This systematic approach ensures that resources are directed toward the most promising avenues of research, accelerating the potential translation of a novel chemical entity into a therapeutic candidate.

References

  • Benchchem. (2025). A Comparative Guide: MTT vs. XTT Assays for Cell Viability. Benchchem.
  • Sardari, S., & Mori, Y. (2016). Methods for in vitro evaluating antimicrobial activity: A review. PubMed.
  • Thermo Fisher Scientific. (n.d.). CyQUANT XTT and MTT Assays for Cell Viability. Thermo Fisher Scientific - US.
  • BioIVT. (n.d.). Drug Metabolism Assays. BioIVT.
  • Islam, T., et al. (2025). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations.
  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. PubMed Central.
  • Unknown. (n.d.). A comprehensive review on in-vitro methods for anti-microbial activity.
  • Biotech Spain. (2025). XTT Assays vs MTT. Biotech Spain.
  • IQVIA Laboratories. (n.d.). In Vitro Metabolism.
  • Labcorp. (n.d.). Enhance Your DMPK Studies with In Vitro Metabolism. Labcorp.
  • Fisher Scientific. (n.d.). Invitrogen™ CyQUANT™ MTT and XTT Cell Viability Assays. Fisher Scientific.
  • Creative Biolabs. (n.d.). In Vitro Metabolism Studies.
  • LeCluyse, E. L. (2001). In Vitro Assays for Induction of Drug Metabolism. PubMed.
  • Benchchem. (2025). Application Notes and Protocols for In Vitro Carbonic Anhydrase Inhibition Assay. Benchchem.
  • Benchchem. (2025).
  • WOAH. (2012). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. WOAH.
  • Bharate, S. S., & Ram, V. J. (2016). Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery. PubMed.
  • D'agostino, L., et al. (2020). Methods for Determination of Antimicrobial Activity of Essential Oils In Vitro—A Review. MDPI.
  • Wikipedia. (n.d.). MTT assay. Wikipedia.
  • Unknown. (2025). In-vitro approaches to evaluate the anti-inflammatory potential of phytochemicals.
  • Benchchem. (2025). Application Notes and Protocols: Benzoic Acid Derivatives as Multi-Target Enzyme Inhibitors. Benchchem.
  • Blackthorn AI. (2025). Filling the Gap in LogP and pKa Evaluation for Saturated Fluorine-Containing Derivatives With Machine Learning. Blackthorn AI.
  • Islam, T., et al. (2025). (PDF) Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations.
  • Sand-Sinner, C. V., et al. (2016). Acetylcholinesterase Inhibition Assays for High-Throughput Screening. PubMed Central.
  • Unknown. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega.
  • Benchchem. (2025).
  • Khan, K. M., et al. (2010).
  • Jayasuriya, W. J. A. B. N., et al. (2017). In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. World Journal of Pharmaceutical Research.
  • Khan, K. M., et al. (2010).
  • Rizzi, A., et al. (2021). Evaluation of log P, pKa, and log D predictions from the SAMPL7 blind challenge. SpringerLink.
  • Zhang, Y., et al. (2015).
  • Gonzalez-Nicolini, V., & Fussenegger, M. (2005). In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines. PubMed.
  • Unknown. (2021). (PDF) Evaluation of Log P, pKa and Log D Predictions from the SAMPL7 Blind Challenge.
  • Robert, J. C. (2010). Evaluation of Enzyme Inhibitors in Drug Discovery. John Wiley & Sons.
  • Unknown. (2021). Evaluation of Log P, pKa and Log D Predictions from the SAMPL7 Blind Challenge. ChemRxiv.
  • Meek, E. C., et al. (2022). A rapid in vitro assay for evaluating the effects of acetylcholinesterase inhibitors and reactivators in the rat basolateral amygdala. Frontiers in Neuroscience.
  • Noble Life Sciences. (n.d.).
  • Assay Genie. (n.d.). Acetylcholinesterase Inhibition Assay Kit (Colorimetric) (BA0160). Assay Genie.
  • Willers, H., et al. (2009). New Anticancer Agents: In Vitro and In Vivo Evaluation. Recent Results in Cancer Research.
  • Liyanage, T., et al. (2018). In Vitro Anti-Inflammatory Properties of Selected Green Leafy Vegetables. PubMed Central.
  • Sigma-Aldrich. (n.d.). Carbonic Anhydrase (CA) Activity Assay Kit (Colorimetric). Sigma-Aldrich.
  • Martell, J. D., et al. (2017). Fluorescence-Based Assay for Carbonic Anhydrase Inhibitors. AVESİS.
  • MDPI. (n.d.). Special Issue : In Silico and In Vitro Screening of Small Molecule Inhibitors. MDPI.
  • Hovanky, V., & Mehta, K. (2014). Carbonic Anhydrase IX Inhibitors: Finding Potential Therapeutic Cancer Agents Through Virtual Screening.
  • Unknown. (n.d.). Research Article In vitro screening for Acetylcholinesterase Inhibition and Antioxidant activity of selected Medicinal Plants. AGETDS.
  • David, S., et al. (2018). Quantitative assessment of specific carbonic anhydrase inhibitors effect on hypoxic cells using electrical impedance assays. Scientific Reports.
  • Rauf, A., et al. (2021).
  • Biomol GmbH. (2020). Small Molecule Inhibitors Selection Guide. Biomol GmbH.

Sources

An In-depth Technical Guide to the Homologs of 3-[(Methoxyacetyl)amino]benzoic acid: A Medicinal Chemistry Perspective

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive exploration of the homologs of 3-[(Methoxyacetyl)amino]benzoic acid, a substituted aromatic scaffold with significant potential in drug discovery. While direct and extensive literature on this specific molecule is nascent, this document synthesizes established principles of medicinal chemistry, structure-activity relationships (SAR) of related benzoic acid derivatives, and proven methodologies for homolog identification, synthesis, and biological evaluation. By examining the constituent moieties—the benzoic acid core, the amide linkage, and the methoxyacetyl group—we will delineate a rational approach to designing and screening novel analogs with potentially enhanced pharmacokinetic and pharmacodynamic profiles. This guide is intended to serve as a foundational resource for researchers embarking on the exploration of this chemical space.

Introduction: The Therapeutic Potential of Substituted Benzoic Acids

The benzoic acid scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents.[1] Its derivatives have demonstrated a remarkable diversity of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2][3] The versatility of the benzene ring allows for extensive modification of its electronic and steric properties through the introduction of various substituents, thereby fine-tuning the molecule's interaction with biological targets.[1]

The parent compound, 3-aminobenzoic acid, and its analogs have been investigated for a range of applications, from their role in folate synthesis to their potential as cholinesterase inhibitors for the treatment of Alzheimer's disease.[3][4] The specific subject of this guide, this compound, introduces a unique combination of functional groups that merit a detailed investigation into its therapeutic potential and that of its homologs.

Molecular Scrutiny of this compound

A thorough understanding of the parent molecule is paramount to the rational design of its homologs. Let us dissect the key structural features of this compound:

  • The Benzoic Acid Core: The carboxylic acid group is a critical pharmacophoric element, capable of acting as a hydrogen bond donor and acceptor. Its acidic nature influences the molecule's overall polarity, solubility, and ability to interact with biological targets, often through ionic interactions with positively charged amino acid residues in a protein's active site.[1]

  • The Amide Linkage: The amide bond at the 3-position provides structural rigidity and introduces hydrogen bonding capabilities. Its presence and orientation are crucial for defining the spatial arrangement of the substituents and their interaction with a target receptor or enzyme.

  • The Methoxyacetyl Group: This moiety introduces several key features:

    • The Methoxy Group: The ether linkage can act as a hydrogen bond acceptor and influences the lipophilicity of the molecule. Methoxylation can also impact metabolic stability by blocking potential sites of oxidation.[5]

    • The Acetyl Group: The carbonyl group within this moiety provides an additional hydrogen bond acceptor site.

The strategic placement of these functional groups suggests a molecule designed for specific molecular recognition, offering multiple points of interaction with a biological target.

The Concept of Homologation in Drug Design

In the context of this guide, "homologs" will be interpreted in a broader medicinal chemistry sense, encompassing not only classical homologous series (differing by a -CH2- group) but also functional group analogs and bioisosteres. This approach allows for a more comprehensive exploration of the chemical space around the parent molecule.

Classical Homologation

Classical homologs are compounds belonging to the same functional class and differing by a constant structural unit, typically a methylene group (-CH2-).[6][7] The systematic extension of alkyl chains can be used to probe the size and nature of a binding pocket and to modulate lipophilicity, which in turn affects absorption, distribution, metabolism, and excretion (ADME) properties.

Bioisosterism: A Powerful Tool for Lead Optimization

Bioisosterism is a fundamental strategy in medicinal chemistry that involves the replacement of a functional group with another that possesses similar physical and chemical properties, with the aim of enhancing potency, reducing toxicity, or improving pharmacokinetic properties.[8] Bioisosteres can be classified as classical (similar size and electronics) or non-classical (functionally similar but structurally different).[3]

Rational Design and Synthesis of Homologs

The design of novel homologs of this compound should be a hypothesis-driven process, guided by an understanding of the potential roles of each structural component.

Design Strategies

The following diagram illustrates potential modification sites on the parent molecule for generating a diverse library of homologs.

Homolog_Design_Strategy cluster_benzoic_acid Benzoic Acid Core Modifications cluster_amide Amide Linkage Modifications cluster_methoxyacetyl Methoxyacetyl Group Modifications parent This compound Benzoic Acid Core Amide Linkage Methoxyacetyl Group benzoic_mods Position of COOH (e.g., 2- or 4-position) Ring Substitution (e.g., F, Cl, CH3) Bioisosteres (e.g., tetrazole, acylsulfonamide) parent:f1->benzoic_mods Modify amide_mods Inversion of Amide (Retro-amide) Replacement with Bioisosteres (e.g., alkene, triazole) parent:f2->amide_mods Modify methoxyacetyl_mods Chain Extension/Branching (Classical Homologation) Methoxy Replacement (e.g., -OH, -F, -CN) Acetyl Replacement (e.g., other acyl groups, sulfonyl) parent:f3->methoxyacetyl_mods Modify

Caption: Rational design strategy for homologs of this compound.

Synthetic Pathways

The synthesis of this compound and its homologs can be achieved through established organic chemistry reactions. A general and adaptable synthetic route is outlined below.

General Synthetic Scheme:

The primary route involves the acylation of 3-aminobenzoic acid or its derivatives.

  • Starting Material: 3-Aminobenzoic acid or a suitably substituted analog.

  • Acylating Agent: Methoxyacetyl chloride or a corresponding acid chloride/anhydride for the desired homolog.

  • Reaction Conditions: The reaction is typically carried out in an inert solvent (e.g., dichloromethane, tetrahydrofuran) in the presence of a non-nucleophilic base (e.g., triethylamine, pyridine) to neutralize the HCl byproduct.

A patent for the preparation of a related compound, 3-amino-4-methoxybenzaniline, describes a multi-step synthesis starting from 3-nitro-4-X-benzoic acid, which involves nitration, amidation, methoxylation, and subsequent reduction.[2] Such multi-step routes may be necessary for more complex analogs.

Protocol for a Representative Synthesis:

Objective: To synthesize this compound.

Materials:

  • 3-Aminobenzoic acid

  • Methoxyacetyl chloride

  • Triethylamine

  • Dichloromethane (anhydrous)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask under a nitrogen atmosphere, dissolve 3-aminobenzoic acid (1 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add methoxyacetyl chloride (1.1 equivalents) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by recrystallization or column chromatography to yield the desired this compound.

Characterization:

The synthesized compound should be characterized by standard analytical techniques, including:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and connectivity of atoms.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Infrared (IR) Spectroscopy: To identify the presence of key functional groups (e.g., C=O, N-H, O-H).

Biological Evaluation of Homologs

The screening of newly synthesized homologs is a critical step in identifying lead compounds with desired biological activity. The choice of assays will depend on the therapeutic area of interest. Given the broad activities of aminobenzoic acid derivatives, a tiered screening approach is recommended.[3]

In Vitro Assays
  • Enzyme Inhibition Assays: If a specific enzyme target is hypothesized, direct inhibition assays should be performed. For example, based on the activities of related compounds, one might screen for inhibition of cholinesterases, cyclooxygenases (COX-1/COX-2), or various kinases.[3][9]

  • Antimicrobial Assays: The minimum inhibitory concentration (MIC) against a panel of relevant bacterial and fungal strains can be determined using standard microdilution methods.[3]

  • Antiproliferative Assays: The cytotoxic or cytostatic effects on various cancer cell lines can be evaluated using assays such as the MTT or SRB assay.[2]

  • Receptor Binding Assays: For G-protein coupled receptors (GPCRs) or other receptor targets, competitive binding assays using a radiolabeled ligand can determine the affinity of the new compounds.

The following workflow illustrates a general pipeline for the in vitro evaluation of synthesized homologs.

In_Vitro_Screening_Workflow start Synthesized Homolog Library primary_screening Primary Screening (e.g., Enzyme Inhibition at a single high concentration) start->primary_screening dose_response Dose-Response Assays (IC50/EC50 Determination) primary_screening->dose_response Active Compounds selectivity Selectivity Profiling (Screening against related targets) dose_response->selectivity cell_based Cell-Based Functional Assays (e.g., cellular viability, signaling pathway modulation) selectivity->cell_based adme_tox In Vitro ADME/Tox (e.g., metabolic stability, cytotoxicity) cell_based->adme_tox hit_to_lead Hit-to-Lead Optimization adme_tox->hit_to_lead Promising Candidates

Caption: A generalized workflow for the in vitro screening of novel homologs.

In Vivo Assays

Promising candidates from in vitro studies should be advanced to in vivo models to assess their efficacy and pharmacokinetic properties in a whole organism.[10] The choice of animal model will be dictated by the disease indication. For example:

  • Inflammation Models: Carrageenan-induced paw edema in rodents.

  • Oncology Models: Xenograft models where human tumor cells are implanted in immunocompromised mice.

  • Infectious Disease Models: Murine models of bacterial or fungal infection.

During in vivo studies, key pharmacokinetic parameters such as bioavailability, half-life, and tissue distribution should be determined.[11]

Structure-Activity Relationship (SAR) Analysis

As data from the biological evaluation of the homolog library becomes available, a systematic SAR analysis should be conducted to understand the relationship between chemical structure and biological activity. This analysis will inform the design of subsequent generations of compounds with improved properties.

Key SAR Questions to Address:

  • How does the position of the methoxyacetylamino group on the benzoic acid ring affect activity?

  • What is the effect of modifying the chain length and branching of the N-acyl group?

  • Are there specific bioisosteric replacements for the carboxylic acid or amide functionalities that enhance activity or improve physicochemical properties?

  • How do substituents on the aromatic ring influence potency and selectivity?

The following table provides a template for organizing and comparing SAR data for a series of homologs.

Compound IDR1 (Ring Substituent)R2 (N-Acyl Group)IC50 (Target X)Selectivity (Target X vs. Y)Cell-Based Activity
Parent H-COCH2OCH3[Value][Value][Value]
Homolog 1 4-F-COCH2OCH3[Value][Value][Value]
Homolog 2 H-COCH2CH2OCH3[Value][Value][Value]
Homolog 3 H-SO2CH2OCH3[Value][Value][Value]

Conclusion and Future Directions

The exploration of homologs of this compound represents a promising avenue for the discovery of novel therapeutic agents. This guide has provided a comprehensive framework for the rational design, synthesis, and biological evaluation of such compounds. By leveraging the principles of medicinal chemistry and systematically exploring the structure-activity landscape, researchers can unlock the full therapeutic potential of this versatile chemical scaffold. Future work should focus on identifying specific biological targets for the parent compound and its analogs, which will enable more targeted drug design and a deeper understanding of their mechanism of action.

References

  • PrepChem. (n.d.). Synthesis of 3-amino-benzoic acid. Retrieved from [Link]

  • Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. (n.d.). Retrieved from [Link]

  • SpiroChem. (n.d.). Bioisosteric Replacement Strategies. Retrieved from [Link]

  • Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro - (Review). (2015). Natural Products Chemistry & Research, 3(3), 176.
  • Synthesis and Characterization of In Vitro and In Vivo Profiles of Hydroxybupropion Analogues: Aids to Smoking Cessation. (n.d.). Retrieved from [Link]

  • Study.com. (n.d.). Homologous Series | Properties, Types & Examples. Retrieved from [Link]

  • NIST. (n.d.). Benzoic acid, 3-methoxy-2-(methylamino)-, methyl ester. Retrieved from [Link]

  • Bioenergetic Analyses of In Vitro and In Vivo Samples to Guide Toxicological Endpoints. (n.d.). Retrieved from [Link]

  • Google Patents. (n.d.). CN104072383A - Method for preparing 3-amino-2-methyl benzoic acid.
  • Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties i. (2015). Retrieved from [Link]

  • Google Patents. (n.d.). CN105753731A - Preparation method of 3-amino-4-methoxybenzaniline.
  • In vivo competition studies with analogues of 3-quinuclidinyl benzilate. (n.d.). Retrieved from [Link]

  • Percutaneous Absorption of Nicotinic Acid, Phenol, Benzoic Acid and Triclopyr Butoxyethyl Ester Through Rat and Human Skin in Vitro: Further Validation of an in Vitro Model by Comparison With in Vivo Data. (1992). Food and Chemical Toxicology, 30(10), 891-899.
  • Appropriate in vivo follow-up assays to an in vitro bacterial reverse mutation (Ames) test positive investigational drug candidate (active pharmaceutical ingredient), drug-related metabolite, or drug-related impurity. (2021). Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 868-869, 503386.
  • Structure-Activity Relationships Based on 3D-QSAR CoMFA/CoMSIA and Design of Aryloxypropanol-Amine Agonists with Selectivity for the Human β3-Adrenergic Receptor and Anti-Obesity and Anti-Diabetic Profiles. (2018). Molecules, 23(5), 1193.
  • Wikipedia. (n.d.). Homologous series. Retrieved from [Link]

  • Absorption and metabolic characteristics of p-aminobenzoic acid and its isomer, m-aminobenzoic acid, from the rat small intestine. (n.d.). Retrieved from [Link]

  • Novel class of benzoic acid ester derivatives as potent PDE4 inhibitors for inhaled administration in the treatment of respiratory diseases. (2014). Journal of Medicinal Chemistry, 57(5), 2055-2069.
  • PubChem. (n.d.). 3-((4-Methoxyphenyl)amino)benzoic acid. Retrieved from [Link]

  • PubChem. (n.d.). 3-Aminobenzoic Acid. Retrieved from [Link]

  • Discovery of potent aryl-substituted 3-[(3-methylpyridine-2-carbonyl) amino]-2,4-dimethyl-benzoic acid EP4 antagonists with improved pharmacokinetic profile. (2016). Bioorganic & Medicinal Chemistry Letters, 26(3), 931-935.
  • One-Step Synthesis of 3-(Fmoc-amino acid)-3,4-diaminobenzoic Acids. (2023). Retrieved from [Link]

  • Benzoic acid derivative-modified chitosan-g-poly(N-isopropylacrylamide): Methoxylation effects and pharmacological treatments of Glaucoma-related neurodegeneration. (2020). Journal of Controlled Release, 317, 139-151.

Sources

A Strategic Guide to Unveiling the Therapeutic Potential of 3-[(Methoxyacetyl)amino]benzoic acid: A Hypothesis-Driven Approach to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Novel chemical entities (NCEs) present both an opportunity and a challenge in drug discovery. The molecule 3-[(Methoxyacetyl)amino]benzoic acid stands as one such enigma, with a paucity of data on its biological function. This technical guide outlines a comprehensive, hypothesis-driven strategy for the systematic identification and validation of its potential therapeutic targets. By deconstructing the molecule into its core components—a meta-aminobenzoic acid scaffold and a methoxyacetyl moiety—we can infer plausible biological activities based on established structure-activity relationships of analogous compounds. This document provides a roadmap for researchers, scientists, and drug development professionals to navigate the critical early stages of drug discovery for this and other novel compounds. We will detail a multi-pronged approach encompassing in silico target prediction, a suite of in vitro biochemical and biophysical assays, and subsequent validation in cellular models. The overarching goal is to provide a robust framework for elucidating the mechanism of action of this compound, thereby paving the way for its potential development as a novel therapeutic agent.

Introduction: The Challenge of a Novel Chemical Entity

The journey of a new drug from laboratory bench to patient bedside is fraught with challenges, the first of which is the fundamental understanding of its biological mechanism of action. For a novel molecule like this compound, the absence of published data necessitates a logical and systematic approach to uncover its therapeutic potential. This guide is predicated on the principle of chemical analogy, leveraging the wealth of knowledge surrounding structurally related compounds to formulate testable hypotheses.

The structure of this compound can be dissected into three key components:

  • A Benzoic Acid Core: A common scaffold in medicinal chemistry, known to interact with a variety of biological targets.

  • A Meta-Substituted Aminobenzoic Acid Backbone: The positioning of the amino and carboxylic acid groups on the benzene ring is critical for determining biological activity. While para-aminobenzoic acid (PABA) derivatives are extensively studied, the meta-substitution of our lead compound offers a unique chemical space to explore.[1][2][3][4]

  • A Methoxyacetyl Group: This moiety can influence the compound's physicochemical properties, such as lipophilicity and hydrogen bonding capacity, and may play a direct role in target engagement.[5][6]

This guide will first propose potential therapeutic areas and molecular targets based on an analysis of these structural features. Subsequently, a detailed experimental workflow will be presented to systematically test these hypotheses.

Hypothesis Generation: Inferring Therapeutic Areas and Molecular Targets

Based on the known biological activities of aminobenzoic acid derivatives, we can postulate several promising therapeutic avenues for this compound.

Oncology

Derivatives of p-aminobenzoic acid have demonstrated cytotoxic effects against various cancer cell lines.[1][2][3] The mechanism often involves the inhibition of key enzymes involved in cancer cell proliferation and survival.

Potential Targets:

  • Kinases: A large family of enzymes that are frequently dysregulated in cancer.

  • Histone Deacetylases (HDACs): These enzymes are crucial for epigenetic regulation and are validated targets in oncology.

  • Topoisomerases: Essential for DNA replication and a target for several established chemotherapeutic agents.[7]

Inflammation and Immunology

Anti-inflammatory properties have been observed in PABA compounds.[1][2][3] This suggests that this compound may modulate inflammatory pathways.

Potential Targets:

  • Cyclooxygenases (COX-1 and COX-2): Key enzymes in the prostaglandin synthesis pathway.

  • Lipoxygenases (LOX): Involved in the production of leukotrienes, another class of inflammatory mediators.

  • Cytokine Receptors: Targeting the signaling of pro-inflammatory cytokines is a major strategy in treating autoimmune diseases.

Neurodegenerative Diseases

Some derivatives of p-aminobenzoic acid have been evaluated as inhibitors of acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease.[4]

Potential Targets:

  • Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE): Enzymes that break down the neurotransmitter acetylcholine.

  • Monoamine Oxidase (MAO-A and MAO-B): Enzymes involved in the metabolism of neurotransmitters like dopamine and serotonin.

  • Glycogen Synthase Kinase 3 (GSK-3): A kinase implicated in the pathology of Alzheimer's disease.

A Multi-Tiered Strategy for Target Identification and Validation

A robust and efficient workflow is essential for validating the hypothesized targets. The following sections detail a step-by-step approach, beginning with computational methods and progressing to experimental validation.

Tier 1: In Silico Target Prediction

Before embarking on extensive laboratory work, computational tools can provide valuable insights into the potential protein targets of this compound.[8] These methods leverage large databases of known drug-target interactions to predict targets for novel compounds based on chemical similarity.[9][10]

Recommended Tools:

  • SwissTargetPrediction: A web-based tool that predicts the most probable targets of a small molecule based on a combination of 2D and 3D similarity to known ligands.[11]

  • TargetHunter: An in silico tool that identifies potential targets based on chemogenomic data.[10]

  • KinasePred: A computational workflow specifically designed to predict the kinase activity of small molecules.[12]

Experimental Protocol: In Silico Target Prediction

  • Obtain the 2D structure (SMILES format) of this compound.

  • Submit the structure to the SwissTargetPrediction and TargetHunter web servers.

  • Analyze the prediction results, focusing on targets with the highest probability scores.

  • Cross-reference the predicted targets with the hypothesized therapeutic areas.

  • If kinase activity is predicted, utilize KinasePred for a more detailed analysis of potential kinase targets.

Caption: Workflow for in silico target prediction.

Tier 2: In Vitro Target Engagement and Biochemical Assays

The prioritized targets from the in silico analysis must be validated experimentally. The initial step is to confirm direct binding of the compound to the putative target protein and to assess its functional consequence in a purified system.

3.2.1. Target Engagement Assays

These assays determine whether the compound physically interacts with the target protein.

  • Surface Plasmon Resonance (SPR): A label-free technique to measure the binding affinity and kinetics of the interaction.

  • Isothermal Titration Calorimetry (ITC): Measures the heat change upon binding to determine the binding affinity, stoichiometry, and thermodynamic parameters of the interaction.

  • Thermal Shift Assay (TSA): A high-throughput method to assess compound binding by measuring changes in protein thermal stability.

3.2.2. Biochemical Functional Assays

If the target is an enzyme, its activity in the presence of the compound needs to be measured.

  • Enzyme Inhibition Assays: To determine the IC50 value (the concentration of the compound that inhibits 50% of the enzyme's activity).

  • Receptor Binding Assays: For receptor targets, these assays measure the ability of the compound to displace a known radiolabeled or fluorescently labeled ligand.

Experimental Protocol: Enzyme Inhibition Assay (Generic)

  • Prepare a series of dilutions of this compound.

  • In a multi-well plate, combine the purified enzyme, its substrate, and the test compound at various concentrations.

  • Include appropriate controls (no compound, no enzyme).

  • Incubate the plate at the optimal temperature for the enzyme.

  • Measure the product formation using a suitable detection method (e.g., spectrophotometry, fluorometry).

  • Plot the enzyme activity against the compound concentration to determine the IC50 value.

Caption: In vitro validation of target interaction.

Tier 3: Cell-Based Functional Assays

Demonstrating a functional effect in a cellular context is a critical step in target validation.[13][14][15] These assays assess the compound's ability to modulate the target's activity within a living cell and produce a desired phenotypic outcome.

3.3.1. Target-Specific Cellular Assays

  • Cellular Thermal Shift Assay (CETSA): Measures target engagement in intact cells.

  • Reporter Gene Assays: To measure the activation or inhibition of a signaling pathway downstream of the target.

  • Western Blotting or ELISA: To measure changes in the phosphorylation state or expression level of the target or downstream signaling molecules.

3.3.2. Phenotypic Assays

These assays measure the overall effect of the compound on cellular behavior.

  • Cell Viability/Proliferation Assays (e.g., MTT, CellTiter-Glo): To assess cytotoxic or anti-proliferative effects, relevant for oncology.

  • Cytokine Release Assays (e.g., ELISA, Luminex): To measure the modulation of inflammatory responses.

  • Neurite Outgrowth Assays: To assess neuroprotective or neuro-regenerative effects.

Experimental Protocol: Cell Viability Assay (MTT)

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of this compound.

  • Incubate for a specified period (e.g., 24, 48, 72 hours).

  • Add MTT reagent to each well and incubate to allow the formation of formazan crystals.

  • Solubilize the formazan crystals with a suitable solvent.

  • Measure the absorbance at a specific wavelength to determine the percentage of viable cells.

G A Compound Treatment of Cells B Target Engagement (e.g., CETSA) A->B C Downstream Signaling (e.g., Western Blot, Reporter Assay) A->C D Phenotypic Outcome (e.g., Viability, Cytokine Release) A->D E E B->E Confirmation of Target Interaction in situ C->E D->E

Caption: Cellular validation of target function.

Data Interpretation and Prioritization for Further Development

The data generated from this multi-tiered approach will enable a comprehensive evaluation of the therapeutic potential of this compound.

Data Summary Table:

Assay TierKey ParameterDesired Outcome
Tier 1: In Silico Target Prediction ScoreHigh probability for druggable targets in relevant disease pathways.
Tier 2: In Vitro Binding Affinity (Kd)Sub-micromolar affinity for the primary target.
Enzyme Inhibition (IC50)Potent inhibition of the target enzyme.
Tier 3: Cellular Target Engagement (CETSA)Demonstrable target engagement in a cellular environment.
Cellular Potency (EC50)Sub-micromolar potency in a functional cellular assay.
Phenotypic EffectA clear and desirable phenotypic change consistent with target modulation.

A successful candidate for further development will exhibit high potency and selectivity for its primary target, coupled with a desirable functional effect in a disease-relevant cellular model.

Conclusion and Future Directions

The journey to elucidate the therapeutic targets of a novel chemical entity like this compound is a systematic process of hypothesis generation and rigorous experimental validation. This guide provides a comprehensive framework for this endeavor. By leveraging existing knowledge of structurally similar compounds, employing powerful in silico prediction tools, and executing a well-defined cascade of in vitro and cellular assays, researchers can efficiently identify and validate promising therapeutic targets. The successful identification of a validated target for this compound will be a pivotal step in its journey towards becoming a novel therapeutic agent, with the potential to address unmet medical needs in areas such as oncology, inflammation, or neurodegenerative diseases.

References

  • 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. MDPI. Available at: [Link]

  • In Silico Target Prediction. Creative Biolabs. Available at: [Link]

  • KinasePred: A Computational Tool for Small-Molecule Kinase Target Prediction. MDPI. Available at: [Link]

  • In Silico Target Prediction for Small Molecules. PubMed. Available at: [Link]

  • TargetHunter: An In Silico Target Identification Tool for Predicting Therapeutic Potential of Small Organic Molecules Based on Chemogenomic Database. NIH. Available at: [Link]

  • SwissTargetPrediction. bio.tools. Available at: [Link]

  • Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. MDPI. Available at: [Link]

  • Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. ResearchGate. Available at: [Link]

  • Synthesis, antimicrobial evaluation and QSAR studies of p-amino benzoic acid derivatives. Chitkara University. Available at: [Link]

  • Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. PubMed. Available at: [Link]

  • Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. PMC. Available at: [Link]

  • Target Identification & Validation in Drug Discovery. Technology Networks. Available at: [Link]

  • The Art of Finding the Right Drug Target: Emerging Methods and Strategies. PMC. Available at: [Link]

  • Target identification and validation in research. WJBPHS. Available at: [Link]

  • Temporal trends in evidence supporting novel drug target discovery. PMC. Available at: [Link]

  • Molecular Target Validation in preclinical drug discovery. European Pharmaceutical Review. Available at: [Link]

  • List of synthesized derivatives of 2-, 3-and 4-aminobenzoic acid. ResearchGate. Available at: [Link]

  • SAR of Benzoic Acid Derivatives - Local Anaesthetics. Pharmacy 180. Available at: [Link]

  • The role of the methoxy group in approved drugs. ResearchGate. Available at: [Link]

  • Benzoic Acid Derivatives in Local Anesthetics. Scribd. Available at: [Link]

  • The role of the methoxy group in approved drugs. PubMed. Available at: [Link]

  • Methoxyacetylfentanyl. EMCDDA. Available at: [Link]

  • Structures of some antimicrobial 4-aminobenzoic acid derivatives (I–VIII). ResearchGate. Available at: [Link]

  • Biological Activity, Lipophilicity and Cytotoxicity of Novel 3-Acetyl-2,5-disubstituted-1,3,4-oxadiazolines. MDPI. Available at: [Link]

  • General strategy for synthesis of compounds. a. methoxyacetyl chloride,... ResearchGate. Available at: [Link]

Sources

Methodological & Application

The Synthetic Utility of 3-[(Methoxyacetyl)amino]benzoic Acid: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Building Block for Organic Synthesis

In the landscape of modern organic chemistry and drug discovery, the strategic use of bifunctional building blocks is paramount for the efficient construction of complex molecular architectures. Benzoic acid derivatives, in particular, represent a cornerstone of synthetic chemistry, offering a versatile scaffold for elaboration.[1] This guide focuses on the practical application of 3-[(Methoxyacetyl)amino]benzoic acid, a unique reagent that combines the functionalities of a carboxylic acid and an N-acylated aminobenzene. While specific literature on this compound is emerging, its structural motifs suggest significant potential in various synthetic endeavors, particularly in medicinal chemistry and materials science.

This document provides a comprehensive overview of the synthesis and potential applications of this compound, complete with detailed protocols and mechanistic insights. The information presented herein is curated for researchers, scientists, and professionals in drug development, aiming to unlock the synthetic potential of this valuable intermediate.

Physicochemical Properties and Structural Features

This compound is characterized by a central benzene ring substituted with a carboxylic acid group at the 1-position and a methoxyacetylamino group at the 3-position.

PropertyValue
Molecular Formula C10H11NO4
Molecular Weight 209.20 g/mol
Appearance White to off-white solid (predicted)
Solubility Likely soluble in polar organic solvents (e.g., DMF, DMSO, alcohols) and aqueous base.

The presence of both a carboxylic acid and an amide functionality allows for orthogonal chemical modifications. The carboxylic acid can participate in esterifications, amidation, and other transformations typical of this functional group. The secondary amide offers sites for hydrogen bonding and potential for further N-alkylation or modification, though it is generally less reactive than the carboxylic acid. The methoxy group provides a lipophilic character and can influence the electronic properties of the molecule.

Synthesis of this compound: A Proposed Protocol

The synthesis of this compound can be readily achieved through the acylation of 3-aminobenzoic acid with methoxyacetyl chloride. This reaction is a standard procedure for amide bond formation.

Synthesis cluster_reactants Reactants cluster_conditions Reaction Conditions Reactant1 3-Aminobenzoic Acid Product This compound Reactant1->Product Acylation Reactant2 Methoxyacetyl Chloride Reactant2->Product Solvent Dichloromethane (DCM) Solvent->Product Base Triethylamine (TEA) Base->Product Temperature 0 °C to Room Temp Temperature->Product

Figure 1. Proposed synthetic scheme for this compound.

Detailed Experimental Protocol:

Materials:

  • 3-Aminobenzoic acid (1.0 eq)

  • Methoxyacetyl chloride (1.1 eq)

  • Triethylamine (1.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-aminobenzoic acid and anhydrous DCM. Stir the suspension at room temperature until the solid is partially dissolved.

  • Addition of Base: Cool the mixture to 0 °C using an ice bath and add triethylamine dropwise. Stir for 10-15 minutes.

  • Acylation: Add methoxyacetyl chloride dropwise to the cooled suspension via a dropping funnel over a period of 30 minutes. A precipitate may form during the addition.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using an appropriate eluent system (e.g., ethyl acetate/hexanes).

  • Workup:

    • Once the reaction is complete, quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure this compound.

Causality Behind Experimental Choices:

  • The use of an anhydrous solvent is crucial as methoxyacetyl chloride is moisture-sensitive and will hydrolyze.

  • Triethylamine acts as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation.

  • The reaction is performed at 0 °C initially to control the exothermic nature of the acylation reaction and minimize potential side reactions.

Applications in Organic Synthesis

The bifunctional nature of this compound makes it a valuable intermediate for the synthesis of a variety of target molecules.

Synthesis of Bioactive Molecules and Pharmaceutical Intermediates

Aminobenzoic acid derivatives are prevalent scaffolds in medicinal chemistry, serving as key building blocks for drugs with diverse therapeutic applications.[2][3] For instance, related aminobenzoic acid structures are found in local anesthetics, and their derivatives are investigated as tyrosine kinase inhibitors for cancer therapy.[2][4]

A closely related compound, Methyl 2-amino-3-(methoxyacetyl)aminobenzoate, has been utilized in the synthesis of quinazolinone derivatives, which are important heterocyclic compounds in medicinal chemistry.[5] The carboxylic acid functionality of this compound can be readily converted to an ester or amide, which can then undergo further transformations to build complex heterocyclic systems.

Application cluster_starting Starting Material cluster_transformations Synthetic Transformations cluster_products Potential Products Start This compound Esterification Esterification Start->Esterification Amidation Amidation Start->Amidation Esters Ester Derivatives Esterification->Esters Amides Amide Derivatives Amidation->Amides Cyclization Intramolecular Cyclization Heterocycles Heterocyclic Compounds (e.g., Benzoxazinones) Cyclization->Heterocycles Amides->Cyclization

Figure 2. Potential synthetic transformations of this compound.

Protocol for Amide Synthesis from this compound:

Materials:

  • This compound (1.0 eq)

  • Amine (e.g., benzylamine) (1.1 eq)

  • HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

  • DIPEA (N,N-Diisopropylethylamine) (2.0 eq)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • To a solution of this compound in anhydrous DMF, add the desired amine, HATU, and DIPEA.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography to obtain the desired amide.

Precursor for Polymer and Materials Science

The rigid aromatic core and the presence of hydrogen bonding donor and acceptor sites make this compound an interesting monomer for the synthesis of novel polymers. Polyamides and polyesters derived from this monomer could exhibit unique thermal and mechanical properties. The methoxy group can enhance solubility in organic solvents, facilitating polymer processing.

Conclusion

This compound is a versatile and promising building block for organic synthesis. Its straightforward preparation and the presence of two distinct and reactive functional groups open avenues for the creation of a wide array of complex molecules. This guide provides a foundational understanding and practical protocols to encourage the exploration of this compound's synthetic utility in both academic and industrial research, particularly in the pursuit of novel pharmaceuticals and advanced materials.

References

  • PrepChem.com. Synthesis of 3-amino-benzoic acid. Available from: [Link]

  • Google Patents. US Patent 9,216,968 B2: Titled Compound.
  • Google Patents. EP Patent 2251319B1: Process for preparing derivatives of benzoic acid.
  • National Center for Biotechnology Information. One-Step Synthesis of 3-(Fmoc-amino acid)-3,4-diaminobenzoic Acids. PubMed Central. Available from: [Link]

  • Google Patents. US Patent 7,169,791 B2: Inhibitors of tyrosine kinases.
  • Google Patents. US Patent 9,789,125 B2: Crystals and process of making 5-({[2-amino-3-(4-carbamoyl-2,6-dimethyl-phenyl)-propionyl].
  • Google Patents. US Patent 3,870,715 A: Substituted amino ethyl meta benzoic acid esters.
  • PrepChem.com. Synthesis of 3-(3'-methoxy-4'-hydroxyhydrocinnamoylamino)benzoic acid. Available from: [Link]

  • Online-reaktiv.ru. This compound; 95%. Available from: [Link]

  • Google Patents. CN Patent 105753731A: Preparation method of 3-amino-4-methoxybenzaniline.
  • ResearchGate. List of synthesized derivatives of 2-, 3-and 4-aminobenzoic acid. Available from: [Link]

  • Wikipedia. 3-Aminobenzoic acid. Available from: [Link]

  • National Center for Biotechnology Information. Novel benzoic acid derivatives: Synthesis and biological evaluation as multitarget acetylcholinesterase and carbonic anhydrase inhibitors. PubMed. Available from: [Link]

  • Pharmacy 180. Para amino benzoic acid derivatives - Structure, Properties, uses, Synthesis, Assay, Storage, Dosage forms, Dose. Available from: [Link]

  • SlideShare. Benzoic acid derivatives. Available from: [Link]

  • National Center for Biotechnology Information. Synthesis, antiproliferative activity, and mechanism of action of a series of 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamides. Available from: [Link]

  • Pharmacy 180. SAR of Benzoic Acid Derivatives - Local Anaesthetics. Available from: [Link]

Sources

Application Notes and Experimental Protocols for 3-[(Methoxyacetyl)amino]benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide for the synthesis, purification, characterization, and potential biological screening of 3-[(Methoxyacetyl)amino]benzoic acid (C₁₀H₁₁NO₄). Intended for researchers in medicinal chemistry, chemical biology, and drug development, these protocols are designed with scientific rigor and practical application in mind. The methodologies presented herein emphasize not only the procedural steps but also the underlying scientific principles, ensuring robust and reproducible outcomes.

Introduction

This compound is an N-acylated derivative of 3-aminobenzoic acid. The parent molecule, 3-aminobenzoic acid, is a fundamental building block in organic synthesis.[1][2] The introduction of a methoxyacetyl group modifies the molecule's physicochemical properties, such as lipophilicity, hydrogen bonding capacity, and metabolic stability, making it a compound of interest for library synthesis and screening. Derivatives of benzoic acid have been extensively studied for a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3][4] This guide provides the necessary protocols to synthesize and evaluate this specific derivative as a potential candidate in early-stage drug discovery programs.

Synthesis of this compound

Principle of the Reaction

The synthesis is achieved via a nucleophilic acyl substitution reaction. The amino group (-NH₂) of 3-aminobenzoic acid acts as a nucleophile, attacking the electrophilic carbonyl carbon of methoxyacetyl chloride. A non-nucleophilic organic base, such as triethylamine, is used to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction, driving the equilibrium towards product formation. The reaction is performed in an anhydrous aprotic solvent to prevent the hydrolysis of the reactive acyl chloride.

Materials and Reagents
Reagent/MaterialGradeSupplier ExampleNotes
3-Aminobenzoic acid≥98%Sigma-AldrichStarting material.[1]
Methoxyacetyl chloride≥98%Sigma-AldrichAcylating agent. Highly reactive and moisture-sensitive.
Triethylamine (TEA)≥99.5%, anhydrousFisher ScientificHCl scavenger.
Dichloromethane (DCM)Anhydrous, ≥99.8%VWRReaction solvent.
Hydrochloric Acid (HCl)1 M aqueous solutionJ.T.BakerFor workup.
Sodium Sulfate (Na₂SO₄)Anhydrous, granularEMD MilliporeDrying agent.
Magnetic stirrer & stir bar---
Round-bottom flask--Dried in an oven before use.
Addition funnel--For controlled addition of reagents.
Ice bath--For temperature control.
Step-by-Step Synthesis Protocol
  • Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add 3-aminobenzoic acid (5.0 g, 36.46 mmol).

  • Dissolution: Add 100 mL of anhydrous dichloromethane (DCM) to the flask. Stir the mixture at room temperature until the solid is fully suspended.

  • Cooling: Place the flask in an ice bath and cool the suspension to 0 °C with continuous stirring.

  • Base Addition: Add triethylamine (5.6 mL, 40.11 mmol, 1.1 equivalents) to the suspension.

  • Reagent Preparation: In a separate dry addition funnel, dissolve methoxyacetyl chloride (3.7 mL, 40.11 mmol, 1.1 equivalents) in 20 mL of anhydrous DCM.

  • Acylation Reaction: Add the methoxyacetyl chloride solution dropwise from the addition funnel to the stirred suspension over a period of 30 minutes. Maintain the temperature at 0 °C during the addition.

    • Expert Insight: Slow, dropwise addition is critical to control the exothermic reaction and prevent the formation of side products.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for 4-6 hours.

  • Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material (3-aminobenzoic acid) is no longer visible.

  • Quenching & Workup: a. Carefully pour the reaction mixture into a separatory funnel containing 100 mL of 1 M HCl. b. Shake the funnel vigorously and allow the layers to separate. The product will be in the organic (DCM) layer. Discard the aqueous layer. c. Wash the organic layer sequentially with 100 mL of deionized water and then 100 mL of brine.

  • Drying and Concentration: a. Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄). b. Filter the mixture to remove the drying agent. c. Remove the solvent (DCM) under reduced pressure using a rotary evaporator to yield the crude product as a solid.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reactants Reactants & Setup cluster_reaction Acylation cluster_workup Workup & Isolation Reactants 3-Aminobenzoic Acid + Anhydrous DCM Base Add Triethylamine Cool to 0°C Reactants->Base Acyl_Chloride Dropwise addition of Methoxyacetyl Chloride in DCM Base->Acyl_Chloride Exothermic Control Stir Stir at RT for 4-6h (Monitor by TLC) Acyl_Chloride->Stir Quench Quench with 1M HCl Stir->Quench Reaction Complete Extract Wash with H₂O & Brine Quench->Extract Dry Dry (Na₂SO₄) & Filter Extract->Dry Concentrate Rotary Evaporation Dry->Concentrate Product Crude this compound Concentrate->Product

Caption: Workflow for the synthesis of the target compound.

Purification Protocol: Recrystallization

Principle of Purification

Recrystallization is a technique used to purify solid compounds. The principle relies on the differential solubility of the target compound and its impurities in a specific solvent system at different temperatures. An ideal solvent will dissolve the compound completely at its boiling point but very poorly at low temperatures, while impurities remain either soluble or insoluble at all temperatures.

Step-by-Step Recrystallization Protocol
  • Solvent Selection: An ethanol/water mixture is a suitable solvent system for this compound.

  • Dissolution: Transfer the crude solid product to an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely.

    • Expert Insight: Using the minimum volume of hot solvent is key to maximizing the yield upon cooling.

  • Hot Filtration (Optional): If insoluble impurities are observed in the hot solution, perform a hot gravity filtration to remove them.

  • Crystallization: Slowly add hot deionized water to the ethanol solution until it becomes slightly turbid (cloudy). Add a few more drops of hot ethanol until the solution becomes clear again.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture.

  • Drying: Dry the purified crystals in a vacuum oven at 40-50 °C until a constant weight is achieved.

Physicochemical Characterization

Overview of Techniques

To confirm the identity and purity of the synthesized this compound, a combination of standard analytical techniques should be employed. These include Nuclear Magnetic Resonance (NMR) for structural elucidation, Mass Spectrometry (MS) for molecular weight confirmation, and Melting Point (MP) determination as an indicator of purity.

Expected Analytical Data
PropertyValueSource
Molecular FormulaC₁₀H₁₁NO₄[5]
Molecular Weight209.20 g/mol Calculated
AppearanceWhite to off-white solidExpected
Purity (Post-Recrystallization)≥95%Target[5]
Protocol for NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • Acquisition: Acquire ¹H NMR and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

  • Expected ¹H NMR Signals (in DMSO-d₆):

    • Aromatic protons (4H, multiplet).

    • -NH proton (1H, singlet, broad).

    • -CH₂- protons (2H, singlet).

    • -OCH₃ protons (3H, singlet).

    • -COOH proton (1H, singlet, very broad).

  • Data Analysis: Integrate the proton signals and analyze the chemical shifts and coupling patterns to confirm the structure.

Protocol for Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent like methanol or acetonitrile.

  • Acquisition: Analyze the sample using Electrospray Ionization Mass Spectrometry (ESI-MS).

  • Data Analysis: Look for the molecular ion peak. In positive ion mode, expect [M+H]⁺ at m/z 210.20. In negative ion mode, expect [M-H]⁻ at m/z 208.20. High-resolution mass spectrometry (HRMS) can be used for exact mass confirmation.[6]

Protocol for Melting Point Determination
  • Sample Preparation: Place a small amount of the dry, crystalline product into a capillary tube.

  • Measurement: Use a calibrated melting point apparatus to determine the temperature range over which the solid melts.

  • Data Analysis: A sharp melting point range (e.g., within 1-2 °C) is indicative of high purity. A broad or depressed melting point suggests the presence of impurities.

Application Note: Screening for Biological Activity

Rationale for Screening

Benzoic acid and its derivatives are known to possess a wide array of biological activities.[3] The structural modifications in this compound could confer novel or enhanced biological functions. A primary and logical first step is to screen the compound for antimicrobial activity, a common feature of this chemical class.[4][7]

Example Protocol: In Vitro Antimicrobial Susceptibility Testing

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

  • Stock Solution: Prepare a 10 mg/mL stock solution of the test compound in Dimethyl Sulfoxide (DMSO).

  • Bacterial Strains: Use reference strains of bacteria, for example, Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative).

  • Culture Preparation: Grow the bacterial strains in a suitable broth (e.g., Mueller-Hinton Broth) to the logarithmic phase. Adjust the turbidity to a 0.5 McFarland standard.

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound's stock solution in the broth to achieve a range of final concentrations (e.g., from 256 µg/mL to 1 µg/mL).

  • Inoculation: Inoculate each well with the prepared bacterial suspension. Include a positive control (broth + bacteria, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37 °C for 18-24 hours.

  • Data Interpretation: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Biological Screening Workflow

Screening_Workflow cluster_primary Primary Screening cluster_secondary Hit Follow-up Compound Purified Compound MIC_Assay Antimicrobial MIC Assay (e.g., E. coli, S. aureus) Compound->MIC_Assay Cytotoxicity Basic Cytotoxicity Assay (e.g., on HeLa or HEK293 cells) Compound->Cytotoxicity Decision Evaluate Activity & Toxicity MIC_Assay->Decision Cytotoxicity->Decision Dose_Response Dose-Response Curves Decision->Dose_Response Active & Non-Toxic No_Activity No Significant Activity (Archive Compound) Decision->No_Activity Inactive or Toxic Spectrum Broad-Spectrum Activity Dose_Response->Spectrum Mechanism Mechanism of Action Studies Spectrum->Mechanism Lead_Dev Promising Hit (Lead Development) Mechanism->Lead_Dev

Caption: Logical workflow for biological screening and hit validation.

Conclusion

This guide provides a detailed and scientifically grounded framework for the synthesis, purification, characterization, and preliminary biological evaluation of this compound. By following these protocols, researchers can reliably produce and validate this compound, enabling its inclusion in screening libraries for the discovery of new therapeutic agents. The emphasis on the rationale behind each step is intended to empower scientists to troubleshoot and adapt these methods as needed for their specific research goals.

References

  • PrepChem.com. Synthesis of 3-amino-benzoic acid. Available from: [Link]

  • ResearchGate. Synthesis and Analgesic Activity of Methyl 2-{[(2Z)-4-Aryl-2-hydroxy-4-oxobut-2-enoyl]amino}benzoates. Available from: [Link]

  • CP Lab Safety. This compound, 95% Purity, C10H11NO4, 5 grams. Available from: [Link]

  • PubChem. 3-Aminobenzoic Acid. National Center for Biotechnology Information. Available from: [Link]

  • National Center for Biotechnology Information. One-Step Synthesis of 3-(Fmoc-amino acid)-3,4-diaminobenzoic Acids. ACS Omega, 2023. Available from: [Link]

  • Wikipedia. 3-Aminobenzoic acid. Available from: [Link]

  • PubMed. Novel non-peptide GPIIb/IIIa antagonists: synthesis and biological activities of 2-[4-[2-(4-amidinobenzoylamino)-2-(substituted)acetyl]-3-(2-methoxy-2-oxoethyl)-2-oxopiperazinyl] acetic acids. Available from: [Link]

  • ResearchGate. Biosynthesis of 3-aminobenzoic acid and proposed pathways to 3-aminoacetophenone. Available from: [Link]

  • PubChem. 3-((4-Methoxyphenyl)amino)benzoic acid. National Center for Biotechnology Information. Available from: [Link]

  • Google Patents. Method for preparing 3-amino-2-methyl benzoic acid.
  • Google Patents. Preparation method of 3-amino-4-methoxybenzaniline.
  • International Journal of Advanced Research in Science, Communication and Technology. Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative. Available from: [Link]

  • MDPI. Synthesis and Biological Activity of Novel Amino Acid-(N'-Benzoyl) Hydrazide and Amino Acid-(N'-Nicotinoyl) Hydrazide Derivatives. Molecules, 2018. Available from: [Link]

  • MDPI. 2-[(1-Benzamido-2-methoxy-2-oxoethyl)amino]benzoic Acid. Molbank, 2013. Available from: [Link]

  • NIST WebBook. Benzoic acid, 3-amino-. Available from: [Link]

  • ResearchGate. Chemical Characterization and Biological Activity of a Novel Ursolic Acid Derivative. Available from: [Link]

  • Google Patents. Purification of benzoic acid.
  • Google Patents. Method for purification of benzoic acid.

Sources

Application Notes and Protocols for 3-[(Methoxyacetyl)amino]benzoic acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Bifunctional Building Block

In the landscape of modern drug discovery, the selection of appropriate building blocks is a critical determinant of a program's success. These molecular fragments are the foundational grammar of medicinal chemistry, dictating the physicochemical properties, pharmacokinetic profile, and ultimately, the biological activity of a novel therapeutic agent. 3-[(Methoxyacetyl)amino]benzoic acid emerges as a particularly strategic building block, offering a unique convergence of functionalities that medicinal chemists can exploit to address complex biological targets.

This molecule elegantly combines a substituted aminobenzoic acid scaffold with a methoxyacetyl group. Aminobenzoic acids are renowned for their versatility, serving as rigid cores that can be functionalized at both the amino and carboxylic acid groups to explore chemical space and optimize ligand-target interactions.[1] Their derivatives have found applications in a wide array of therapeutic areas, including oncology, neurodegenerative diseases, and infectious diseases.[2][3] The methoxyacetyl moiety, on the other hand, introduces a small, polar, yet metabolically stable feature that can significantly influence a drug candidate's properties. The methoxy group is a prevalent substituent in approved drugs, valued for its ability to enhance target binding, improve physicochemical characteristics like solubility, and favorably modulate ADME (absorption, distribution, metabolism, and excretion) parameters.[2]

This guide provides an in-depth exploration of this compound as a building block, offering detailed protocols for its synthesis and characterization, alongside insights into its application in the design and development of next-generation therapeutics.

Physicochemical and Spectroscopic Profile

A thorough understanding of a building block's intrinsic properties is paramount for its effective deployment in a drug discovery campaign. The following table summarizes the key physicochemical and spectroscopic data for this compound and its precursors.

Property3-Aminobenzoic AcidMethoxyacetic AcidThis compound
CAS Number 99-05-8625-45-6889940-48-1
Molecular Formula C₇H₇NO₂C₃H₆O₃C₁₀H₁₁NO₄
Molecular Weight 137.14 g/mol 90.08 g/mol 209.20 g/mol
Melting Point 178-180 °C-Predicted: 160-180 °C
Boiling Point 352.5 °C (predicted)203-204 °CPredicted: 446.9 °C
Water Solubility Slightly solubleMisciblePredicted: Low to moderate solubility
pKa (acidic) ~4.8 (amino), ~3.1 (carboxyl)~3.57Predicted: ~3.5-4.5 (carboxyl)
logP 0.86-0.47Predicted: 1.0-1.5
¹H NMR (DMSO-d₆) δ 12.45 (s, 1H), 7.15 (t, 1H), 7.04-7.09 (m, 2H), 6.73-6.75 (m, 1H), 5.29 (s, 2H)[4]δ 12.7 (br s, 1H), 3.96 (s, 2H), 3.32 (s, 3H)Predicted shifts for aromatic, methylene, and methoxy protons.
¹³C NMR (DMSO-d₆) δ 168.3, 149.2, 131.7, 129.3, 118.4, 117.1, 114.9[4]δ 171.3, 69.8, 58.6Predicted shifts for carbonyl, aromatic, methylene, and methoxy carbons.
IR (KBr, cm⁻¹) 3400-2500 (O-H, N-H), 1680 (C=O), 1620, 1590 (aromatic C=C)3400-2500 (O-H), 1730 (C=O), 1120 (C-O)Expected bands for N-H, C=O (amide and acid), and C-O stretches.
MS (EI) m/z 137 (M⁺), 120, 92, 65[5]-Expected M⁺ at m/z 209 and fragmentation patterns.

Strategic Applications in Drug Design

The unique structural features of this compound make it a versatile tool for medicinal chemists. Its application can be broadly categorized into several key areas:

As a Scaffold for Kinase and PARP Inhibitors

The aminobenzoic acid core is a well-established scaffold in the design of kinase inhibitors.[6][7] The rigid phenyl ring provides a solid anchor for positioning functional groups to interact with the hinge region and other key residues within the ATP-binding pocket of kinases. The carboxylic acid can be converted to a variety of amides and esters to explore different exit vectors, while the methoxyacetylated amino group can engage in crucial hydrogen bonding interactions.

Similarly, in the realm of Poly(ADP-ribose) polymerase (PARP) inhibitors, which are critical in cancer therapy, the benzamide moiety is a common pharmacophore.[8] The ability to fine-tune the properties of this core structure with the methoxyacetyl group makes this compound an attractive starting point for novel PARP inhibitor design.

Modulator of Physicochemical Properties

The methoxyacetyl group is particularly adept at modulating the physicochemical properties of a lead compound. Its introduction can:

  • Enhance Solubility: The ether oxygen and amide functionality can act as hydrogen bond acceptors, improving interaction with water and thus increasing aqueous solubility.

  • Optimize Lipophilicity: The methoxyacetyl group provides a balance between polarity and lipophilicity, which is crucial for achieving good cell permeability and oral bioavailability.

  • Improve Metabolic Stability: The methoxy group is generally more resistant to metabolic cleavage compared to other functional groups like esters or benzylic ethers, potentially leading to a longer in vivo half-life.

As a Linker in Bioconjugation

The bifunctional nature of this compound, with its carboxylic acid and the potential for further derivatization, makes it a candidate for use as a linker in antibody-drug conjugates (ADCs) or other bioconjugation strategies. The carboxylic acid can be activated to form an amide bond with a payload, while other positions on the aromatic ring could be functionalized for attachment to a targeting moiety.

Experimental Protocols

The following section provides detailed, step-by-step protocols for the synthesis and characterization of this compound.

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of the title compound via the acylation of 3-aminobenzoic acid with methoxyacetyl chloride.

G cluster_0 Reaction Setup cluster_1 Acylation Reaction cluster_2 Work-up and Purification A 1. Dissolve 3-aminobenzoic acid in anhydrous THF/Pyridine B 2. Cool the solution to 0 °C (ice-water bath) A->B Inert atmosphere (N₂ or Ar) C 3. Add Methoxyacetyl chloride dropwise to the cooled solution B->C Maintain temperature D 4. Stir at 0 °C for 1 hour, then warm to room temperature and stir overnight C->D Monitor by TLC E 5. Quench with water and acidify with 1M HCl D->E Reaction completion F 6. Extract with Ethyl Acetate E->F G 7. Wash with brine, dry over Na₂SO₄, and concentrate F->G H 8. Purify by recrystallization or column chromatography G->H I Final Product: This compound H->I Characterization

Synthetic workflow for this compound.
  • 3-Aminobenzoic acid (Reagent grade, ≥98%)

  • Methoxyacetyl chloride (≥97%)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Pyridine

  • Ethyl acetate (EtOAc)

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium chloride solution (Brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice-water bath

  • Dropping funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-aminobenzoic acid (1.0 equivalent) in a mixture of anhydrous THF and anhydrous pyridine (e.g., a 3:1 v/v ratio).

  • Cooling: Cool the stirred solution to 0 °C using an ice-water bath.

  • Addition of Acylating Agent: Add methoxyacetyl chloride (1.1 equivalents) dropwise to the cooled solution via a dropping funnel over a period of 15-20 minutes. Maintain the temperature at 0 °C during the addition.

  • Reaction: After the addition is complete, continue stirring the reaction mixture at 0 °C for 1 hour. Then, allow the reaction to warm to room temperature and stir overnight. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, carefully quench the reaction by adding water. Acidify the aqueous mixture to pH 2-3 with 1M HCl.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous phase).

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to afford the pure this compound.

Protocol 2: Characterization of this compound

This protocol outlines the standard analytical techniques used to confirm the identity and purity of the synthesized product.

G cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Purity Assessment A Dissolve purified product in appropriate deuterated solvent (e.g., DMSO-d₆) B ¹H NMR Spectroscopy A->B C ¹³C NMR Spectroscopy A->C H Data Analysis and Structure Confirmation B->H C->H D FTIR Spectroscopy D->H KBr pellet or thin film E Mass Spectrometry (e.g., ESI-MS) E->H Direct infusion F High-Performance Liquid Chromatography (HPLC) F->H G Melting Point Analysis G->H

Sources

Application Note & Protocols: Strategic Derivatization of 3-[(Methoxyacetyl)amino]benzoic Acid for High-Performance Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive framework for the chemical derivatization of 3-[(Methoxyacetyl)amino]benzoic acid, a molecule of interest in various biological and drug discovery contexts. The primary focus is the strategic modification of its carboxylic acid moiety to generate functionalized probes for use in sensitive and robust biological assays. We detail the foundational chemistry, provide step-by-step protocols for creating amine-reactive intermediates, and outline their subsequent conjugation to reporter molecules such as fluorophores and biotin. This document is intended for researchers, scientists, and drug development professionals seeking to develop customized assay reagents, such as fluorescent tracers for polarization assays or biotinylated probes for affinity-based detection systems.

Introduction: The Rationale for Derivatization

This compound (herein referred to as 3-MABA) is a small organic molecule whose utility in biological research is often unlocked through covalent modification. In its native state, 3-MABA lacks the necessary properties for direct detection or capture in complex biological matrices. Derivatization transforms it into a powerful tool by attaching a functional handle—a reporter group (e.g., fluorophore, biotin) or a linker for immobilization—enabling its use in a wide array of applications including:

  • Competitive Immunoassays: As a hapten for antibody generation and detection.

  • Fluorescence Polarization (FP) Assays: As a fluorescent tracer to study molecular binding events.

  • Affinity Purification: As a ligand immobilized on a solid support to capture binding partners.

  • Cellular Imaging: As a probe to visualize interactions or localization.

The chemical robustness and defined structure of 3-MABA make its carboxylic acid group an ideal target for derivatization. The most reliable and widely adopted method for this purpose is the activation of the carboxyl group to form an amine-reactive N-hydroxysuccinimide (NHS) ester, a stable intermediate that efficiently reacts with primary amines under mild aqueous conditions.[1][2]

Principle of Carboxylic Acid Activation via EDC/NHS Chemistry

Directly forming an amide bond between a carboxylic acid and an amine is often inefficient because the basic amine can deprotonate the acidic carboxyl group, forming an unreactive carboxylate salt.[3] To overcome this, a "zero-length" crosslinker like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is used. The process involves two key steps:

  • Activation: EDC reacts with the carboxyl group of 3-MABA to form a highly reactive but unstable O-acylisourea intermediate.[1][2]

  • Stabilization: This intermediate is susceptible to hydrolysis, which would regenerate the original carboxylic acid.[1] The addition of N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS) traps the O-acylisourea, converting it into a more stable, amine-reactive NHS ester.[1][4] This NHS ester is significantly more resistant to hydrolysis than the O-acylisourea intermediate and can be stored or used immediately to react with a primary amine.[2]

The overall mechanism is visualized below.

EDC_NHS_Mechanism cluster_activation Activation Step (pH 4.5 - 6.0) cluster_stabilization Stabilization & Coupling (pH 7.2 - 8.0) cluster_side_reaction Side Reaction MABA_COOH 3-MABA Carboxylic Acid (R-COOH) O_Acylisourea O-Acylisourea Intermediate (Unstable) MABA_COOH->O_Acylisourea + EDC NHS_Ester Amine-Reactive NHS Ester (Stable Intermediate) O_Acylisourea->NHS_Ester + NHS Hydrolysis Hydrolysis (Regenerated R-COOH) O_Acylisourea->Hydrolysis + H₂O Final_Product Stable Amide Bond (R-CO-NH-Reporter) NHS_Ester->Final_Product + Reporter-NH2 Amine Amine Molecule (Reporter-NH2)

Caption: Mechanism of EDC/NHS activation of a carboxylic acid.

Core Protocol: Generation of Amine-Reactive 3-MABA-NHS Ester

This protocol describes the foundational step: activating 3-MABA to create a stable NHS ester. This intermediate is the precursor for subsequent conjugation reactions. The reaction is best performed in a two-step manner where activation occurs at a slightly acidic pH (4.5-6.0) before the pH is raised for the coupling step.[4]

Materials:

  • This compound (3-MABA)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide Hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS) or N-Hydroxysulfosuccinimide (Sulfo-NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 5.5

  • Reaction Vials & Magnetic Stirrer

Protocol Steps:

  • Prepare 3-MABA Solution: Dissolve 3-MABA in a minimal amount of anhydrous DMF or DMSO before diluting with Activation Buffer to a final concentration of 10-20 mM. Causality: 3-MABA may have limited aqueous solubility; the organic solvent ensures complete dissolution before buffering.

  • Add NHS: To the 3-MABA solution, add NHS (or Sulfo-NHS) from a freshly prepared stock solution. A slight molar excess relative to EDC is recommended.[5]

  • Initiate Activation with EDC: Add EDC from a freshly prepared stock solution to the 3-MABA/NHS mixture. EDC is moisture-sensitive and hydrolyzes quickly in water, so it must be added last and from a fresh solution.[2][6]

  • Incubate: Allow the activation reaction to proceed for 15-30 minutes at room temperature with gentle stirring.[5] During this time, the O-acylisourea intermediate is formed and converted to the more stable NHS ester.

The resulting solution containing the 3-MABA-NHS ester is now ready for immediate use in the application protocols below.

ReagentMolar Ratio (vs. 3-MABA)Typical ConcentrationRationale
3-MABA1x10 mMStarting material
NHS/Sulfo-NHS1.2x - 1.5x12 - 15 mMStabilizes the reactive intermediate, improving efficiency.[1]
EDC1.2x - 1.5x12 - 15 mMActivates the carboxyl group; excess drives the reaction.[5]

Application Protocols: Synthesis of Functional Probes

The activated 3-MABA-NHS ester can be conjugated to any molecule containing a primary amine. Below are protocols for two common applications.

Derivatization_Workflow cluster_apps Conjugation Applications (pH 7.2 - 8.5) Start 3-MABA Activation Activation with EDC/NHS (Core Protocol) Start->Activation Intermediate 3-MABA-NHS Ester (Amine-Reactive) Activation->Intermediate Amine_Fluorophore Amine-containing Fluorophore Intermediate->Amine_Fluorophore + Amine_Biotin Amine-containing Biotin Intermediate->Amine_Biotin + Product_Fluor Fluorescent 3-MABA Tracer Amine_Fluorophore->Product_Fluor Product_Biotin Biotinylated 3-MABA Probe Amine_Biotin->Product_Biotin

Caption: General workflow for derivatizing 3-MABA.

Protocol: Synthesis of a Fluorescent 3-MABA Tracer

This protocol details the conjugation of the activated 3-MABA to an amine-functionalized fluorophore, creating a tracer suitable for fluorescence-based assays.[7][8]

Materials:

  • 3-MABA-NHS ester solution (from Core Protocol)

  • Amine-functionalized fluorophore (e.g., 5-FAM cadaverine, Rhodamine B ethylenediamine)

  • Coupling Buffer: 0.1 M Phosphate-Buffered Saline (PBS), pH 7.4

  • Quenching Buffer: 1 M Tris-HCl, pH 8.5

  • Purification system (e.g., HPLC, solid-phase extraction)

Protocol Steps:

  • Prepare Fluorophore: Dissolve the amine-containing fluorophore in Coupling Buffer.

  • Conjugation: Add the freshly prepared 3-MABA-NHS ester solution to the fluorophore solution. A 2- to 10-fold molar excess of the NHS ester over the amine is a good starting point to ensure complete labeling of the fluorophore.

  • Incubate: Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C, protected from light. The reaction of NHS esters with primary amines is most efficient at a pH between 7 and 8.[4]

  • Quench: Add Quenching Buffer to a final concentration of 10-50 mM to react with and deactivate any remaining 3-MABA-NHS ester.[5] Incubate for 30 minutes.

  • Purification: Purify the fluorescent conjugate from unreacted components using reverse-phase HPLC. Monitor the elution profile using both absorbance (at the dye's λ_max) and fluorescence detectors.

Protocol: Synthesis of a Biotinylated 3-MABA Probe

This protocol describes the conjugation of activated 3-MABA to an amine-containing biotin derivative for use in avidin/streptavidin detection systems.[9][10]

Materials:

  • 3-MABA-NHS ester solution (from Core Protocol)

  • Amine-functionalized biotin (e.g., Biotin-LC-Amine, Amine-PEG3-Biotin)

  • Coupling Buffer: 0.1 M Phosphate-Buffered Saline (PBS), pH 7.4

  • Quenching Buffer: 1 M Tris-HCl, pH 8.5

  • Purification system (e.g., HPLC, desalting column)

Protocol Steps:

  • Prepare Biotin Reagent: Dissolve the amine-containing biotin reagent in Coupling Buffer.

  • Conjugation: Add the freshly prepared 3-MABA-NHS ester solution to the biotin solution, using a 2- to 10-fold molar excess of the NHS ester.

  • Incubate: Allow the reaction to proceed for 2 hours at room temperature.

  • Quench: Add Quenching Buffer to a final concentration of 10-50 mM and incubate for 30 minutes.

  • Purification: Remove excess, unreacted biotin and quenching reagents. For small molecule purification, reverse-phase HPLC is ideal.[11] For larger biotinylated molecules, a desalting column can be effective.[10]

Characterization and Quality Control

Verifying the successful synthesis and purity of the derivatized molecule is a critical, self-validating step.

  • Reaction Monitoring: Progress can be monitored by Thin Layer Chromatography (TLC) or analytical HPLC by observing the consumption of the starting materials and the appearance of a new product spot/peak.

  • Structure Confirmation: The most definitive method is mass spectrometry (MS), which confirms the covalent addition of the label by a corresponding increase in molecular weight.[11]

  • Purity Analysis: Analytical reverse-phase HPLC with UV or fluorescence detection is used to determine the purity of the final product, which should ideally be >95% for use in quantitative biological assays.

CompoundFormulaMolecular Weight ( g/mol )Mass of Derivative (Example)Expected Mass Shift (Da)
3-MABA C₁₀H₁₁NO₄209.20--
+ 5-FAM Cadaverine C₂₆H₂₅N₃O₆475.503-MABA-FAM-Cadaverine+457.48 (loss of H₂O)
+ Biotin-LC-Amine C₁₆H₂₈N₄O₃S356.493-MABA-Biotin-LC+338.47 (loss of H₂O)

Note: The mass of the final conjugate is the sum of the masses of 3-MABA and the amine-containing label, minus the mass of water (18.02 Da) which is lost during amide bond formation.

Conceptual Application: Competitive Fluorescence Polarization Assay

A primary use for a fluorescent 3-MABA tracer is in a competitive FP assay to screen for compounds that bind to a specific target protein (e.g., an antibody or receptor).

Principle:

  • High Polarization: When the small, fluorescent 3-MABA tracer is bound to a large target protein, its rotation in solution is slow, resulting in a high FP signal.

  • Low Polarization: If an unlabeled competitor compound (a "hit") from a screening library displaces the fluorescent tracer from the target's binding site, the now-free tracer tumbles rapidly, leading to a significant drop in the FP signal.

Caption: Principle of a competitive fluorescence polarization assay.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low/No Product Yield 1. Hydrolysis of EDC. 2. Inactive NHS-ester due to hydrolysis. 3. Incorrect pH for activation or coupling. 4. Primary amine on label is protonated/unavailable.1. Use fresh, anhydrous solvents. Prepare EDC/NHS solutions immediately before use.[6] 2. Use the NHS-ester intermediate immediately after formation. 3. Verify pH of buffers: ~5.5 for activation, 7.2-8.0 for coupling.[4] 4. Ensure coupling buffer pH is >7.2 to deprotonate the amine.
Multiple Products/ Impurities 1. Side reactions of EDC. 2. Reaction with secondary functional groups. 3. Degradation of fluorophore.1. Use a two-step procedure to minimize side reactions.[4] Use Sulfo-NHS to increase solubility and reduce side products in aqueous media. 2. If other reactive groups are present, consider using protecting groups. 3. Protect light-sensitive reagents from light during reaction and storage.
Difficulty in Purification 1. Similar polarity of product and starting material. 2. Product is insoluble in purification solvents.1. Optimize HPLC gradient (e.g., use a shallower gradient). Try a different column chemistry (e.g., C8 instead of C18). 2. Adjust solvent composition. Add modifiers like TFA or formic acid to improve peak shape and solubility.

References

  • Conversion of Carboxylic acids to amides using DCC as an activating agent. Chemistry LibreTexts. [Link]

  • Bioconjugation Strategies for Enhancing Drug Delivery and Therapeutic Efficacy. Technology Networks. [Link]

  • Amide synthesis by acylation. Organic Chemistry Portal. [Link]

  • One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. RSC Advances. [Link]

  • Bioconjugation. Wikipedia. [Link]

  • Direct Amidations of Carboxylic Acids with Amines. Encyclopedia.pub. [Link]

  • General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS. Bangs Laboratories. [Link]

  • High Efficiency & Stability Protein CrossLinking with EDC & NHS. G-Biosciences. [Link]

  • Small Molecule Drug Conjugation. Bio-Synthesis, Inc. [Link]

  • Lewis Acid-Catalyzed Direct Conversion of Carboxylic Acids into Primary Amides and Nitriles Using Bis(trimethylsilyl)amine. ACS Organic Letters. [Link]

  • Biotinylation as a tool to enhance the uptake of small molecules in Gram-negative bacteria. Scientific Reports. [Link]

  • Fluorescence Labeling of Peptides: Finding the Optimal Protocol for Coupling Various Dyes to ATCUN-like Structures. ACS Organic & Inorganic Au. [Link]

  • The Secrets of Coupling with Biotin! G-Biosciences. [Link]

  • Synthesis of N-Hydroxysuccinimide Esters, N-Acylsaccharins, and Activated Esters from Carboxylic Acids Using I2/PPh3. Organic Chemistry Portal. [Link]

  • N-Hydroxysuccinimide active ester. Scas.co.jp. [Link]

  • Characterization of Clinically Evaluated Small-Molecule Inhibitors of PD-L1 for Immunotherapy. ACS Medicinal Chemistry Letters. [Link]

  • Synthesis of N-Hydroxysuccinimide Esters, N-Acylsaccharins, and Activated Esters from Carboxylic Acids Using I2/PPh3. The Journal of Organic Chemistry. [Link]

  • Conditions for coupling to an N-hydroxysuccinimide ester. Reddit. [Link]

  • EDC/NHS activation mechanism of polymethacrylic acid: anhydride versus NHS-ester. RSC Advances. [Link]

  • Biophysical Screening for the Discovery of Small-Molecule Ligands. SpringerLink. [Link]

  • Identification and Characterization of a Small Molecule Inhibitor of Formin-Mediated Actin Assembly. National Institutes of Health. [Link]

  • Developing and Validating Assays for Small-Molecule Biomarkers. Contract Pharma. [Link]

  • Methods for the Discovery and Identification of Small Molecules Targeting Oxidative Stress-Related Protein–Protein Interactions: An Update. National Center for Biotechnology Information. [Link]

  • A New Derivatization Reagent for HPLC-MS Analysis of Biological Organic Acids. National Center for Biotechnology Information. [Link]

Sources

Application Notes & Protocols: High-Throughput Screening with 3-[(Methoxyacetyl)amino]benzoic acid for the Discovery of Novel Histone Deacetylase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on conducting a high-throughput screening (HTS) campaign with the novel compound 3-[(Methoxyacetyl)amino]benzoic acid. Given the compound's structural features, which bear some resemblance to known enzyme inhibitors, this guide proposes a screening strategy to identify its potential inhibitory activity against Histone Deacetylases (HDACs), a class of enzymes implicated in various diseases, including cancer.[1]

The methodologies detailed herein are designed to be robust, reproducible, and scalable, ensuring the generation of high-quality data suitable for hit identification and subsequent lead optimization.

Introduction: The Rationale for Screening this compound against HDACs

This compound is a synthetic organic compound with an as-yet uncharacterized biological activity profile. Its structure, featuring a benzoic acid moiety, suggests potential interactions with biological targets that recognize carboxylate groups. Benzoic acid and its derivatives have been shown to exhibit a range of biological activities, including anti-inflammatory and antimicrobial effects.[2][3] The methoxyacetylamino side chain adds further chemical diversity that could contribute to specific target engagement.

Histone Deacetylases (HDACs) are a family of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from lysine residues on histones and other proteins.[4] Dysregulation of HDAC activity is associated with the pathogenesis of numerous diseases, making them attractive targets for therapeutic intervention.[4] Several HDAC inhibitors have been developed and are used in clinical practice, particularly for the treatment of cancers.[1]

Given the therapeutic importance of HDACs and the structural characteristics of this compound, a primary HTS campaign to evaluate its potential as an HDAC inhibitor is a logical first step in elucidating its biological function and therapeutic potential.

Principle of the High-Throughput Screening Assay

To screen for inhibitors of HDAC activity, a robust and sensitive assay is required. A fluorescence-based assay is a widely used method in HTS due to its high signal-to-noise ratio and compatibility with automation.[5] The assay principle is based on a two-step enzymatic reaction.[4]

First, an HDAC enzyme deacetylates a synthetic substrate containing an acetylated lysine residue linked to a fluorophore, 7-amino-4-methylcoumarin (AMC), which is quenched in its acetylated form. In the second step, a developing agent, typically trypsin, cleaves the deacetylated substrate, releasing the highly fluorescent AMC.[6] The resulting fluorescence intensity is directly proportional to the HDAC enzyme activity. In the presence of an HDAC inhibitor, the deacetylation reaction is suppressed, leading to a decrease in the fluorescence signal.

Diagram of the HDAC Inhibition Assay Principle

HDAC_Assay_Principle Substrate Fluorogenic Substrate (Boc-Lys(Ac)-AMC) Deacetylated_Substrate Deacetylated Substrate (Boc-Lys-AMC) Substrate->Deacetylated_Substrate HDAC Fluorescent_Product Fluorescent Product (AMC) Deacetylated_Substrate->Fluorescent_Product Trypsin HDAC HDAC Enzyme Inhibitor This compound (Potential Inhibitor) Inhibitor->HDAC Inhibition Trypsin Trypsin

Caption: Workflow of the fluorescence-based HDAC inhibition assay.

Detailed High-Throughput Screening Protocol

This protocol is optimized for a 384-well plate format, which is standard for HTS campaigns to conserve reagents and increase throughput.[7][8]

Materials and Reagents
  • Compound: this compound (stock solution in 100% DMSO)

  • Enzyme: Recombinant human HDAC1 (or other HDAC isoform of interest)

  • Substrate: Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

  • Developing Agent: Trypsin

  • Assay Buffer: (e.g., 25 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • Positive Control: A known HDAC inhibitor (e.g., Trichostatin A or SAHA)

  • Negative Control: DMSO (vehicle)

  • Plates: 384-well, black, flat-bottom plates

  • Instrumentation: Automated liquid handler, multi-mode microplate reader with fluorescence detection capabilities.

Experimental Procedure
  • Compound Plating:

    • Prepare a compound plate by dispensing 1 µL of this compound at various concentrations (e.g., a 7-point dilution series starting from 1 mM) into the wells of a 384-well plate using an automated liquid handler.

    • Include wells with 1 µL of the positive control (e.g., 10 µM Trichostatin A) and 1 µL of DMSO for the negative control.

  • Enzyme Addition:

    • Prepare a working solution of the HDAC enzyme in assay buffer to a final concentration that yields a robust signal within the linear range of the assay.

    • Dispense 20 µL of the enzyme solution into each well of the compound plate.

    • Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme interaction.

  • Substrate Addition:

    • Prepare a working solution of the fluorogenic substrate in assay buffer. The optimal concentration should be at or near the Km value for the enzyme.[4]

    • Add 20 µL of the substrate solution to each well to initiate the enzymatic reaction.

  • Incubation:

    • Incubate the plate at 37°C for 60 minutes. The incubation time may need to be optimized based on the enzyme activity.

  • Development:

    • Prepare a working solution of trypsin in assay buffer.

    • Add 10 µL of the trypsin solution to each well to stop the HDAC reaction and initiate the development of the fluorescent signal.

    • Incubate the plate at room temperature for 20 minutes.

  • Data Acquisition:

    • Measure the fluorescence intensity in each well using a microplate reader. Set the excitation wavelength to ~360 nm and the emission wavelength to ~460 nm.

Diagram of the HTS Workflow

HTS_Workflow A Compound Plating (384-well plate) B HDAC Enzyme Addition A->B C Incubation (15 min, RT) B->C D Substrate Addition C->D E Incubation (60 min, 37°C) D->E F Trypsin Addition (Development) E->F G Incubation (20 min, RT) F->G H Fluorescence Reading (Ex: 360 nm, Em: 460 nm) G->H I Data Analysis H->I

Sources

Application Notes & Protocols: The Strategic Incorporation of 3-[(Methoxyacetyl)amino]benzoic Acid in the Synthesis of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: Protein kinases are a critical class of enzymes involved in cellular signaling, and their dysregulation is a hallmark of numerous diseases, including cancer and inflammatory disorders.[1][2] The development of small molecule inhibitors that target the ATP-binding site of kinases is a cornerstone of modern drug discovery.[3] This document provides a detailed guide on the synthesis and application of a key structural fragment, 3-[(Methoxyacetyl)amino]benzoic acid , a versatile building block engineered to interact with the highly conserved hinge region of the kinase catalytic domain. We will explore the mechanistic rationale for its use, provide detailed, field-tested synthetic protocols, and discuss its role in establishing potent and selective structure-activity relationships (SAR).

The Scientific Rationale: Targeting the Kinase Hinge Region

The ATP-binding pocket of a protein kinase is comprised of several key features, but the "hinge" region is of paramount importance for inhibitor design. This flexible loop of amino acids connects the N- and C-lobes of the kinase domain and forms critical hydrogen bonds with the adenine ring of ATP to anchor it in place.[2]

Effective ATP-competitive inhibitors must mimic these interactions to achieve high binding affinity. The this compound moiety is an exemplary "hinge-binder" scaffold. Its design incorporates several key features:

  • Amide Backbone: The amide NH and carbonyl oxygen can act as hydrogen bond donors and acceptors, respectively, directly engaging with the backbone amides and carbonyls of the hinge residues (typically at positions gk+1 and gk+3).[2]

  • Methoxyacetyl Group: The ether oxygen in the methoxyacetyl tail can form an additional, stabilizing hydrogen bond or favorable electrostatic interaction within the pocket.

  • Benzoic Acid Linker: The carboxylic acid provides a convenient chemical handle for coupling to other fragments of the inhibitor, typically via amide bond formation, allowing for modular synthesis and exploration of SAR.

The strategic placement of these functionalities allows the fragment to serve as an effective anchor, positioning the rest of the inhibitor to achieve further interactions within the ATP pocket and thereby enhance both potency and selectivity.

G cluster_0 Kinase ATP Binding Site ATP ATP Adenine Ring Hinge Hinge Region (Backbone NH/CO Groups) ATP->Hinge H-Bonds Inhibitor This compound Moiety H-Bond Donor/Acceptors Inhibitor->ATP Competitive Binding Inhibitor->Hinge Mimics ATP H-Bonds

Caption: Kinase Inhibition Strategy.

Synthesis Protocols

The following protocols provide a reliable, two-step process for the preparation of a model kinase inhibitor incorporating the title compound. The target molecule is based on scaffolds frequently cited in kinase inhibitor patents.[4][5][6]

Protocol 1: Synthesis of this compound (Building Block)

This protocol details the acylation of 3-aminobenzoic acid. The methoxyacetyl chloride is a reactive acylating agent, and the reaction is typically performed in the presence of a non-nucleophilic base to neutralize the HCl byproduct.

Workflow Diagram

G Start Start Materials: - 3-Aminobenzoic Acid - Methoxyacetyl Chloride Step1 Step 1: Acylation Solvent: Dichloromethane (DCM) Base: Triethylamine (TEA) Temp: 0°C to RT Start->Step1 Step2 Step 2: Aqueous Work-up - Acidify with 1M HCl - Induce Precipitation Step1->Step2 Step3 Step 3: Isolation & Purification - Filter Precipitate - Wash with Water - Dry under Vacuum Step2->Step3 End Final Product: This compound Step3->End

Caption: Synthesis workflow for the hinge-binding fragment.

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add 3-aminobenzoic acid (5.0 g, 36.5 mmol).

  • Dissolution: Suspend the solid in dichloromethane (DCM, 100 mL). Add triethylamine (TEA, 11.2 mL, 80.3 mmol, 2.2 eq.). Stir the mixture until a clear solution is obtained.

  • Acylation: Cool the flask to 0°C in an ice bath. Add methoxyacetyl chloride (4.0 mL, 43.8 mmol, 1.2 eq.) dropwise over 15 minutes via a syringe. Causality Note: Dropwise addition at low temperature is crucial to control the exothermic reaction and prevent side product formation.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 10% Methanol/DCM mobile phase until the starting material is consumed.

  • Work-up: Upon completion, transfer the reaction mixture to a separatory funnel. Wash with 1M HCl (2 x 50 mL). The product is expected to precipitate at the acidic pH.

  • Isolation: Collect the resulting white precipitate by vacuum filtration. Wash the solid thoroughly with deionized water (3 x 50 mL) to remove any residual salts.

  • Drying & Characterization: Dry the solid under high vacuum at 40°C overnight. The expected yield is typically >90%. Characterize the final product by ¹H NMR and Mass Spectrometry to confirm its identity and purity.

Protocol 2: Amide Coupling to Synthesize a Model Kinase Inhibitor

This protocol describes the coupling of the synthesized benzoic acid with a representative aromatic amine, such as 2-amino-4-(pyridin-3-yl)pyrimidine, a common fragment in kinase inhibitors.[5] A standard peptide coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is used to facilitate the amide bond formation.

Reaction Parameters

Reagent/ParameterMolar Eq.AmountPurpose
This compound1.01.0 g (4.78 mmol)Hinge-binding fragment
2-Amino-4-(pyridin-3-yl)pyrimidine1.10.91 g (5.26 mmol)Core scaffold amine
HATU1.22.18 g (5.74 mmol)Coupling Agent
DIPEA3.02.5 mL (14.34 mmol)Non-nucleophilic base
Solvent-50 mLDimethylformamide (DMF)
Temperature-Room TemperatureReaction Condition
Time-12-16 hoursReaction Duration

Step-by-Step Methodology:

  • Reagent Preparation: In a 100 mL round-bottom flask, dissolve this compound (1.0 g, 4.78 mmol) in anhydrous DMF (50 mL).

  • Activation: Add HATU (2.18 g, 5.74 mmol) and N,N-Diisopropylethylamine (DIPEA, 2.5 mL, 14.34 mmol) to the solution. Stir for 15 minutes at room temperature. Causality Note: This pre-activation step forms a highly reactive O-acylisourea intermediate, which is susceptible to nucleophilic attack by the amine.

  • Coupling: Add 2-amino-4-(pyridin-3-yl)pyrimidine (0.91 g, 5.26 mmol) to the activated mixture.

  • Reaction: Stir the reaction at room temperature overnight (12-16 hours). Monitor for completion by TLC or LC-MS.

  • Quenching & Extraction: Pour the reaction mixture into a separatory funnel containing ethyl acetate (150 mL). Wash sequentially with saturated aqueous NaHCO₃ solution (2 x 75 mL) and brine (1 x 75 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude material by flash column chromatography on silica gel, typically using a gradient of 0-10% methanol in dichloromethane, to afford the final inhibitor as a solid.

  • Final Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). An expected yield after purification is typically in the range of 60-80%.

Structure-Activity Relationship (SAR) Insights

The utility of the this compound scaffold is best understood through SAR studies, where systematic modifications reveal the importance of each component.

CompoundR Group (at 3-position)RationaleTypical Impact on Potency
1 (Lead) -NH-C(O)-CH₂-O-CH₃Optimal H-bond donor/acceptor pattern with an additional H-bond acceptor (ether).High
2 -NH₂Simple H-bond donor, lacks the carbonyl acceptor for a bidentate interaction.Low to Moderate
3 -NH-C(O)-CH₃Lacks the terminal ether oxygen, removing a potential stabilizing interaction.Moderate to High
4 -O-CH₂-C(O)-NH₂Isomeric change. Incorrect geometry for optimal hinge interaction.Low

As the table illustrates, the specific arrangement of the methoxyacetylamino group is critical. The amide provides the primary two-point hydrogen bonding interaction with the kinase hinge, while the methoxy group provides a third point of contact that can significantly enhance binding affinity and, in some cases, selectivity against other kinases.[7][8]

Conclusion

This compound is a highly effective and synthetically accessible building block for the construction of potent kinase inhibitors. Its design rationally exploits the conserved hydrogen bonding network of the kinase hinge region. The protocols provided herein offer a robust and reproducible pathway for its synthesis and incorporation into more complex molecular scaffolds. For researchers in drug development, this fragment represents a valuable tool for lead generation and optimization campaigns targeting the kinome.

References

  • Title: Kinase inhibitors - Patent US-9751837-B2. Source: PubChem. URL: [Link]

  • Title: Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors. Source: Bioorganic & Medicinal Chemistry Letters. URL: [Link]

  • Title: Kinase inhibitors and associated pharmaceutical compositions and methods of use - US Patent US7232842B2. Source: Google Patents.
  • Title: Anticancer and Structure Activity Relationship of Non-Symmetrical Choline Kinase Inhibitors. Source: Molecules. URL: [Link]

  • Title: Inhibitors of tyrosine kinases - Patent US-7169791-B2. Source: PubChem. URL: [Link]

  • Title: Protein kinase inhibitors - US Patent US7855211B2. Source: Google Patents.
  • Title: In Silico Identification of a Novel Hinge-Binding Scaffold for Kinase Inhibitor Discovery. Source: Journal of Medicinal Chemistry. URL: [Link]

  • Title: Structure–activity relationship and in silico development of c-Met kinase inhibitors. Source: Journal of Biomolecular Structure and Dynamics. URL: [Link]

  • Title: Hinge Binder Scaffold Hopping Identifies Potent Calcium/Calmodulin-Dependent Protein Kinase Kinase 2 (CAMKK2) Inhibitor Chemotypes. Source: Journal of Medicinal Chemistry. URL: [Link]

  • Title: Structure-Based Drug Design of Kinase Inhibitors: Integrating Organic Chemistry and Therapeutic Applications. Source: Research and Reviews: A Journal of Drug Design and Discovery. URL: [Link]

  • Title: Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C. Source: Pharmaceuticals. URL: [Link]

  • Title: Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Source: Journal of Medicinal Chemistry. URL: [Link]

  • Title: Structure activity relationship studies on Amb639752: toward the identification of a common pharmacophoric structure for DGKα inhibitors. Source: European Journal of Medicinal Chemistry. URL: [Link]

  • Title: How protein kinase inhibitors bind to the hinge region of the target protein. Source: Expert Opinion on Drug Discovery. URL: [Link]

Sources

Application Notes and Protocols for the Synthesis of Novel Antibacterial Agents from 3-[(Methoxyacetyl)amino]benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Benzoic Acid Scaffolds

The escalating crisis of antibiotic resistance necessitates the exploration of novel chemical scaffolds for the development of new antimicrobial agents.[1][2] Benzoic acid and its derivatives have long been recognized for their antimicrobial properties, primarily functioning by disrupting the internal pH of microbial cells and inhibiting essential enzymatic activities, ultimately leading to cell death.[3][4] The versatility of the benzoic acid ring allows for chemical modifications that can enhance its potency and spectrum of activity. The introduction of various substituents on the aromatic ring can significantly influence the molecule's electronic properties, lipophilicity, and steric profile, thereby affecting its pharmacokinetic and pharmacodynamic properties.[5]

This guide focuses on the utility of 3-[(Methoxyacetyl)amino]benzoic acid as a building block for the synthesis of novel antibacterial agents. The presence of the methoxyacetylamino group offers a unique combination of hydrogen bonding capabilities and lipophilic character, making it an interesting candidate for derivatization. We will explore the synthesis of a novel ester derivative, drawing inspiration from the structure of benzocaine and other bioactive benzoic acid esters.[1][6][7] The protocols outlined below provide a comprehensive workflow from synthesis to antimicrobial evaluation, designed for researchers in drug discovery and medicinal chemistry.

Part 1: Synthesis of Ethyl 3-[(Methoxyacetyl)amino]benzoate - A Novel Antibacterial Candidate

The synthesis of ethyl 3-[(Methoxyacetyl)amino]benzoate from this compound is a straightforward esterification reaction. This process involves the activation of the carboxylic acid group followed by nucleophilic attack by ethanol.

Reaction Scheme:

Synthesis of Ethyl 3-[(Methoxyacetyl)amino]benzoate reactant This compound product Ethyl 3-[(Methoxyacetyl)amino]benzoate reactant->product Reflux reagents Ethanol (solvent and reactant) Sulfuric Acid (catalyst)

Caption: Fischer esterification of this compound.

Experimental Protocol: Fischer Esterification

This protocol details the synthesis of ethyl 3-[(Methoxyacetyl)amino]benzoate via Fischer esterification.

Materials:

  • This compound

  • Absolute ethanol (reagent grade)

  • Concentrated sulfuric acid

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Diethyl ether

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask, dissolve 10 mmol of this compound in 100 mL of absolute ethanol.

  • Catalyst Addition: While stirring, carefully add 1 mL of concentrated sulfuric acid dropwise to the solution.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Concentrate the solution using a rotary evaporator to remove the excess ethanol.

    • Dissolve the residue in 100 mL of diethyl ether.

    • Transfer the ethereal solution to a separatory funnel and wash with 50 mL of saturated sodium bicarbonate solution to neutralize the excess acid. Repeat the wash twice.

    • Wash the organic layer with 50 mL of brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter the solution to remove the drying agent.

    • Evaporate the solvent under reduced pressure to obtain the crude product.

    • The crude product can be further purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.

  • Characterization: The structure of the final product, ethyl 3-[(Methoxyacetyl)amino]benzoate, should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Part 2: Evaluation of Antibacterial Activity

The in vitro antibacterial activity of the synthesized compound, ethyl 3-[(Methoxyacetyl)amino]benzoate, can be determined using standard microdilution methods to establish the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

Workflow for Antibacterial Susceptibility Testing

Antibacterial Testing Workflow start Prepare stock solution of Ethyl 3-[(Methoxyacetyl)amino]benzoate step1 Prepare bacterial inoculum (e.g., S. aureus, E. coli) start->step1 step2 Perform serial two-fold dilutions of the compound in a 96-well plate step1->step2 step3 Inoculate wells with bacterial suspension step2->step3 step4 Incubate at 37°C for 18-24 hours step3->step4 step5 Determine MIC: Lowest concentration with no visible growth step4->step5 step6 Determine MBC: Plate aliquots from clear wells onto agar plates step5->step6 step7 Incubate agar plates at 37°C for 24 hours step6->step7 end Record MBC: Lowest concentration that kills ≥99.9% of bacteria step7->end Mechanism of Action compound Ethyl 3-[(Methoxyacetyl)amino]benzoate (Lipophilic) membrane Bacterial Cell Membrane compound->membrane Penetration cytoplasm Bacterial Cytoplasm membrane->cytoplasm Entry disruption Membrane Disruption membrane->disruption ph_drop Intracellular pH Drop cytoplasm->ph_drop enzyme_inhibition Enzyme Inhibition cytoplasm->enzyme_inhibition cell_death Bacterial Cell Death disruption->cell_death ph_drop->cell_death enzyme_inhibition->cell_death

Caption: Proposed mechanism of action for the synthesized compound.

The lipophilic nature of ethyl 3-[(Methoxyacetyl)amino]benzoate is expected to facilitate its passage through the lipid-rich bacterial cell membrane. [3]Once inside the cytoplasm, the ester may be hydrolyzed to the parent carboxylic acid, leading to a decrease in intracellular pH. [8]This acidification can inhibit the activity of essential enzymes and disrupt metabolic pathways, ultimately leading to bacterial cell death. [8][3]

Conclusion

This guide provides a comprehensive framework for the synthesis and antibacterial evaluation of a novel compound, ethyl 3-[(Methoxyacetyl)amino]benzoate, derived from this compound. The protocols are based on established methodologies and are designed to be readily implemented in a standard laboratory setting. The exploration of such novel derivatives of benzoic acid holds promise for the discovery of new antibacterial agents to combat the growing threat of antibiotic resistance.

References

  • Patsnap Synapse. (2024, June 14). What is Benzoic Acid used for? Retrieved from [Link]

  • El-Sayed, N. F., et al. (2022). Antibacterial and anticancer profiling of new benzocaine derivatives: Design, synthesis, and molecular mechanism of action. Archiv der Pharmazie, 355(4), e2100451. Retrieved from [Link]

  • Jiyou Industries Co. Ltd. Mechanism of action of benzoic acid. Retrieved from [Link]

  • Pharmacology of Benzoic Acid; Mechanism of action, Pharmacokinetics, Uses, Effects. (2025, April 29). Retrieved from [Link]

  • El-Sayed, N. F., et al. (2022). Antibacterial and anticancer profiling of new benzocaine derivatives: Design, synthesis, and molecular mechanism of action. ResearchGate. Retrieved from [Link]

  • Nowak, A., & Piotrowska, M. (2021). An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli. Open Life Sciences, 16(1), 599-607. Retrieved from [Link]

  • Rojas, N. B., et al. (2024). Synthesis of Novel Benzocaine and Procaine Glycodrugs. Chemistry Proceedings, 16(1), 45. Retrieved from [Link]

  • Taha, I., et al. (2021). Synthesis, characterization, antibacterial evaluation, 2D-QSAR modeling and molecular docking studies for benzocaine derivatives. Molecular Diversity, 25(3), 1757-1774. Retrieved from [Link]

  • Gzella, A., et al. (2021). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. Molecules, 26(11), 3384. Retrieved from [Link]

  • Tooke, C. L., et al. (2019). Structure–Activity Relationship for the Oxadiazole Class of Antibiotics. Journal of Medicinal Chemistry, 62(24), 11245-11264. Retrieved from [Link]

  • Kim, S. A., & Rhee, M. S. (2020). Synergistic staphylocidal interaction of benzoic acid derivatives (benzoic acid, 4-hydroxybenzoic acid and β-resorcylic acid) and capric acid: mechanism and verification study using artificial skin. Journal of Applied Microbiology, 128(3), 695-705. Retrieved from [Link]

  • Monroe, M. B. B., et al. (2020). Characterization of Phenolic Acid Antimicrobial and Antioxidant Structure–Property Relationships. ACS Infectious Diseases, 6(4), 671-681. Retrieved from [Link]

  • Sen, N., & Deka, B. C. (2024). Antimicrobial activity of phenol and benzoic acid derivatives. ResearchGate. Retrieved from [Link]

  • Sangeetha, R., & Sivakumar, A. (2017). Synthesis Characteraisation and Antimicrobial Activity of Substituted Benzilic Acids. International Journal of ChemTech Research, 10(1), 221-227. Retrieved from [Link]

Sources

Application Notes and Protocols for the Use of 3-[(Methoxyacetyl)amino]benzoic Acid in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Expanding the Chemical Diversity of Peptides

The functional landscape of peptides is being continuously broadened through the incorporation of non-proteinogenic amino acids and custom-designed molecular building blocks. These modifications are instrumental in modulating the pharmacological properties of peptide-based therapeutics, including their stability, conformation, and binding affinity.[1] N-acylated aminobenzoic acids represent a versatile class of building blocks that can be integrated into peptide sequences to introduce unique structural constraints and functionalities. This guide provides a detailed overview and practical protocols for the application of 3-[(Methoxyacetyl)amino]benzoic acid in solid-phase peptide synthesis (SPPS).

This compound is a custom building block designed to append a flexible, polar methoxyacetyl moiety to a rigid benzoic acid scaffold. When incorporated into a peptide, typically at the N-terminus or as a linker, it can influence solubility, introduce a hydrogen bond donor/acceptor site, and alter the overall topology of the molecule. Its rigid aromatic core distinguishes it from linear aliphatic linkers, providing a more defined spatial orientation.

Chemical Properties and Rationale for Use

The structure of this compound features two key functional domains for peptide synthesis:

  • Carboxylic Acid: The primary reactive site for forming an amide bond with the free N-terminal amine of a peptide chain using standard coupling chemistries.

  • N-Methoxyacetyl Group: A stable amide linkage that introduces a polar ether group. This moiety can enhance aqueous solubility and provides opportunities for hydrogen bonding, potentially influencing peptide conformation and interaction with biological targets.

The incorporation of this molecule is governed by the well-established principles of Fmoc-based solid-phase peptide synthesis.[2][3]

PropertyValue
IUPAC Name This compound
Molecular Formula C₁₀H₁₁NO₄
Molecular Weight 209.20 g/mol
Primary Reactive Group Carboxylic Acid
Solubility Soluble in organic solvents typically used in SPPS such as N,N-Dimethylformamide (DMF) and Dichloromethane (DCM).
Rationale for Use To introduce a rigid, polar scaffold that can act as a molecular linker, a C-terminal capping agent (when used in solution phase), or a modifier of peptide physicochemical properties (e.g., solubility, H-bonding potential).

Experimental Workflows and Protocols

The successful integration of this compound into a peptide sequence relies on standard, yet carefully executed, SPPS protocols. The following sections provide detailed, step-by-step methodologies.

Diagram: General SPPS Workflow for Incorporation

The following diagram illustrates the key steps for coupling this compound to a resin-bound peptide.

SPPS_Workflow cluster_0 Resin-Bound Peptide Preparation cluster_1 Building Block Activation & Coupling cluster_2 Finalization Resin Start: Peptide-Resin (Fmoc-AA)n-...-Resin Deprotection Fmoc Deprotection (20% Piperidine in DMF) Resin->Deprotection 1 Washing1 DMF & DCM Washes Deprotection->Washing1 2 Coupling Coupling to Resin (Agitate at RT) Washing1->Coupling BuildingBlock This compound + Coupling Reagents (HATU/DIPEA) Activation Activation (Formation of Active Ester) BuildingBlock->Activation 3 Activation->Coupling 4 Washing2 Final Washes (DMF & DCM) Coupling->Washing2 5 Monitoring Kaiser Test (Check for completion) Washing2->Monitoring 6 Cleavage Cleavage & Deprotection (TFA Cocktail) Monitoring->Cleavage 7 FinalProduct Final Modified Peptide Cleavage->FinalProduct 8

Caption: Workflow for coupling this compound in SPPS.

Protocol 1: Preparation and Activation of this compound

Rationale: The carboxylic acid of the building block must be activated to facilitate efficient amide bond formation with the free amine of the peptide-resin.[4] Carbodiimides or, more effectively, aminium-based reagents like HATU or HBTU are used for this purpose.[5] HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is highly recommended for potentially challenging couplings due to its high reactivity and ability to suppress racemization.[5]

Materials:

  • This compound

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • In a clean, dry vial, dissolve this compound (3 equivalents relative to the resin substitution) in anhydrous DMF.

  • Add HATU (2.9 equivalents) to the solution.

  • Add DIPEA (6 equivalents) to the mixture.

  • Agitate the solution at room temperature for 10-15 minutes to allow for pre-activation before adding it to the resin.

Protocol 2: Coupling to N-Terminal Deprotected Peptide-Resin

Rationale: This protocol details the standard cycle for incorporating the building block onto the solid support after the final Fmoc-protected amino acid has been deprotected.[6] The use of excess reagents helps to drive the reaction to completion.[1]

Materials:

  • Fmoc-deprotected peptide-resin (swollen in DMF)

  • Activated this compound solution (from Protocol 1)

  • Anhydrous DMF

  • Dichloromethane (DCM)

  • Reaction vessel for SPPS

Procedure:

  • Resin Preparation: Ensure the N-terminal Fmoc group of the peptide-resin has been completely removed (typically with 20% piperidine in DMF) and the resin has been thoroughly washed with DMF and DCM.[7]

  • Coupling Reaction: Add the pre-activated this compound solution to the swollen, deprotected peptide-resin.

  • Agitation: Agitate the reaction mixture at room temperature for 2-4 hours. For sterically hindered N-termini, the coupling time may be extended.

  • Washing: After the coupling period, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) followed by DCM (3-5 times) to remove excess reagents and byproducts.

  • Monitoring the Coupling: Perform a qualitative Kaiser test on a small sample of resin beads. A negative result (yellow beads) indicates the absence of free primary amines and a successful coupling. If the test is positive (blue beads), a second coupling (recoupling) is recommended.

  • Recoupling (if necessary): Repeat steps 1-4 with a freshly prepared activated solution of the building block.

Diagram: Logic for Coupling and Monitoring

Coupling_Logic Start Start: Deprotected Peptide-Resin Activate Activate Building Block (Protocol 1) Start->Activate Couple Perform Coupling (Protocol 2, Steps 2-3) Activate->Couple Wash Wash Resin Couple->Wash KaiserTest Perform Kaiser Test Wash->KaiserTest Recouple Recouple (Repeat Activation & Coupling) KaiserTest->Recouple Test Positive (Blue) Proceed Proceed to Cleavage or Next Step KaiserTest->Proceed Test Negative (Yellow) Recouple->Couple

Caption: Decision workflow for the coupling and monitoring steps.

Protocol 3: Final Cleavage and Deprotection

Rationale: Once the synthesis is complete, the peptide must be cleaved from the solid support, and any acid-labile side-chain protecting groups must be removed simultaneously. A standard trifluoroacetic acid (TFA) "cocktail" containing scavengers is used to prevent side reactions.[1]

Materials:

  • Dry, modified peptide-resin

  • Cleavage Cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (H₂O) in a ratio of 95:2.5:2.5 (v/v/v)

  • Cold diethyl ether

  • Centrifuge tubes

Procedure:

  • Resin Preparation: Wash the final peptide-resin thoroughly with DCM and dry it under a vacuum for at least 1 hour.

  • Cleavage: In a fume hood, add the freshly prepared cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).

  • Reaction: Agitate the slurry at room temperature for 2-3 hours.

  • Peptide Precipitation: Filter the resin and collect the TFA filtrate into a cold centrifuge tube. Add 10-fold excess of cold diethyl ether to the filtrate to precipitate the crude peptide.

  • Isolation: Centrifuge the mixture to pellet the peptide. Carefully decant the ether.

  • Washing: Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers and TFA.

  • Drying: Dry the crude peptide pellet under vacuum. The peptide is now ready for purification by reverse-phase HPLC.

Conclusion and Future Perspectives

The use of this compound as a synthetic building block provides a straightforward and effective method for introducing a unique combination of rigidity and polarity into peptide structures. The protocols outlined here, based on standard and robust Fmoc-SPPS chemistry, should enable researchers to reliably incorporate this moiety. The resulting modified peptides can be valuable tools in drug discovery, serving as novel therapeutic candidates, diagnostic probes, or scaffolds for further chemical modification. Future work may involve exploring the impact of this modification on peptide secondary structure through techniques like circular dichroism and NMR, and evaluating its effect on biological activity and pharmacokinetic profiles.

References

  • Young, J. D., et al. (1990). Coupling efficiencies of amino acids in the solid phase synthesis of peptides. Peptide Research, 3(4), 194-200. [Link]

  • Convenient and Scalable Synthesis of Fmoc-Protected Peptide Nucleic Acid Backbone. Molecules. [Link]

  • Ragnarsson, U., et al. (1974). Coupling step in solid phase peptide synthesis. Further competition experiments and attempts to assess formation of ion pairs. The Journal of Organic Chemistry, 39(26), 3837-3841. [Link]

  • Royal Society of Chemistry. (2012). Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. [Link]

  • Rojas Lab. (2024). Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis. YouTube. [Link]

  • Nowick Laboratory, UCI Department of Chemistry. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]

  • AAPPTec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]

  • Jackson, R. F. W., et al. (1999). Direct synthesis of Fmoc-protected amino acids using organozinc chemistry: application to polymethoxylated phenylalanines and 4-oxoamino acids. Journal of the Chemical Society, Perkin Transactions 1, (1), 865-870. [Link]

  • Wikipedia. 3-Aminobenzoic acid. [Link]

  • Google Patents. (2022). WO2022109456A1 - Methods of making and using platforms for peptide synthesis and compositions thereof.

Sources

Troubleshooting & Optimization

Technical Support Center: A Guide to Optimizing the Synthesis of 3-[(Methoxyacetyl)amino]benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-[(Methoxyacetyl)amino]benzoic acid. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to enhance your experimental success and improve product yield. Our approach is grounded in established chemical principles and practical laboratory experience to address the specific challenges you may encounter.

I. Understanding the Core Reaction: N-Acylation of 3-Aminobenzoic Acid

The synthesis of this compound is fundamentally an N-acylation reaction. In this process, the nucleophilic amino group (-NH₂) of 3-aminobenzoic acid attacks the electrophilic carbonyl carbon of methoxyacetyl chloride, forming a stable amide bond. A base is typically employed to neutralize the hydrochloric acid byproduct, which would otherwise protonate the starting amine and halt the reaction.[1]

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses prevalent problems encountered during the synthesis, offering systematic solutions to improve your reaction outcomes.

Problem 1: Low or No Product Yield

Q: My reaction has resulted in a very low yield, or I have failed to isolate any of the desired product. What are the likely causes and how can I rectify this?

A: Low or no yield is a frequent issue that can often be traced back to several key factors. A systematic approach to troubleshooting is crucial for identifying the root cause.

Troubleshooting Steps:

  • Reagent Quality and Handling:

    • Methoxyacetyl Chloride Integrity: Methoxyacetyl chloride is highly reactive and susceptible to hydrolysis upon exposure to moisture.[2] Ensure it is fresh and handled under anhydrous conditions. Using a freshly opened bottle or a recently distilled batch is recommended.

    • 3-Aminobenzoic Acid Purity: Impurities in the starting amine can interfere with the reaction. Consider recrystallizing the 3-aminobenzoic acid if its purity is questionable.

  • Reaction Conditions:

    • Temperature Control: The reaction is exothermic. Maintaining a low temperature (0-5 °C) during the addition of methoxyacetyl chloride is critical to minimize side reactions and prevent degradation.

    • Inadequate Mixing: In a biphasic reaction system, vigorous stirring is essential to ensure efficient contact between the reactants.

  • Reaction Monitoring:

    • TLC Analysis: Regularly monitor the reaction progress using Thin Layer Chromatography (TLC). The disappearance of the starting amine spot and the appearance of a new, typically higher Rf product spot, will indicate the reaction's progression.[3]

Problem 2: Presence of Multiple Spots on TLC, Indicating Impurities

Q: My TLC plate shows multiple spots in addition to the desired product. What are these byproducts and how can I minimize their formation?

A: The presence of multiple spots suggests the formation of side products. Identifying and mitigating these is key to obtaining a high-purity final product.

Potential Side Products and Solutions:

  • Unreacted 3-Aminobenzoic Acid: This is often due to incomplete reaction.

    • Solution: Ensure a slight excess (1.1-1.2 equivalents) of methoxyacetyl chloride is used.[1] Allow the reaction to proceed for a sufficient duration, monitoring by TLC until the starting amine is consumed.

  • Methoxyacetic Acid: This byproduct arises from the hydrolysis of methoxyacetyl chloride.

    • Solution: As mentioned, use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize atmospheric moisture.

  • Diacylation Product: While less common for aromatic amines compared to aliphatic ones, diacylation at the amino group is a possibility under harsh conditions.

    • Solution: Avoid excessive amounts of the acylating agent and elevated temperatures.[1]

Problem 3: Difficulties in Product Isolation and Purification

Q: I am struggling to isolate a pure sample of this compound from the reaction mixture. What purification strategies are most effective?

A: Effective purification is crucial for obtaining a high-quality product. The choice of method will depend on the nature of the impurities.

Purification Protocols:

  • Aqueous Workup:

    • After the reaction is complete, a standard aqueous workup can remove water-soluble byproducts and unreacted base. Acidifying the aqueous layer will precipitate the carboxylic acid product.

  • Recrystallization:

    • This is the most common and effective method for purifying solid organic compounds.[1]

    • Solvent Selection: An ideal solvent will dissolve the product well at elevated temperatures but poorly at room temperature. Common solvent systems for similar compounds include ethanol/water or ethyl acetate/hexanes.

Troubleshooting Issue Potential Cause Recommended Solution
Low Yield Hydrolysis of methoxyacetyl chlorideUse anhydrous solvents and reagents; maintain low temperature (0-5 °C).
Incomplete reactionUse a slight excess of methoxyacetyl chloride; monitor by TLC.
Multiple Products Unreacted starting materialIncrease reaction time or equivalents of acylating agent.
Formation of methoxyacetic acidEnsure anhydrous conditions.
Purification Difficulty Co-precipitation of impuritiesOptimize recrystallization solvent system.
Oily productEnsure complete removal of solvent; consider column chromatography.

III. Experimental Protocols

This section provides a detailed, step-by-step methodology for the synthesis of this compound.

Synthesis of this compound

Materials:

  • 3-Aminobenzoic acid

  • Methoxyacetyl chloride

  • Pyridine (or another suitable base like triethylamine)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (1M)

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere, dissolve 3-aminobenzoic acid (1.0 eq) in anhydrous DCM.

  • Base Addition: Cool the solution to 0 °C in an ice bath and add pyridine (1.2 eq) dropwise with stirring.

  • Acylation: Slowly add methoxyacetyl chloride (1.1 eq) dropwise to the reaction mixture, maintaining the temperature below 5 °C.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction's completion by TLC.

  • Workup:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Isolation: Filter the drying agent and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water).

IV. Visualizing the Workflow and Reaction

To further clarify the experimental process and the chemical transformation, the following diagrams are provided.

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Reagents Dissolve 3-Aminobenzoic Acid in Anhydrous DCM Cooling Cool to 0°C Reagents->Cooling Base Add Pyridine Cooling->Base Acylation Add Methoxyacetyl Chloride (Maintain < 5°C) Base->Acylation Stirring Stir at Room Temperature (Monitor by TLC) Acylation->Stirring Quench Quench with Water Stirring->Quench Wash Aqueous Washes (HCl, NaHCO3, Brine) Quench->Wash Dry Dry Organic Layer Wash->Dry Concentrate Concentrate Dry->Concentrate Purify Recrystallize Concentrate->Purify Product Pure Product Purify->Product

Caption: A streamlined workflow for the synthesis of this compound.

Reaction_Mechanism Reactants 3-Aminobenzoic Acid + Methoxyacetyl Chloride Base + Base (e.g., Pyridine) Product This compound Reactants->Product N-Acylation Byproduct + [Base-H]Cl

Caption: The fundamental N-acylation reaction for the target synthesis.

V. Frequently Asked Questions (FAQs)

Q1: What is the role of the base in this reaction? A1: The base, such as pyridine or triethylamine, is crucial for neutralizing the hydrochloric acid (HCl) that is generated as a byproduct of the reaction between the amine and the acyl chloride. Without a base, the HCl would protonate the unreacted 3-aminobenzoic acid, rendering its amino group non-nucleophilic and effectively stopping the acylation reaction.[1]

Q2: Can I use a different solvent for this reaction? A2: Yes, other aprotic solvents like chloroform, acetonitrile, or tetrahydrofuran (THF) can be used.[1] The key is to use an anhydrous solvent that will not react with the methoxyacetyl chloride. The choice of solvent can sometimes influence the reaction rate and the ease of product isolation.

Q3: How do I choose an appropriate mobile phase for TLC analysis? A3: A good starting point for developing a TLC mobile phase is a mixture of a non-polar solvent (like hexanes or toluene) and a more polar solvent (like ethyl acetate or ethanol).[4] You can adjust the ratio of the solvents to achieve good separation between your starting material, product, and any byproducts. A typical Rf value for the product should be between 0.3 and 0.7 for optimal visualization.

Q4: Is it possible for the carboxylic acid group of 3-aminobenzoic acid to react? A4: Under these reaction conditions, the amino group is significantly more nucleophilic than the carboxylic acid. Therefore, the reaction will selectively occur at the amino group to form the amide. The carboxylic acid will not react with the methoxyacetyl chloride to a significant extent.

Q5: My final product is an oil instead of a solid. What should I do? A5: An oily product could indicate the presence of residual solvent or impurities. Ensure that the product has been thoroughly dried under vacuum. If it remains an oil, purification by column chromatography on silica gel may be necessary to isolate the pure, solid product.

VI. References

  • Google Patents. (1974). Method for the direct acylation of aminobenzoic acids.

  • MDPI. (2020). One-Pot Green Catalytic Preparation of 3-Aminobenzoic Acid in the Presence of Carbonaceous Bio-Based Materials in Subcritical Water. [Link]

  • Scholars Research Library. (n.d.). Der Pharma Chemica. [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions for 3aa. [Link]

  • eScholarship. (2023). Aminobenzoic Acid Derivatives Obstruct Induced Fit in the Catalytic Center of the Ribosome. [Link]

  • ACS Publications. (2023). Aminobenzoic Acid Derivatives Obstruct Induced Fit in the Catalytic Center of the Ribosome. [Link]

  • Quora. (2018). When P-aminophenol is subjected to acylation, does it occur at the amino group preferably?[Link]

  • PubMed Central. (n.d.). Aminobenzoic Acid Derivatives Obstruct Induced Fit in the Catalytic Center of the Ribosome. [Link]

  • ACS Publications. (n.d.). Two Methods for Direct ortho-Arylation of Benzoic Acids. [Link]

  • PubChem. (n.d.). 3-Aminobenzoic Acid. [Link]

  • PubMed Central. (2023). One-Step Synthesis of 3-(Fmoc-amino acid)-3,4-diaminobenzoic Acids. [Link]

  • Google Patents. (1972). Preparation of p-aminobenzoyl chloride salts.

  • PubMed. (n.d.). Acyl derivatives of p-aminobenzoic acid as new substrates for the assay of serum acylase activity. [Link]

  • MDPI. (n.d.). TLC in the Analysis of Plant Material. [Link]

  • PubMed Central. (n.d.). (E)-3-[(2-Hydroxy-3-methoxybenzylidene)amino]benzoic acid. [Link]

Sources

Technical Support Center: Purification of 3-[(Methoxyacetyl)amino]benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 3-[(Methoxyacetyl)amino]benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and answers to frequently asked questions. Our goal is to equip you with the scientific understanding and practical methodologies to overcome common purification challenges associated with this compound.

I. Troubleshooting Guide: Addressing Specific Purification Issues

This section addresses common problems encountered during the purification of this compound, providing potential causes and actionable solutions.

Problem 1: Low Recovery After Recrystallization

Symptom: You observe a significantly lower than expected yield of purified product after performing a recrystallization.

Potential Causes & Solutions:

  • Inappropriate Solvent Choice: The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at low temperatures.[1] If the compound is too soluble in the cold solvent, a significant amount will remain in the mother liquor, leading to low recovery.

    • Solution: Conduct small-scale solvent screening to identify the optimal solvent or solvent system. Common choices for benzoic acid derivatives include water, ethanol, methanol, or mixtures thereof. For this compound, its polarity suggests that polar solvents should be investigated.

  • Excessive Solvent Usage: Using too much solvent will keep more of your compound dissolved even after cooling, drastically reducing the yield.[2]

    • Solution: Add the hot solvent portion-wise, just until the compound completely dissolves. The goal is to create a saturated solution at the boiling point of the solvent.[2][3]

  • Cooling Too Rapidly: Rapid cooling can lead to the formation of small, impure crystals and can trap impurities within the crystal lattice.[3]

    • Solution: Allow the hot, saturated solution to cool slowly to room temperature on a benchtop before placing it in an ice bath. This promotes the growth of larger, purer crystals.[2][3]

  • Premature Crystallization During Hot Filtration: If the solution cools too much during gravity filtration to remove insoluble impurities, the product can crystallize on the filter paper or in the funnel stem.

    • Solution: Use a pre-heated funnel and filter flask. You can also add a small amount of hot solvent to the collection flask to keep the system warm.[4]

Problem 2: Product is Oily or Fails to Crystallize

Symptom: Upon cooling the recrystallization solution, the product separates as an oil rather than forming solid crystals.

Potential Causes & Solutions:

  • Presence of Impurities: Certain impurities can lower the melting point of the product, causing it to "oil out." The presence of unreacted starting materials or byproducts from the synthesis is a common cause.

    • Solution: Attempt to "seed" the solution by adding a small crystal of pure this compound. If seeding is unsuccessful, an initial purification step, such as an acid-base extraction, may be necessary to remove significant impurities before attempting recrystallization.

  • Supersaturation: The solution may be supersaturated, meaning the concentration of the dissolved solid is higher than its normal saturation point at that temperature.

    • Solution: Gently scratching the inside of the flask with a glass rod at the surface of the liquid can provide a nucleation site for crystal growth.

Problem 3: Persistent Colored Impurities

Symptom: The purified product retains a noticeable color (e.g., yellow, brown) after recrystallization.

Potential Causes & Solutions:

  • Colored Byproducts: The synthesis of this compound may produce colored impurities that co-crystallize with the product.

    • Solution 1: Activated Charcoal Treatment: Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb many colored impurities.[2] Use charcoal sparingly, as it can also adsorb the desired product, reducing the yield.

    • Solution 2: Column Chromatography: If recrystallization and charcoal treatment are ineffective, column chromatography is a more powerful technique for separating compounds based on their polarity.

Problem 4: Inadequate Separation by Column Chromatography

Symptom: Thin Layer Chromatography (TLC) analysis of fractions collected from column chromatography shows poor separation between the product and impurities.

Potential Causes & Solutions:

  • Incorrect Mobile Phase Polarity: The polarity of the eluent is critical for achieving good separation on a silica gel column.

    • Solution: Develop an appropriate solvent system using TLC before running the column.[5] Aim for an Rf value of 0.2-0.4 for the desired compound. A common starting point for compounds like this compound could be a mixture of a non-polar solvent (e.g., hexane or toluene) and a more polar solvent (e.g., ethyl acetate or acetone).[6]

  • Column Overloading: Applying too much crude material to the column will result in broad, overlapping bands.

    • Solution: As a general rule, the amount of crude material should be about 1-5% of the weight of the stationary phase (silica gel).

  • Poor Column Packing: An improperly packed column with channels or cracks will lead to uneven solvent flow and poor separation.

    • Solution: Ensure the silica gel is packed uniformly as a slurry and is not allowed to run dry.

II. Frequently Asked Questions (FAQs)

Q1: What are the expected physical properties of pure this compound?

Q2: What is a suitable solvent for dissolving this compound for analysis (e.g., NMR, HPLC)?

Given its structure, which includes a carboxylic acid, an amide, and an ether, polar aprotic solvents like DMSO-d6 or polar protic solvents like methanol-d4 would be suitable for NMR analysis. For HPLC analysis, a mobile phase consisting of acetonitrile and water with a pH modifier like formic acid or trifluoroacetic acid is a common starting point for similar aromatic acids.

Q3: How can I effectively remove unreacted 3-aminobenzoic acid from my product?

3-aminobenzoic acid is more polar than this compound due to the free amino group. This difference in polarity can be exploited for purification.

  • Column Chromatography: A well-optimized column chromatography system should effectively separate the more polar 3-aminobenzoic acid from the desired product.

  • Acid-Base Extraction: While both are acids, there might be a slight difference in their pKa values that could potentially be exploited in a carefully controlled acid-base extraction. However, this is likely to be less effective than chromatography.

Q4: What are the stability and storage recommendations for this compound?

Based on the safety data sheet for the related compound 3-aminobenzoic acid, it is sensitive to light and air.[9] Therefore, it is prudent to store this compound in a tightly sealed, light-resistant container, preferably under an inert atmosphere (e.g., nitrogen or argon), and in a cool, dry place.

III. Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol outlines a general procedure for recrystallization. The choice of solvent should be determined by preliminary small-scale tests.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen recrystallization solvent. Heat the mixture on a hot plate with stirring.

  • Saturation: Continue adding small portions of the hot solvent until the solid just dissolves.[2][3]

  • (Optional) Decolorization: If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal and swirl the flask. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution by gravity through a fluted filter paper into a pre-warmed Erlenmeyer flask to remove any insoluble impurities or charcoal.[4]

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.[3]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining mother liquor.

  • Drying: Allow the crystals to air dry on the filter paper or in a desiccator.

Protocol 2: Purification by Column Chromatography

This protocol provides a general workflow for purification using column chromatography.

  • TLC Analysis: Determine the optimal mobile phase composition by running TLC plates with the crude material. The ideal solvent system will give the product an Rf value between 0.2 and 0.4 and show good separation from impurities.[5][10]

  • Column Packing: Prepare a slurry of silica gel in the chosen mobile phase. Carefully pack a chromatography column with the slurry, ensuring there are no air bubbles or cracks.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel, and then carefully load the dry silica onto the top of the packed column.

  • Elution: Add the mobile phase to the top of the column and begin collecting fractions. Maintain a constant flow rate.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

IV. Visualizations

Workflow for Troubleshooting Recrystallization

G start Start Recrystallization low_yield Low Yield? start->low_yield oily_product Oily Product? low_yield->oily_product No solvent Check Solvent Choice & Amount low_yield->solvent Yes cooling Check Cooling Rate low_yield->cooling Yes colored_product Colored Product? oily_product->colored_product No seed Seed with Pure Crystal oily_product->seed Yes success Pure Crystals Obtained colored_product->success No charcoal Use Activated Charcoal colored_product->charcoal Yes solvent->oily_product cooling->oily_product seed->colored_product charcoal->success Color Removed chromatography Consider Column Chromatography charcoal->chromatography Still Colored chromatography->success

Caption: Decision tree for troubleshooting common recrystallization issues.

General Purification Workflow

G cluster_0 Initial Assessment cluster_1 Purification Method cluster_2 Final Steps crude Crude Product tlc_analysis TLC Analysis crude->tlc_analysis recrystallization Recrystallization tlc_analysis->recrystallization Few Spots, Good Separation column_chrom Column Chromatography tlc_analysis->column_chrom Multiple/Close Spots purity_check Purity Check (TLC, MP, NMR) recrystallization->purity_check column_chrom->purity_check purity_check->recrystallization Needs Further Purification pure_product Pure Product purity_check->pure_product Meets Specs

Sources

"stability issues with 3-[(Methoxyacetyl)amino]benzoic acid in solution"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-[(Methoxyacetyl)amino]benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot the common stability challenges encountered when working with this compound in solution. Our goal is to provide not just protocols, but the underlying scientific rationale to empower you to make informed decisions in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

This compound is an aromatic carboxylic acid derivative. Its structure contains an amide linkage, which is known to be susceptible to hydrolysis, particularly under non-neutral pH conditions.[1][2][3] For researchers using this compound as a building block, an intermediate, or a research tool, degradation in solution can lead to inconsistent experimental results, the formation of impurities, and a decrease in the effective concentration of the active molecule. Understanding its stability profile is therefore critical for ensuring the accuracy and reproducibility of your work.

Q2: What are the primary factors that influence the stability of this compound in solution?

The stability of this compound is primarily dictated by the chemical environment of the solution. The key factors to control are:

  • pH: The amide bond is most susceptible to hydrolysis under strongly acidic or basic conditions.

  • Temperature: Higher temperatures accelerate the rate of chemical degradation.

  • Light Exposure: Aromatic compounds can be susceptible to photodegradation.[4][5]

  • Solvent Composition: The type of solvent and the presence of co-solvents or excipients can influence stability.[6]

  • Presence of Oxidizing Agents: Although the primary concern is hydrolysis, oxidative degradation should also be considered.

Q3: What are the expected degradation products of this compound in solution?

The most probable degradation pathway is the hydrolysis of the amide bond. This reaction cleaves the molecule into two primary degradants: 3-Aminobenzoic acid and Methoxyacetic acid .[7][8] Identifying these specific products in your analytical workflow is a key indicator that degradation has occurred.

parent This compound conditions H₂O (Acid or Base Catalyzed) parent->conditions prod1 3-Aminobenzoic acid prod2 Methoxyacetic acid conditions->prod1 Hydrolysis conditions->prod2 Hydrolysis

Caption: Primary hydrolytic degradation pathway.

Troubleshooting Guide: Investigating Instability

This section addresses common problems encountered during experimentation and provides a logical workflow for diagnosing the root cause.

start Problem Observed: Unexpected analytical results (e.g., new HPLC peaks, loss of parent peak area) confirm Confirm Degradation: Run stability-indicating HPLC/LC-MS. Identify degradants (e.g., 3-Aminobenzoic acid). start->confirm diag_ph Investigate pH: Is the solution pH outside the 4-7 range? confirm->diag_ph sol_ph Solution: Adjust pH using a suitable buffer system (e.g., phosphate, acetate). Re-evaluate stability. diag_ph->sol_ph Yes diag_temp Investigate Temperature: Was the solution exposed to high temperatures (>25°C)? diag_ph->diag_temp No sol_temp Solution: Store stock solutions at 2-8°C or frozen (-20°C). Minimize time at room temperature. diag_temp->sol_temp Yes diag_light Investigate Light: Was the solution exposed to direct light for extended periods? diag_temp->diag_light No sol_light Solution: Use amber vials or protect containers from light. Conduct experiments under subdued lighting. diag_light->sol_light Yes diag_other Investigate Other Factors: Are reactive excipients or oxidizing agents present? diag_light->diag_other No sol_other Solution: Review formulation for incompatible components. Use high-purity solvents and de-gassed buffers. diag_other->sol_other Yes

Caption: Troubleshooting workflow for stability issues.

Q4: I see a new, more polar peak in my reverse-phase HPLC chromatogram. What could it be?

An early-eluting (more polar) peak is likely 3-aminobenzoic acid , the primary hydrolytic degradant. The loss of the methoxyacetyl group makes the resulting molecule significantly more polar. To confirm, you can run a 3-aminobenzoic acid standard or use mass spectrometry (LC-MS) for positive identification.

Q5: My stock solution appears to lose potency over time, even when stored at 4°C. What's happening?

While refrigeration slows degradation, it does not stop it completely, especially if the solution's pH is not optimal. Amide hydrolysis can still occur, albeit at a slower rate.

  • Causality: The aqueous environment, even when cold, provides the necessary reactant (water) for hydrolysis. If the solution is unbuffered, the carboxylic acid moiety of the molecule itself can create a localized acidic microenvironment, potentially accelerating its own degradation.

  • Recommendation: Prepare stock solutions in a buffered system (pH 5-7 is a good starting point). For long-term storage (>1 week), consider freezing aliquots at -20°C or -80°C to minimize degradation.

Q6: Can I use strong acids or bases to dissolve the compound?

This is strongly discouraged. Exposing this compound to strong acids (e.g., >0.1 M HCl) or strong bases (e.g., >0.1 M NaOH) will significantly accelerate amide hydrolysis.[2] If you need to adjust the pH for solubility, use dilute acids or bases and immediately buffer the solution to a more neutral pH once the compound is dissolved.

Experimental Protocols & Methodologies

To properly characterize the stability of your compound, a systematic approach is necessary. A forced degradation study is the industry-standard method for this purpose.[4][9]

Protocol 1: Forced Degradation Study

Objective: To identify potential degradation pathways and develop a stability-indicating analytical method.

Methodology:

  • Prepare Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).

  • Set Up Stress Conditions: In separate, appropriate vials (e.g., amber glass for photo-stress), aliquot the stock solution and apply the following stress conditions. Include a control sample stored at 5°C in the dark.

  • Sampling: Take samples at appropriate time points (e.g., 0, 2, 4, 8, 24 hours). The goal is to achieve 10-20% degradation of the main compound.[9]

  • Analysis: Analyze all samples using a stability-indicating HPLC method (see Protocol 2).

Stress ConditionReagent/ConditionTypical IncubationRationale
Acid Hydrolysis 0.1 M HCl60°CTo simulate acidic environments and force amide hydrolysis.[2]
Base Hydrolysis 0.1 M NaOHRoom TemperatureTo simulate alkaline environments, where amide hydrolysis is also rapid.[2]
Oxidation 3% H₂O₂Room TemperatureTo assess susceptibility to oxidative degradation.
Thermal Stress 70°C (in solution)48 hoursTo evaluate the impact of heat on the compound's stability.[4]
Photostability ICH Q1B compliant lightAmbient TemperatureTo determine if the compound is sensitive to light exposure.[5]
Protocol 2: Stability-Indicating HPLC-UV Method

Objective: To separate and quantify this compound from its primary degradant, 3-aminobenzoic acid.

Rationale: A C18 reversed-phase column is chosen for its ability to separate aromatic compounds of differing polarity. A gradient elution is used to ensure good resolution between the less polar parent compound and the more polar degradant. Formic acid is used as a mobile phase modifier to improve peak shape and ensure the carboxylic acid moiety is protonated.

Method Parameters:

  • HPLC System: Standard HPLC with UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[10]

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-17 min: 90% B

    • 17-18 min: 90% to 10% B

    • 18-22 min: 10% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: ~254 nm or 280 nm (based on the compound's chromophore).

  • Injection Volume: 10 µL.

Self-Validation: This method is considered "stability-indicating" if it can resolve the parent peak from all degradation peaks, as demonstrated by the analysis of samples from the forced degradation study. Peak purity analysis should be performed to confirm no co-elution.[2]

References

  • Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition.
  • Forced Degradation Studies: Regulatory Considerations and Implementation.
  • Metabolic Hydrolysis of Aromatic Amides in Selected Rat, Minipig, and Human In Vitro Systems.
  • Forced degrad
  • A practical guide to forced degradation and stability studies for drug substances. LGC.
  • Forced Degrad
  • Amide Bond Bioisosteres: Strategies, Synthesis, and Successes.
  • Chemical and enzymatic stability of amino acid prodrugs containing methoxy, ethoxy and propylene glycol linkers. PubMed.
  • Comparative analysis of analytical methods for 2-Amino-3-methoxybenzoic acid detection. BenchChem.
  • Stable and ordered amide frameworks synthesised under reversible conditions which facilitate error checking.
  • Effects of excipients on the stability of medicinal products.
  • (PDF) Stable and ordered amide frameworks synthesised under reversible conditions which facilitate error checking.
  • Analytical Methods. RSC Publishing.
  • Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers.
  • Chemical Properties of Benzoic acid, 3-amino-, ethyl ester (CAS 582-33-2). Cheméo.
  • Benzoic acid, 3-[[(methylamino)thioxomethyl]amino]-. PubChem.
  • STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. ICH.
  • 3-Aminobenzoic acid. Wikipedia.
  • Bilateral Effects of Excipients on Protein Stability: Preferential Interaction Type of Excipient and Surface Arom
  • Pathways and metabolites of microbial degradation of selected acidic pharmaceutical and their occurrence in municipal wastewater tre
  • (E)-3-[(2-Hydroxy-3-methoxybenzylidene)amino]benzoic acid.
  • (PDF) Bilateral Effects of Excipients on Protein Stability: Preferential Interaction Type of Excipient and Surface Aromatic Hydrophobicity of Protein.
  • A Sustainable Green Enzymatic Method for Amide Bond Form
  • Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples. MDPI.
  • Enzymic hydrolysis of amino acid deriv
  • Degradation of sunscreen agent p-aminobenzoic acid using a combination system of UV irradiation, persulph
  • Key characteristics of 4-Amino-3-methoxybenzoic acid. BenchChem.
  • 3-Aminobenzoic acid 98 99-05-8. Sigma-Aldrich.
  • Novel technology for synthesis of aminomethylbenzoic acid.
  • Current Pharmaceutical Analysis.
  • 3-Amino-2-methoxy-benzoic acid methyl ester. Chem-Impex.
  • Benzoic acid, 3-methoxy-2-(methylamino)-, methyl ester. NIST WebBook.
  • 3-Amino-5-methoxybenzoic acid. LabSolu.
  • Degradation Pathways of 3-Amino-2,4,5-trichlorobenzoic Acid: A Technical Guide. BenchChem.
  • 3-Aminobenzoic Acid. PubChem.
  • 3-Aminobenzoic acid 98 99-05-8. Sigma-Aldrich.
  • Preparation method of 3-amino-4-methoxybenzaniline.
  • Analytical Techniques for the Characterization and Quantific
  • Complete Characterization of Degradation Byproducts of Bemotrizinol and Degradation Pathway Associated with Sodium Hypochlorite Tre
  • Ortho-aminobenzoic Acid as a Fluorescent Probe for the Interaction Between Peptides and Micelles. PubMed.
  • Production of p-aminobenzoic acid.
  • Chemical Pathways of Peptide Degradation. III. Effect of Primary Sequence on the Pathways of Deamidation of Asparaginyl Residues in Hexapeptides. Springer.

Sources

Technical Support Center: Troubleshooting the Synthesis of 3-[(Methoxyacetyl)amino]benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the synthesis of 3-[(methoxyacetyl)amino]benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and subtleties of this important amide coupling reaction. As your partner in the lab, we aim to provide not just protocols, but a deeper understanding of the reaction mechanics to empower you to troubleshoot effectively and optimize your results.

The synthesis of this compound, typically achieved by the acylation of 3-aminobenzoic acid with methoxyacetyl chloride, is a fundamental transformation. However, like many reactions, it is susceptible to byproduct formation that can complicate purification and reduce yields. This document provides a structured, in-depth guide to identifying and resolving these issues.

Section 1: Troubleshooting Guide

This section addresses specific issues observed during the experiment in a question-and-answer format.

Q1: My reaction yield is low, and analytical data (TLC/LC-MS) shows a significant amount of unreacted 3-aminobenzoic acid. What are the likely causes?

This is the most common issue and typically points to three primary culprits: insufficient amine nucleophilicity, degradation of the acylating agent, or suboptimal reaction conditions.

Causality & Explanation:

The reaction proceeds via nucleophilic attack of the amino group on 3-aminobenzoic acid onto the electrophilic carbonyl carbon of methoxyacetyl chloride. This reaction generates one equivalent of hydrochloric acid (HCl). If not effectively neutralized, this HCl will protonate the amino group of the starting material, rendering it non-nucleophilic and effectively halting the reaction.[1][2]

Troubleshooting Steps:

  • Base Selection & Stoichiometry:

    • Problem: An inadequate or inappropriate base is the most frequent cause.

    • Solution: Ensure you are using at least one equivalent of a suitable non-nucleophilic tertiary amine base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), to scavenge the HCl byproduct. For sluggish reactions, using 1.5 to 2.0 equivalents of the base can be beneficial. Pyridine can also be used, sometimes as the solvent itself.

    • Expert Insight: The pKa of the conjugate acid of your chosen base is critical. The pKa of triethylammonium is ~10.7, while the pKa of the anilinium ion of 3-aminobenzoic acid is ~4.8.[3] TEA is a sufficiently strong base to effectively neutralize the generated HCl and prevent protonation of the starting amine.

  • Reagent Addition Order:

    • Problem: Adding the methoxyacetyl chloride before the base can lead to localized protonation of the amine.

    • Solution: The standard and most reliable procedure is to dissolve the 3-aminobenzoic acid and the base in your anhydrous solvent first. Then, add the methoxyacetyl chloride dropwise, preferably at a reduced temperature (e.g., 0 °C) to control the initial exothermic reaction.

  • Reaction Temperature & Time:

    • Problem: The reaction may be too slow at low temperatures.

    • Solution: While starting the reaction at 0 °C is recommended for control, allowing the mixture to slowly warm to room temperature and stirring for several hours (4-12 h) is typical. If the reaction stalls, gentle heating (40-50 °C) can increase the rate, but this should be monitored carefully to avoid side reactions.[4] Monitor progress by TLC or LC-MS.

Q2: My purified product is contaminated with methoxyacetic acid. What is the source of this impurity and how can I prevent it?

The presence of methoxyacetic acid is almost always due to the hydrolysis of the highly reactive methoxyacetyl chloride.

Causality & Explanation:

Acyl chlorides are extremely susceptible to hydrolysis.[5] Any trace amount of water present in the reaction solvent, reagents, or on the surface of the glassware will rapidly convert methoxyacetyl chloride into methoxyacetic acid. This not only creates a difficult-to-remove impurity but also consumes your acylating agent, contributing to lower yields.

Troubleshooting Steps:

  • Ensure Anhydrous Conditions:

    • Glassware: Oven-dry all glassware (≥120 °C for at least 4 hours) and allow it to cool in a desiccator or under an inert atmosphere (e.g., nitrogen or argon).

    • Solvents: Use freshly opened anhydrous solvents or solvents dried using appropriate methods (e.g., molecular sieves, solvent purification system). Dichloromethane (DCM) and tetrahydrofuran (THF) are common choices.

    • Reagents: Ensure 3-aminobenzoic acid is dry. If necessary, dry it in a vacuum oven before use. Use a fresh, high-quality source of methoxyacetyl chloride.

  • Inert Atmosphere:

    • Solution: Conduct the reaction under a positive pressure of an inert gas like nitrogen or argon. This prevents atmospheric moisture from entering the reaction vessel.

Q3: I'm observing a higher molecular weight byproduct in my LC-MS analysis. What could it be?

While less common, higher molecular weight species can form. The two most plausible structures are a diacylated product or a mixed anhydride derivative.

Causality & Explanation:

  • Mixed Anhydride Formation: The carboxylic acid moiety of 3-aminobenzoic acid (or the product itself) can react with methoxyacetyl chloride to form a mixed anhydride. This species is also an active acylating agent and can lead to complex product mixtures. This is more likely if the primary amine reaction is slow.

  • Diacylation at the Amide Nitrogen: It is possible, though sterically hindered and generally requiring harsher conditions, for the already formed amide nitrogen to be acylated a second time.

Troubleshooting Steps:

  • Control Stoichiometry: Avoid using a large excess of methoxyacetyl chloride. A stoichiometry of 1.05 to 1.1 equivalents is typically sufficient.

  • Maintain Low Temperature: Keeping the reaction temperature low (0 °C to room temperature) disfavors these less reactive pathways.

  • Purification: These higher molecular weight byproducts can often be separated from the desired product via column chromatography or careful recrystallization.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is a reliable, standard protocol for this synthesis? A detailed, validated protocol is provided in the "Protocols & Methodologies" section below. It incorporates best practices for ensuring high yield and purity.

Q2: Which analytical techniques are best for monitoring the reaction and characterizing the final product?

TechniqueApplicationKey Insights
Thin-Layer Chromatography (TLC) Reaction MonitoringProvides a quick, qualitative assessment of the consumption of starting materials and the formation of the product. A typical mobile phase is a mixture of ethyl acetate and hexanes.
Liquid Chromatography-Mass Spectrometry (LC-MS) Reaction Monitoring & Impurity IDConfirms the mass of the desired product and helps identify the molecular weights of any byproducts, which is crucial for troubleshooting.[6]
Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR) Structural ConfirmationProvides definitive structural confirmation of the final, purified product. Key signals include the amide N-H proton and the methylene protons of the methoxyacetyl group.
Fourier-Transform Infrared Spectroscopy (FTIR) Functional Group AnalysisConfirms the presence of key functional groups: the amide C=O stretch (approx. 1650-1680 cm⁻¹), the N-H stretch (approx. 3300 cm⁻¹), and the carboxylic acid O-H and C=O stretches.

Q3: What are the critical safety precautions when working with methoxyacetyl chloride? Methoxyacetyl chloride is corrosive and lachrymatory.[5] It reacts violently with water and is harmful if inhaled or absorbed through the skin.

  • Always handle it in a well-ventilated chemical fume hood.

  • Always wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves (nitrile is often insufficient; butyl or neoprene gloves are recommended).

  • Have a quenching agent (like sodium bicarbonate solution) ready in case of a spill.

Section 3: Protocols & Methodologies

Protocol 1: Synthesis of this compound
  • Preparation: Oven-dry a round-bottom flask equipped with a magnetic stir bar and a septum. Allow it to cool to room temperature under a stream of dry nitrogen.

  • Reagent Addition: To the flask, add 3-aminobenzoic acid (1.0 eq) and anhydrous dichloromethane (DCM, approx. 0.1 M concentration).

  • Basification: Add N,N-diisopropylethylamine (DIPEA) (1.5 eq) to the suspension. Stir for 5 minutes.

  • Acylation: Cool the flask to 0 °C using an ice-water bath. Add methoxyacetyl chloride (1.1 eq) dropwise via syringe over 10-15 minutes.

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and let it warm to room temperature. Stir for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.

  • Workup:

    • Quench the reaction by slowly adding 1 M HCl (aq). Transfer the mixture to a separatory funnel.

    • Extract the aqueous layer with DCM (3x).

    • Combine the organic layers and wash with brine (1x).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by flash column chromatography.

Protocol 2: TLC Monitoring
  • Stationary Phase: Silica gel 60 F₂₅₄ plates.

  • Mobile Phase: A starting point is 50:50 Ethyl Acetate:Hexanes. Adjust polarity as needed.

  • Visualization: UV light (254 nm) and/or staining with potassium permanganate.

  • Expected Results: The product should have an Rf value between that of the more polar 3-aminobenzoic acid and the less polar methoxyacetyl starting materials.

Section 4: Visual Aids & Data

Troubleshooting Workflow

TroubleshootingWorkflow Start Low Yield or Impure Product Check_SM Unreacted 3-Aminobenzoic Acid? Start->Check_SM Check_H2O Methoxyacetic Acid Present? Start->Check_H2O Check_MW High MW Byproduct? Start->Check_MW Check_SM->Check_H2O No Sol_Base Action: 1. Check Base Stoichiometry (>1.2 eq) 2. Verify Base Strength 3. Check Reagent Addition Order Check_SM->Sol_Base Yes Check_H2O->Check_MW No Sol_Anhydrous Action: 1. Use Oven-Dried Glassware 2. Use Anhydrous Solvents 3. Run Under Inert Atmosphere Check_H2O->Sol_Anhydrous Yes Sol_Stoich Action: 1. Use ~1.1 eq Acyl Chloride 2. Maintain Low Temperature Check_MW->Sol_Stoich Yes End High Purity Product Check_MW->End No, other issue Sol_Base->End Sol_Anhydrous->End Sol_Stoich->End

Caption: A decision tree for troubleshooting common synthesis issues.

Reaction Scheme: Main Pathway and Key Side Reactions

Caption: The desired amidation reaction and the primary hydrolysis side reaction.

References

  • (E)-3-[(2-Hydroxy-3-methoxybenzylidene)amino]benzoic acid - PMC - NIH. (n.d.). National Center for Biotechnology Information. Retrieved January 18, 2026, from [Link]

  • Synthesis of 3-amino-benzoic acid - PrepChem.com. (n.d.). PrepChem.com. Retrieved January 18, 2026, from [Link]

  • CN104072383A - Method for preparing 3-amino-2-methyl benzoic acid - Google Patents. (n.d.). Google Patents.
  • One-Step Synthesis of 3-(Fmoc-amino acid)-3,4-diaminobenzoic Acids - PMC - NIH. (2023, October 24). National Center for Biotechnology Information. Retrieved January 18, 2026, from [Link]

  • One-Pot Green Catalytic Preparation of 3-Aminobenzoic Acid in the Presence of Carbonaceous Bio-Based Materials in Subcritical Water - MDPI. (2020, November 9). MDPI. Retrieved January 18, 2026, from [Link]

  • 3-Aminobenzoic Acid | C7H7NO2 | CID 7419 - PubChem. (n.d.). PubChem. Retrieved January 18, 2026, from [Link]

  • US3804821A - Method for the direct acylation of aminobenzoic acids - Google Patents. (n.d.). Google Patents.
  • 3-Aminobenzoic acid - Wikipedia. (n.d.). Wikipedia. Retrieved January 18, 2026, from [Link]

  • CN105753731A - Preparation method of 3-amino-4-methoxybenzaniline - Google Patents. (n.d.). Google Patents.
  • TiF4-catalyzed direct amidation of carboxylic acids and amino acids with amines. (2024, February 2). Springer. Retrieved January 18, 2026, from [Link]

  • Catalytic amide formation from non-activated carboxylic acids and amines. - Diva-Portal.org. (2015, November 30). Diva-Portal.org. Retrieved January 18, 2026, from [Link]

  • Acetylation and condensation of p-amino benzoic acid 1 with different... - ResearchGate. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Tips and tricks for difficult amide bond formation? : r/Chempros - Reddit. (2021, October 20). Reddit. Retrieved January 18, 2026, from [Link]

  • 〈1052〉 BIOTECHNOLOGY-DERIVED ARTICLES—AMINO ACID ANALYSIS - US Pharmacopeia (USP). (n.d.). US Pharmacopeia. Retrieved January 18, 2026, from [Link]

  • Aminobenzoic Acid Derivatives Obstruct Induced Fit in the Catalytic Center of the Ribosome | ACS Central Science - ACS Publications. (2023, May 30). ACS Publications. Retrieved January 18, 2026, from [Link]

  • Methoxyacetyl chloride | C3H5ClO2 | CID 96623 - PubChem - NIH. (n.d.). PubChem. Retrieved January 18, 2026, from [Link]

  • Aminobenzoic Acid Derivatives Obstruct Induced Fit in the Catalytic Center of the Ribosome - eScholarship.org. (2023, June 28). eScholarship.org. Retrieved January 18, 2026, from [Link]

  • US4968840A - Process for preparing methoxyacetic acid - Google Patents. (n.d.). Google Patents.
  • Why did my amide syntesis does not work? - ResearchGate. (2021, April 14). ResearchGate. Retrieved January 18, 2026, from [Link]

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D. (2015, November 5). Royal Society of Chemistry. Retrieved January 18, 2026, from [Link]

  • A New Direction for the Green, Environmentally Friendly and Sustainable Bioproduction of Aminobenzoic Acid and Its Derivatives - MDPI. (n.d.). MDPI. Retrieved January 18, 2026, from [Link]

  • Chemical Properties of Benzoic acid, 3-amino-, ethyl ester (CAS 582-33-2) - Cheméo. (n.d.). Cheméo. Retrieved January 18, 2026, from [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for 3-[(Methoxyacetyl)amino]benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of 3-[(methoxyacetyl)amino]benzoic acid derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges in this specific amide coupling reaction. The following question-and-answer format directly addresses potential issues you may encounter during your experiments, moving from general principles to specific troubleshooting scenarios.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle behind the synthesis of this compound derivatives?

A1: The synthesis of this compound derivatives is a classic example of an amide bond formation, specifically an N-acylation reaction. The core of this reaction is the condensation of a carboxylic acid (methoxyacetic acid) and an amine (a derivative of 3-aminobenzoic acid). However, a direct reaction between a carboxylic acid and an amine is generally unfavorable under standard conditions because the acidic carboxylic acid protonates the basic amine, forming a non-nucleophilic ammonium salt.[1][2] To overcome this, the carboxylic acid's hydroxyl group must be converted into a better leaving group. This is achieved by using a "coupling reagent" to activate the carboxylic acid, making it susceptible to nucleophilic attack by the amine.[3]

Troubleshooting Guide: From Low Yields to Impure Products

This section addresses specific experimental hurdles with a focus on causality and actionable solutions.

Issue 1: Very low or no product yield is observed.

Low or non-existent yield is one of the most common yet frustrating outcomes in amide coupling reactions. The root cause often lies in one of three areas: inefficient carboxylic acid activation, a non-nucleophilic amine, or suboptimal reaction conditions.[1]

Potential Cause A: Incomplete Carboxylic Acid Activation

  • Explanation: The coupling reagent may be degraded, used in insufficient stoichiometric amounts, or may not be potent enough for your specific substrates. The activated carboxylic acid intermediate is also susceptible to hydrolysis if moisture is present in the reaction.[1]

  • Troubleshooting Steps:

    • Verify Reagent Quality: Ensure your coupling reagent is fresh and has been stored under anhydrous conditions. Reagents like HATU are sensitive to moisture.

    • Optimize Stoichiometry: Increase the equivalents of the coupling reagent incrementally (e.g., from 1.1 eq to 1.5 eq).

    • Switch to a More Potent Reagent: If using a carbodiimide like EDC with limited success, consider switching to a more reactive uronium/aminium salt like HATU or HBTU, which are known to be highly efficient, especially for challenging couplings.[4]

    • Ensure Anhydrous Conditions: Use anhydrous solvents (e.g., dry DMF or DCM) and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the activated intermediate.[1]

Potential Cause B: Deactivated Amine

  • Explanation: The amine group of 3-aminobenzoic acid can be protonated by the carboxylic acid starting material, rendering it non-nucleophilic.[1] While 3-aminobenzoic acid is not strongly basic, this acid-base reaction can still compete with the desired coupling. The addition of a non-nucleophilic organic base is crucial to scavenge the protons and maintain a free, nucleophilic amine.

  • Troubleshooting Steps:

    • Choice of Base: Use a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA). DIPEA is often preferred due to its steric bulk, which minimizes potential side reactions.[1]

    • Base Stoichiometry: Typically, 2-3 equivalents of the base are used to ensure the amine remains deprotonated and to neutralize any acidic byproducts from the coupling reagent.

Potential Cause C: Steric Hindrance

  • Explanation: While methoxyacetic acid is not particularly bulky, derivatives of 3-aminobenzoic acid can have sterically demanding substituents near the amine group, which can physically impede the approach of the activated carboxylic acid.[1][5]

  • Troubleshooting Steps:

    • Elevate Reaction Temperature: Gently heating the reaction (e.g., to 40-50 °C) can provide the necessary energy to overcome the activation barrier imposed by steric hindrance. Monitor for potential side reactions or degradation at higher temperatures.

    • Consider Acyl Fluoride Intermediates: For severely hindered substrates, converting the carboxylic acid to a more reactive acyl fluoride can be an effective strategy.[5]

Issue 2: The reaction is slow and appears to stall before completion.

Potential Cause A: Suboptimal Solvent Choice

  • Explanation: The polarity and solvating properties of the solvent can significantly impact reaction rates. The solvent must be able to dissolve all reactants and intermediates.

  • Troubleshooting Steps:

    • Solvent Screening: While DMF and DCM are common choices, consider screening other anhydrous polar aprotic solvents like N-methyl-2-pyrrolidone (NMP) or acetonitrile (MeCN).

    • Solubility Check: Ensure your specific 3-aminobenzoic acid derivative is fully soluble in the chosen solvent at the reaction temperature.

Potential Cause B: Insufficient Activation Time

  • Explanation: Some coupling protocols benefit from a "pre-activation" step, where the carboxylic acid and coupling reagent are stirred together before the amine is introduced. This allows for the complete formation of the activated intermediate.[6]

  • Troubleshooting Steps:

    • Implement Pre-activation: Modify your procedure to include a 15-30 minute pre-activation of methoxyacetic acid with the coupling reagent and base before adding the 3-aminobenzoic acid derivative.

Issue 3: Significant side products are observed, complicating purification.

Potential Cause A: Racemization (if chiral centers are present)

  • Explanation: While not an issue for this compound itself, if either coupling partner contains a chiral center, racemization can occur, particularly with carbodiimide reagents.[3]

  • Troubleshooting Steps:

    • Use Additives: When using carbodiimides like EDC, include an additive such as 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure). These additives form an active ester that is less prone to racemization.[1]

    • Lower Reaction Temperature: Running the reaction at lower temperatures (e.g., 0 °C to room temperature) can suppress racemization.[1]

Potential Cause B: Formation of N-acylurea Byproduct

  • Explanation: When using carbodiimides like DCC or EDC, the O-acylisourea intermediate can rearrange to a stable N-acylurea byproduct, which is difficult to remove.

  • Troubleshooting Steps:

    • Utilize Additives: The use of HOBt or OxymaPure effectively traps the O-acylisourea intermediate, preventing this rearrangement.

    • Purification: The urea byproduct from EDC is water-soluble, simplifying its removal during an aqueous workup.[4] The byproduct from DCC (DCU) is largely insoluble in many organic solvents and can often be removed by filtration.[6]

Data Presentation & Protocols

Table 1: Comparison of Common Coupling Reagents for Amide Synthesis
Coupling ReagentAdditiveBaseTypical SolventReaction TimeRelative CostKey Advantages & Disadvantages
EDC HOBt or OxymaPureDIPEA/TEADMF, DCM12-24 hLowCost-effective; water-soluble urea byproduct simplifies workup.[4] Can be slower and may require additives to prevent side reactions.
DCC HOBt or DMAPDIPEA/TEADCM, THF12-24 hLowInexpensive; DCU byproduct is often easily filtered. DCU can sometimes be difficult to remove completely.
HATU None neededDIPEADMF, NMP1-4 hHighHighly efficient and fast, especially for challenging substrates.[4] More expensive; byproducts are water-soluble.
T3P® None neededPyridine/TEAEtOAc, DCM2-6 hModerateSafe and versatile; byproducts are water-soluble and easily removed.
Experimental Protocol 1: General Procedure using HATU

This protocol is recommended for its high efficiency and speed.

  • To a solution of 3-aminobenzoic acid derivative (1.0 eq) and methoxyacetic acid (1.1 eq) in anhydrous DMF, add DIPEA (3.0 eq).

  • Stir the mixture for 5 minutes at room temperature.

  • Add HATU (1.2 eq) in one portion.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reactions are often complete within 1-3 hours.[4]

  • Upon completion, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography.[7]

Experimental Protocol 2: Economical Procedure using EDC/HOBt

This is a cost-effective alternative to HATU.

  • Dissolve methoxyacetic acid (1.1 eq) and HOBt (1.2 eq) in anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Add EDC·HCl (1.2 eq) and stir for 15-30 minutes at 0 °C.

  • Add a solution of the 3-aminobenzoic acid derivative (1.0 eq) and DIPEA (3.0 eq) in DMF to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Perform an aqueous workup and purification as described in Protocol 1.

Visualizations

General Amide Coupling Workflow

This diagram illustrates the key steps and decision points in a typical amide synthesis experiment.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Workup prep_reactants Select Reactants: - 3-Aminobenzoic Acid Derivative - Methoxyacetic Acid prep_reagents Select Coupling Reagent & Base (e.g., HATU, DIPEA) prep_reactants->prep_reagents prep_solvent Choose Anhydrous Solvent (e.g., DMF, DCM) prep_reagents->prep_solvent activation Activate Carboxylic Acid (Pre-activation step optional) prep_solvent->activation coupling Add Amine Amide Bond Formation activation->coupling monitor Monitor Reaction (TLC / LC-MS) coupling->monitor workup Aqueous Workup & Extraction monitor->workup purify Purification (Chromatography / Recrystallization) workup->purify characterize Characterization (NMR, MS, etc.) purify->characterize end end characterize->end Pure Product

Caption: A standard workflow for amide synthesis.

Troubleshooting Logic for Low Yield

This flowchart provides a logical path for diagnosing and solving low-yield issues.

G start Low / No Yield Observed check_activation Is Carboxylic Acid Activation Efficient? start->check_activation check_amine Is Amine Sufficiently Nucleophilic? check_activation->check_amine Yes sol_activation1 Use Fresh Reagents Ensure Anhydrous Conditions check_activation->sol_activation1 No check_conditions Are Reaction Conditions Optimal? check_amine->check_conditions Yes sol_amine1 Add/Increase Non-Nucleophilic Base (e.g., DIPEA) check_amine->sol_amine1 No sol_conditions1 Screen Solvents (DMF, NMP, etc.) check_conditions->sol_conditions1 No end Improved Yield check_conditions->end Yes sol_activation2 Increase Equivalents of Coupling Reagent sol_activation1->sol_activation2 sol_activation3 Switch to a More Potent Reagent (e.g., HATU) sol_activation2->sol_activation3 sol_activation3->end sol_amine1->end sol_conditions2 Increase Temperature for Hindered Substrates sol_conditions1->sol_conditions2 sol_conditions3 Implement Pre-activation Step sol_conditions2->sol_conditions3 sol_conditions3->end

Sources

Technical Support Center: Scale-Up Synthesis of 3-[(Methoxyacetyl)amino]benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the scale-up synthesis of 3-[(Methoxyacetyl)amino]benzoic acid. This guide is designed for researchers, chemists, and process development professionals navigating the challenges of transitioning this synthesis from the laboratory bench to larger-scale production. We will address common issues, provide practical, field-tested advice, and explain the fundamental principles behind our recommendations.

The synthesis of this compound, a key intermediate in various pharmaceutical and fine chemical applications, typically involves the acylation of 3-aminobenzoic acid with a methoxyacetylating agent. While straightforward on a lab scale, scaling up this amide bond formation presents challenges related to reaction control, impurity profiles, product isolation, and process safety.[1][2] This guide provides a structured approach to troubleshooting and optimizing this critical process.

Troubleshooting Guide

This section addresses specific problems that may arise during the scale-up process in a direct question-and-answer format.

Question 1: My reaction yield is consistently low after scaling up. What are the likely causes and how can I fix it?

Answer: Low yield on scale-up is a common issue, often stemming from several factors that are less pronounced at the bench.

  • Inadequate Mixing: In larger reactors, inefficient agitation can lead to localized "hot spots" or areas of poor reagent distribution. This can cause side reactions or leave starting material unreacted.

    • Solution: Ensure your reactor's agitation is sufficient for the batch volume. Correlate the lab-scale stirring speed to the plant-scale agitation power per unit volume. For viscous slurries, consider using an anchor or helical impeller.

  • Poor Temperature Control: The high exothermicity of the acylation reaction can be difficult to manage in large vessels due to a lower surface-area-to-volume ratio. Runaway temperatures can degrade both product and reagents.

    • Solution: Implement controlled, portion-wise addition of the methoxyacetyl chloride. Monitor the internal temperature closely and ensure your cooling system can handle the heat load. Running the reaction at a slightly lower temperature, though slower, can often improve yield by minimizing degradation.

  • Sub-optimal Stoichiometry or Base: The choice and amount of base are critical.

    • Solution: Re-optimize the stoichiometry on a small scale before the large run. While inorganic bases like NaOH or K₂CO₃ are common, an organic base like triethylamine or pyridine might offer better solubility and milder conditions. Ensure the base is added in a controlled manner to prevent pH spikes that could hydrolyze the product or acylating agent.[3]

Question 2: I'm observing a significant new impurity by HPLC that wasn't present in my lab-scale runs. How do I identify and eliminate it?

Answer: The appearance of new impurities on scale-up often points to issues with reaction time, temperature, or the purity of starting materials.

  • Potential Impurity 1: Di-acylated Product: This occurs if the carboxylic acid of another molecule is activated and reacts with the amine of a second molecule, or if a second acylation occurs elsewhere on the molecule under harsh conditions.

    • Troubleshooting: This is often promoted by excess acylating agent or prolonged reaction times at elevated temperatures. Strictly control the stoichiometry of methoxyacetyl chloride (e.g., 1.05-1.1 equivalents). Monitor the reaction by HPLC and quench it as soon as the 3-aminobenzoic acid is consumed.

  • Potential Impurity 2: Hydrolysis of Acylating Agent: Methoxyacetyl chloride is moisture-sensitive.[4] On a larger scale, longer addition times and greater headspace in the reactor increase the risk of hydrolysis to methoxyacetic acid, which will not react.

    • Troubleshooting: Use a high-purity, low-moisture grade solvent. Ensure the reactor is thoroughly dried and purged with an inert gas like nitrogen before charging reagents.

  • Potential Impurity 3: Unreacted Starting Material: This is often a mixing or solubility issue.

    • Troubleshooting: Ensure your starting 3-aminobenzoic acid is fully dissolved or well-suspended before adding the acylating agent. A change in solvent or the use of a co-solvent system might be necessary.

Troubleshooting Workflow: Low Yield & High Impurity

Below is a systematic workflow to diagnose and resolve common scale-up issues.

G start Problem: Low Yield / High Impurity sm_check 1. Verify Starting Material (SM) Purity - 3-Aminobenzoic Acid (assay >99%?) - Methoxyacetyl Chloride (assay >98%?) start->sm_check sm_ok SM Purity OK? sm_check->sm_ok re_eval 2. Re-evaluate Reaction Parameters re_eval_ok Reaction Optimized? re_eval->re_eval_ok workup_check 3. Analyze Workup & Isolation workup_ok Isolation Efficient? workup_check->workup_ok purification_check 4. Optimize Purification purification_fail Screen recrystallization solvents. Consider pH adjustment for precipitation. purification_check->purification_fail Sub-optimal success Process Optimized purification_check->success Optimized sm_ok->re_eval Yes sm_fail Source High-Purity SMs. Re-run. sm_ok->sm_fail No re_eval_ok->workup_check Yes re_eval_fail Adjust: - Temperature (lower?) - Stoichiometry (re-titrate?) - Agitation (increase power?) - Solvent/Base (see Table 1) re_eval_ok->re_eval_fail No workup_ok->purification_check Yes workup_fail Adjust pH during quench. Check for product loss in aqueous layers. Use anti-solvent for precipitation. workup_ok->workup_fail No sm_fail->start re_eval_fail->start workup_fail->start purification_fail->start

Caption: A logical workflow for troubleshooting scale-up issues.

Question 3: My product is difficult to isolate and purify at scale. What are the best practices?

Answer: Isolation of aromatic carboxylic acids can be tricky. The compound has both an acidic (carboxylic acid) and a basic (amide) functional group, making its solubility highly pH-dependent.

  • Isolation via Precipitation: The most common and scalable method is precipitation from the reaction mixture by pH adjustment. After the reaction is complete, the mixture is typically quenched in water. Acidifying the aqueous solution to the isoelectric point of the product (typically pH 3-4) will cause it to precipitate.[5]

    • Pro-Tip: Slow addition of the acid and controlled temperature during precipitation will yield larger, more easily filterable crystals. A final wash of the filter cake with cold water or a water/co-solvent mixture can remove residual inorganic salts.

  • Recrystallization: For higher purity, recrystallization is effective.

    • Solvent Selection: A good solvent system will dissolve the product well at elevated temperatures but poorly at room temperature or below. Common solvents for this class of compounds include ethanol/water, acetone/water, or ethyl acetate.[6] Aromatic carboxylic acids can also be purified by conversion to their sodium salts, recrystallization from hot water, and then re-acidification to precipitate the pure acid.[6]

Frequently Asked Questions (FAQs)

Q1: What are the Critical Process Parameters (CPPs) for the methoxyacetylation of 3-aminobenzoic acid?

A1: The key CPPs to monitor and control are:

  • Temperature: Crucial for controlling reaction rate and minimizing impurity formation.

  • Reagent Stoichiometry: Especially the equivalents of methoxyacetyl chloride and base.

  • Rate of Addition: Slow, controlled addition of the acylating agent is vital for managing the exotherm.

  • Agitation Rate: Must be sufficient to ensure homogeneity in the reactor.

  • pH during Workup: Determines the efficiency of product precipitation and isolation.

Q2: Which solvent and base combination is recommended for scale-up?

A2: This depends on cost, safety, and efficiency. The table below compares common choices.

Solvent SystemBaseAdvantagesDisadvantages
AcetoneK₂CO₃ / NaHCO₃Inexpensive, easy to remove. Base is cheap and effective.Acetone has a low boiling point, requiring good condenser capacity. Biphasic reaction may be slow.
Ethyl AcetateTriethylamine (TEA)Good solubility for starting materials. TEA is a good HCl scavenger.TEA can be difficult to remove completely. Potential for regulatory scrutiny.
Dichloromethane (DCM)PyridineExcellent solvent, reactions are often clean.DCM is a regulated solvent with environmental concerns. Pyridine has a strong odor and toxicity.
WaterNaOH / KOH"Green" solvent, inexpensive.Risk of hydrolyzing the acylating agent and product. Requires careful pH control.

For scale-up, an acetone/K₂CO₃ system often provides a good balance of cost, safety, and performance. However, process-specific optimization is always required.

Q3: How can I monitor the reaction progress effectively at a large scale?

A3: In-Process Controls (IPCs) are essential. While TLC might be used for quick checks, High-Performance Liquid Chromatography (HPLC) is the standard for quantitative monitoring. A typical IPC schedule would involve:

  • T=0: Confirm starting materials are present.

  • Mid-reaction (e.g., after 50% addition of acylating agent): Check for product formation and ensure no unexpected side reactions are occurring.

  • End of reaction: Monitor the disappearance of the limiting reagent (3-aminobenzoic acid) to determine completion (e.g., <1% remaining).

Detailed Experimental Protocol: Scale-Up Acylation

This protocol describes a representative procedure for a 10 kg scale synthesis. Warning: This reaction is exothermic and generates HCl gas. It must be performed in appropriate equipment by trained personnel with all necessary safety precautions in place.[7]

Equipment:

  • 100 L glass-lined reactor with overhead agitation, temperature probe, nitrogen inlet, and a line to a caustic scrubber.

  • Addition funnel or pump for controlled liquid addition.

Reagents:

  • 3-Aminobenzoic acid (3.50 kg, 25.5 mol)

  • Methoxyacetyl chloride (3.08 kg, 28.4 mol, 1.1 eq)

  • Potassium carbonate, fine powder (5.30 kg, 38.3 mol, 1.5 eq)

  • Acetone (50 L)

  • Water (for quench)

  • Hydrochloric acid (for pH adjustment)

Procedure:

  • Reactor Setup: Ensure the reactor is clean, dry, and purged with nitrogen.

  • Charging: Charge acetone (50 L), 3-aminobenzoic acid (3.50 kg), and potassium carbonate (5.30 kg) to the reactor.

  • Slurry Formation: Begin agitation to form a uniform slurry. Cool the reactor contents to 0-5 °C.

  • Reagent Addition: Slowly add methoxyacetyl chloride (3.08 kg) dropwise or via pump over 2-3 hours. Maintain the internal temperature at <10 °C throughout the addition. The reaction is exothermic.

  • Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature (20-25 °C) and stir for an additional 4-6 hours.

  • IPC Monitoring: Take a sample for HPLC analysis to confirm the consumption of 3-aminobenzoic acid (<1% remaining).

  • Quench: Once complete, cool the reactor to 10-15 °C. Slowly and carefully add water (50 L) to quench the reaction and dissolve the inorganic salts.

  • Phase Separation & pH Adjustment: Filter the batch to remove any solids. Transfer the filtrate to a suitable vessel. Adjust the pH of the aqueous solution to 2-3 with concentrated HCl. The product will precipitate as a white or off-white solid.

  • Isolation: Cool the slurry to 0-5 °C and hold for 1 hour to maximize precipitation. Filter the solid product and wash the cake with cold deionized water (2 x 10 L).

  • Drying: Dry the product in a vacuum oven at 50-60 °C until a constant weight is achieved.

Expected Yield: 4.2 - 4.6 kg (85-95% yield).

Process Safety Considerations

  • Exotherm & Gas Evolution: The reaction of methoxyacetyl chloride with the amine and any residual moisture is highly exothermic and liberates HCl gas. A robust cooling system and a caustic scrubber are mandatory.

  • Reagent Handling: Methoxyacetyl chloride is corrosive and lachrymatory. Handle it in a well-ventilated area using appropriate Personal Protective Equipment (PPE), including gloves, goggles, and a lab coat.

  • Solvent Hazards: Acetone is highly flammable. Ensure all equipment is properly grounded to prevent static discharge.

  • Dust Explosion: The dried, powdered product and starting materials can pose a dust explosion hazard. Implement appropriate dust control measures during handling and charging operations.

By carefully considering these troubleshooting tips, FAQs, and protocols, you can develop a robust, safe, and efficient process for the scale-up synthesis of this compound.

References

  • MDPI. (2020). One-Pot Green Catalytic Preparation of 3-Aminobenzoic Acid in the Presence of Carbonaceous Bio-Based Materials in Subcritical Water. Available from: [Link]

  • Google Patents. (2016). CN105753731A - Preparation method of 3-amino-4-methoxybenzaniline.
  • Google Patents. (2011). CN101973902A - Synthesis method of para aminobenzoic acid.
  • Google Patents. (1976). US3931210A - Production of p-aminobenzoic acid.
  • Google Patents. (2010). EP2251319B1 - Process for preparing derivatives of benzoic acid.
  • PubChem. 3-Aminobenzoic Acid. National Institutes of Health. Available from: [Link]

  • Loba Chemie. 3-AMINOBENZOIC ACID For Synthesis. Available from: [Link]

  • Google Patents. Process for the purification of benzoic acid by distillation with an amine.
  • Royal Society of Chemistry. (2019). Amide bond formation: beyond the dilemma between activation and racemisation. Available from: [Link]

  • ResearchGate. (2018). List of synthesized derivatives of 2-, 3-and 4-aminobenzoic acid. Available from: [Link]

  • Google Patents. (2014). CN104072383A - Method for preparing 3-amino-2-methyl benzoic acid.
  • Google Patents. (2013). US8492583B2 - Process for purification of aromatic carboxylic acids.
  • Googleapis.com. (2015). US 9,216,968 B2 - Patent. Available from: [Link]

  • ResearchGate. (2014). Challenges and outlook for catalytic direct amidation reactions. Available from: [Link]

  • ResearchGate. (2020). (PDF) One-Pot Green Catalytic Preparation of 3-Aminobenzoic Acid in the Presence of Carbonaceous Bio-Based Materials in Subcritical Water. Available from: [Link]

  • ResearchGate. (2023). Safety Considerations and Proposed Workflow for Laboratory-Scale Chemical Synthesis by Ball Milling. Available from: [Link]

  • ACS Publications. (2001). Solid Phase Extraction Purification of Carboxylic Acid Products from 96-Well Format Solution Phase Synthesis with DOWEX 1×8-400 Formate Anion Exchange Resin. Available from: [Link]

  • PubMed. (2006). Purification by p-aminobenzoic acid (PABA)-affinity chromatography and the functional reconstitution of the nateglinide/H+ cotransport system in the rat intestinal brush-border membrane. National Library of Medicine. Available from: [Link]

  • UCL Discovery. (2017). A green chemistry perspective on catalytic amide bond formation. Available from: [Link]

  • National Center for Biotechnology Information. (2022). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Available from: [Link]

  • AIChE. (2004). A Checklist for Inherently Safer Chemical Reaction Process Design and Operation. Available from: [Link]

  • Reddit. (2021). Tips and tricks for difficult amide bond formation?. Available from: [Link]

  • ResearchGate. The synthetic derivatives of the p-aminobenzoic acid synthesized through different routes. Available from: [Link]

  • Google Patents. (2004). US6833472B2 - Process for the purification of aromatic carboxylic acids.
  • MDPI. (2020). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. Available from: [Link]

  • ACS Publications. (2022). Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. Available from: [Link]

  • LookChem. General procedures for the purification of Carboxylic acids. Available from: [Link]

  • National Center for Biotechnology Information. (2011). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Available from: [Link]

Sources

Technical Support Center: Investigating the Degradation of 3-[(Methoxyacetyl)amino]benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the degradation pathways of 3-[(Methoxyacetyl)amino]benzoic acid. This guide is designed to provide expert insights and practical troubleshooting advice for your experiments. Given the limited direct literature on this specific molecule, this document synthesizes information from related compounds and general metabolic pathways to propose likely degradation routes and guide your experimental design.

Frequently Asked Questions (FAQs)

Q1: What are the predicted primary degradation pathways for this compound?

Based on the chemical structure of this compound, the primary degradation pathways in biological systems are predicted to be:

  • Amide Bond Hydrolysis: This is a common metabolic route for pharmaceuticals containing an amide linkage.[1][2] The hydrolysis of the amide bond in this compound would yield 3-aminobenzoic acid and methoxyacetic acid. The subsequent metabolism of 3-aminobenzoic acid has been studied, and it can undergo further transformations.[3][4]

  • Aromatic Hydroxylation: The benzene ring is susceptible to hydroxylation, a common Phase I metabolic reaction.[5] This could result in the formation of various hydroxylated isomers of the parent compound.

  • Conjugation Reactions: The carboxylic acid group of the parent molecule or its metabolites can undergo Phase II conjugation reactions, such as glucuronidation or sulfation.[5][6][7] These reactions increase the water solubility of the compound, facilitating its excretion.

The following diagram illustrates the predicted primary degradation pathways:

Degradation of this compound parent This compound hydrolysis Amide Bond Hydrolysis parent->hydrolysis hydroxylation Aromatic Hydroxylation parent->hydroxylation conjugation1 Conjugation (e.g., Glucuronidation) parent->conjugation1 metabolite1 3-Aminobenzoic acid hydrolysis->metabolite1 metabolite2 Methoxyacetic acid hydrolysis->metabolite2 metabolite3 Hydroxylated Metabolites hydroxylation->metabolite3 metabolite4 Conjugated Metabolites conjugation1->metabolite4 metabolite1->conjugation1 metabolite3->conjugation1

Caption: Predicted primary degradation pathways.

Troubleshooting Guides

Issue 1: I am not detecting any metabolites in my in vitro assay.

Possible Cause 1: Inappropriate enzyme source or reaction conditions.

  • Troubleshooting Steps:

    • Verify Enzyme Activity: Ensure that the liver microsomes, S9 fraction, or recombinant enzymes you are using are active. Use a known substrate for the enzymes as a positive control.

    • Optimize Cofactor Concentrations: Ensure adequate concentrations of necessary cofactors like NADPH for cytochrome P450-mediated reactions and UDPGA for glucuronidation.

    • Check pH and Temperature: The optimal pH and temperature for enzymatic reactions are critical.[8] For liver microsomes, a pH of around 7.4 and a temperature of 37°C are standard.

Possible Cause 2: The parent compound is highly stable under the tested conditions.

  • Troubleshooting Steps:

    • Increase Incubation Time: Extend the incubation period to allow for the formation of detectable levels of metabolites.

    • Increase Enzyme Concentration: A higher concentration of the enzyme source may be required to achieve a measurable turnover of the substrate.

    • Consider Alternative Enzyme Systems: If using a single enzyme system (e.g., CYP3A4), consider that other enzymes might be responsible for the metabolism. A broader screen with a panel of enzymes or liver S9 fraction might be more informative.

Issue 2: I am observing multiple, unidentified peaks in my LC-MS analysis.

Possible Cause 1: Formation of unexpected or isomeric metabolites.

  • Troubleshooting Steps:

    • High-Resolution Mass Spectrometry (HRMS): Utilize HRMS to obtain accurate mass measurements of the unknown peaks. This will allow you to propose elemental compositions for the potential metabolites.

    • Tandem Mass Spectrometry (MS/MS): Perform MS/MS fragmentation analysis on the parent compound and the unknown peaks. The fragmentation pattern of the metabolites should show characteristic fragments of the parent molecule, helping to elucidate the structure.

    • Reference Standards: If possible, synthesize potential metabolites (e.g., 3-aminobenzoic acid, hydroxylated derivatives) to use as reference standards for confirmation by retention time and MS/MS fragmentation pattern matching.

Possible Cause 2: In-source fragmentation or adduct formation in the mass spectrometer.

  • Troubleshooting Steps:

    • Optimize MS Source Conditions: Vary the source parameters such as cone voltage or capillary voltage to minimize in-source fragmentation.

    • Identify Common Adducts: Look for mass differences corresponding to common adducts (e.g., +Na, +K, +ACN).

    • Blank Analysis: Analyze a blank sample (matrix without the test compound) to identify background ions that may be interfering with your analysis.

The following workflow can guide your analytical troubleshooting:

Analytical Troubleshooting Workflow start Unidentified Peaks in LC-MS hrms Acquire High-Resolution MS Data start->hrms optimize_ms Optimize MS Source Conditions start->optimize_ms msms Perform MS/MS Fragmentation hrms->msms standards Synthesize/Purchase Reference Standards msms->standards confirm Confirm Metabolite Structure standards->confirm blank Analyze Blank Sample optimize_ms->blank blank->confirm

Caption: Workflow for identifying unknown metabolites.

Issue 3: How can I assess the potential for microbial degradation of this compound?

While the provided search results primarily focus on mammalian metabolism, the degradation of aromatic compounds by microorganisms is well-documented.[3][9][10]

  • Experimental Approach:

    • Source of Microbes: Use activated sludge from a wastewater treatment plant, soil samples, or specific bacterial strains known for degrading aromatic compounds.[3][9]

    • Incubation: Incubate the compound with the microbial source in a suitable medium under aerobic or anaerobic conditions.

    • Analysis: Monitor the disappearance of the parent compound and the appearance of metabolites over time using analytical techniques like HPLC or LC-MS.

    • Identification of Microbes: If degradation is observed, 16S rRNA gene sequencing can be used to identify the responsible microbial species.

Issue 4: What are the best practices for handling and storing this compound to ensure its chemical stability?

To maintain the integrity of your compound, proper handling and storage are crucial. The stability of aminobenzoic acid derivatives can be affected by factors like oxidation and reaction with strong acids or bases.[11]

  • Storage Recommendations:

    • Store in a tightly sealed container in a cool, dry, and well-ventilated place.

    • Protect from light and moisture.

    • For long-term storage, consider refrigeration.

  • Handling Precautions:

    • Avoid contact with strong oxidizing agents.

    • Be aware of potential hazardous decomposition products under high heat, which may include carbon oxides and nitrogen oxides.[12]

Experimental Protocols

Protocol 1: In Vitro Metabolic Stability Assay using Human Liver Microsomes
  • Prepare Reagents:

    • Human Liver Microsomes (HLM)

    • NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

    • Phosphate buffer (pH 7.4)

    • This compound stock solution (in a suitable organic solvent like DMSO or methanol)

    • Positive control substrate (e.g., testosterone)

    • Acetonitrile with an internal standard for quenching the reaction.

  • Incubation:

    • Pre-warm HLM and phosphate buffer to 37°C.

    • In a microcentrifuge tube, add HLM, phosphate buffer, and the test compound.

    • Pre-incubate for 5 minutes at 37°C.

    • Initiate the reaction by adding the NADPH regenerating system.

    • Incubate at 37°C with shaking.

    • Take aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Sample Processing:

    • Quench the reaction by adding the aliquot to cold acetonitrile containing an internal standard.

    • Vortex and centrifuge to precipitate proteins.

    • Transfer the supernatant for LC-MS analysis.

  • Data Analysis:

    • Quantify the peak area of the parent compound at each time point.

    • Plot the natural log of the percentage of the parent compound remaining versus time.

    • Calculate the in vitro half-life (t½) from the slope of the linear regression.

Data Presentation

Table 1: Hypothetical Metabolic Stability Data

Time (min)Parent Compound Remaining (%)ln(% Remaining)
01004.61
5854.44
15604.09
30353.56
60102.30

References

  • Pharmacokinetics and Metabolism of a Leukotriene D4/E4-antagonist (2-[3'-(2"-quinolylmethoxy)phenylamino]benzoic Acid) in Rat, Dog,guinea Pig and Man - PubMed. (URL: )
  • Proposed partial 3-aminobenzoate degradation pathway and physical map...
  • Degradation pathways of benzoic acid, 3-hydroxybenzoic acid and the...
  • (PDF)
  • KEGG Degradation of aromatic compounds - Reference p
  • Safety Data Sheet: 3-Aminobenzoic acid - Carl ROTH. (URL: )
  • Absorption and metabolic characteristics of p-aminobenzoic acid and its isomer, m-aminobenzoic acid, from the r
  • The metabolism of 3-phenoxybenzoic acid and its glucoside conjugate in r
  • Enzymic hydrolysis of amino acid deriv
  • Metabolism of benoxin
  • Optimization of Hydrolysis Conditions, Isolation, and Identification of Biologically Active Peptides Derived from Acheta domesticus for Antioxidant and Collagenase Inhibition - MDPI. (URL: )
  • Recommended stability and storage conditions for 2-Amino-3-methoxybenzoic acid - Benchchem. (URL: )

Sources

Technical Support Center: Synthesis of 3-[(Methoxyacetyl)amino]benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

This technical support guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the synthesis of 3-[(Methoxyacetyl)amino]benzoic acid. As Senior Application Scientists, we have compiled this resource to address common challenges and ensure the synthesis of a highly pure product by explaining the causality behind experimental choices.

Synthesis Overview: The Acylation of 3-Aminobenzoic Acid

The most common and direct route to synthesizing this compound is the N-acylation of 3-aminobenzoic acid with methoxyacetyl chloride. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

cluster_reactants Reactants cluster_products Products 3-Aminobenzoic Acid This compound 3-Aminobenzoic Acid->this compound + Methoxyacetyl Chloride + Base Methoxyacetyl Chloride Methoxyacetyl Chloride->this compound HCl HCl

Caption: General reaction scheme for the synthesis of this compound.

While seemingly straightforward, this synthesis can be prone to several impurities that can complicate purification and compromise the final product's quality. This guide will help you navigate these potential pitfalls.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of this compound?

A1: The primary impurities can be categorized as follows:

  • Unreacted Starting Materials: Residual 3-aminobenzoic acid.

  • Reagent-Related Impurities: Methoxyacetic acid, formed from the hydrolysis of methoxyacetyl chloride.

  • Process-Related Impurities:

    • Diacylated byproduct: N,O-bis(methoxyacetyl)-3-aminobenzoic acid, where both the amino group and the carboxylic acid group have been acylated.

    • Over-acylated byproduct: 3-[N,N-bis(methoxyacetyl)amino]benzoic acid.

  • Degradation Products: Hydrolysis of the amide bond of the final product back to 3-aminobenzoic acid and methoxyacetic acid.

Q2: Which solvent and base are recommended for this reaction?

A2: A polar aprotic solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or ethyl acetate is recommended to ensure the solubility of the starting materials. It is crucial to use anhydrous solvents to prevent the hydrolysis of methoxyacetyl chloride. A non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is preferred to neutralize the HCl byproduct without competing with the amino group of 3-aminobenzoic acid.

Q3: How can I monitor the progress of the reaction?

A3: Thin-layer chromatography (TLC) is an effective technique for monitoring the reaction. A suitable mobile phase would be a mixture of ethyl acetate and hexanes (e.g., 1:1 or 2:1 v/v), which should show a clear separation between the starting material (3-aminobenzoic acid), the product, and major byproducts. The spots can be visualized under UV light.

Q4: What is the best method for purifying the final product?

A4: Recrystallization is the most common and effective method for purifying this compound.[1][2] The choice of solvent is critical. A mixed solvent system, such as ethanol/water or methanol/water, often yields high-purity crystals. The principle is to dissolve the crude product in a minimum amount of the hot solvent mixture and allow it to cool slowly, causing the pure product to crystallize while impurities remain in the solution.[1][2]

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis and purification of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield - Incomplete reaction. - Hydrolysis of methoxyacetyl chloride. - Loss of product during workup or recrystallization.- Monitor the reaction by TLC until the starting material is consumed. - Use anhydrous solvents and reagents. Add methoxyacetyl chloride slowly to a cooled reaction mixture to control the exotherm. - During recrystallization, use a minimal amount of hot solvent to dissolve the product and cool the solution slowly, followed by cooling in an ice bath to maximize crystal formation.[3]
Product is an Oil and Does Not Crystallize - Presence of impurities that inhibit crystallization. - The product is "oiling out" due to a supersaturated solution cooling too quickly or an inappropriate solvent system.- Purify the crude oil using column chromatography on silica gel with an ethyl acetate/hexanes gradient. - To address "oiling out," try adding a small amount of a solvent in which the product is less soluble to the oil, or redissolve the oil in a minimal amount of hot solvent and allow it to cool very slowly. Seeding with a small crystal of pure product can also induce crystallization.[3]
Presence of Unreacted 3-Aminobenzoic Acid - Insufficient methoxyacetyl chloride. - Incomplete reaction.- Use a slight excess (1.05-1.1 equivalents) of methoxyacetyl chloride. - Extend the reaction time and continue to monitor by TLC.
Significant Amount of Methoxyacetic Acid Impurity - Hydrolysis of methoxyacetyl chloride due to moisture in the reaction.- Ensure all glassware is oven-dried and solvents are anhydrous. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Diacylated Impurity Detected - Use of a strong base or high temperatures. - Excess methoxyacetyl chloride.- Use a non-nucleophilic base like TEA or DIPEA. - Add the methoxyacetyl chloride dropwise at a low temperature (e.g., 0 °C) to control the reaction. - Use a stoichiometric amount or only a slight excess of the acylating agent.
Discolored Product (Yellow or Brown) - Formation of colored impurities due to side reactions or degradation.- During recrystallization, add a small amount of activated charcoal to the hot solution to adsorb colored impurities, followed by hot filtration before cooling.[1]

Experimental Protocols

Protocol 1: Optimized Synthesis of this compound
  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve 3-aminobenzoic acid (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM).

  • Addition of Acylating Agent: Cool the solution to 0 °C in an ice bath. Slowly add methoxyacetyl chloride (1.1 eq) dropwise over 15-20 minutes, ensuring the temperature remains below 5 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.

  • Workup: Quench the reaction by adding water. Separate the organic layer, wash with dilute HCl, then with saturated sodium bicarbonate solution, and finally with brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Protocol 2: Purification by Recrystallization
  • Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of a 1:1 mixture of ethanol and water.

  • Heating: Gently heat the mixture on a hot plate with stirring until the solid completely dissolves.[2]

  • Decolorization (if necessary): If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and briefly reheat to boiling.

  • Hot Filtration (if necessary): Quickly filter the hot solution through a pre-warmed funnel to remove the charcoal or any other insoluble impurities.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Further cool in an ice bath to maximize crystal formation.

  • Collection: Collect the crystals by vacuum filtration, wash with a small amount of ice-cold ethanol/water, and dry under vacuum.

Visualization of Key Processes

Impurity Formation Pathways

3-Aminobenzoic Acid 3-Aminobenzoic Acid Unreacted Starting Material Unreacted Starting Material 3-Aminobenzoic Acid->Unreacted Starting Material Incomplete Reaction Diacylated Impurity Diacylated Impurity 3-Aminobenzoic Acid->Diacylated Impurity + 2x Methoxyacetyl Chloride Methoxyacetyl Chloride Methoxyacetyl Chloride Methoxyacetic Acid Methoxyacetic Acid Methoxyacetyl Chloride->Methoxyacetic Acid + H2O (Hydrolysis) Product Product Product->3-Aminobenzoic Acid + H2O (Hydrolysis)

Caption: Common pathways for impurity formation.

Troubleshooting Workflow

Start Start Analyze Crude Product (TLC, HPLC) Analyze Crude Product (TLC, HPLC) Start->Analyze Crude Product (TLC, HPLC) Pure Product? Pure Product? Analyze Crude Product (TLC, HPLC)->Pure Product? Recrystallize Recrystallize Pure Product?->Recrystallize No (Minor Impurities) Column Chromatography Column Chromatography Pure Product?->Column Chromatography No (Major Impurities/ Oily Product) End End Pure Product?->End Yes Recrystallize->Analyze Crude Product (TLC, HPLC) Column Chromatography->Analyze Crude Product (TLC, HPLC)

Caption: A logical workflow for troubleshooting product purification.

Analytical Methods

High-performance liquid chromatography (HPLC) is a powerful tool for assessing the purity of this compound.

Table 1: Representative HPLC Method

Parameter Condition
Column C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: 0.1% Trifluoroacetic acid in Water B: Acetonitrile
Gradient Start with 10% B, ramp to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV at 235 nm[4]
Injection Volume 10 µL

This method should provide good separation of the product from the more polar 3-aminobenzoic acid and methoxyacetic acid, as well as less polar diacylated byproducts.

References

  • Nguyen, T.-H., Castanet, A.-S., & Mortier, J. (2006). Directed Ortho-Metalation of Unprotected Benzoic Acids. Methodology and Regioselective Synthesis of Useful Contiguously 3- and 6-Substituted 2-Methoxybenzoic Acid Building Blocks. Organic Letters, 8(5), 765–768. [Link]

  • Chand, P., et al. (1997). Design and Synthesis of Benzoic Acid Derivatives as Influenza Neuraminidase Inhibitors Using Structure-Based Drug Design. Journal of Medicinal Chemistry, 40(25), 4030-4052. [Link]

  • University of Toronto. (n.d.). The Recrystallization of Benzoic Acid. [Link]

  • California State University, Stanislaus. (n.d.). Recrystallization of Benzoic Acid. [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzoic acid. [Link]

  • U.S. Patent No. US3804821A. (1974). Method for the direct acylation of aminobenzoic acids.
  • MDPI. (2020). One-Pot Green Catalytic Preparation of 3-Aminobenzoic Acid in the Presence of Carbonaceous Bio-Based Materials in Subcritical Water. [Link]

  • PubChem. (n.d.). Methoxyacetyl chloride. National Center for Biotechnology Information. [Link]

  • ResearchGate. (2018). How to stop hydrolysis of an acyl chloride in aquous solution?[Link]

  • SIELC Technologies. (n.d.). 3-Aminobenzoic Acid. [Link]

  • U.S. Patent No. US4803284A. (1989). Processes for the preparation of 3-amino-2-(5-methoxy-1H-indol-3-yl) propionic acid monohydrate.
  • Rasayan Journal of Chemistry. (2019). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II]. [Link]

  • MDPI. (2016). Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. [Link]

  • eScholarship.org. (2023). Aminobenzoic Acid Derivatives Obstruct Induced Fit in the Catalytic Center of the Ribosome. [Link]

  • Google P
  • Google P
  • Google Patents. (2014). CN104072383A - Method for preparing 3-amino-2-methyl benzoic acid.
  • PubMed. (2009). Efficient methodology for the synthesis of 3-amino-1,2,4-triazoles. [Link]

  • ResearchGate. (2021). Aminobenzoic acid derivatives as antioxidants and cholinesterase inhibitors; synthesis, biological evaluation and molecular docking studies. [Link]

  • ResearchGate. (2015). Synthesis of benzoic acids containing a 1,2,4-oxadiazole ring. [Link]

  • ResearchGate. (2015). Acetylation and condensation of p-amino benzoic acid 1 with different reagents. [Link]

  • ResearchGate. (n.d.). Chromatograms of p -aminobenzoic acid and methoxsalen on various.... [Link]

  • Acta Poloniae Pharmaceutica. (2014). HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF THREE ACTIVE SUBSTANCES IN A DERMATOLOGICAL PREPARATION ñ VIOSEPT OINTMENT. [Link]

  • PubMed. (1978). Acyl derivatives of p-aminobenzoic acid as new substrates for the assay of serum acylase activity. [Link]

  • Journal of the Chemical Society B: Physical Organic. (1969). Acylation and alkylation reactions. Part III. The interaction of aryloxyacetyl chlorides with aluminium chloride in aromatic solvents. [Link]

  • Journal of the Chemical Society B: Physical Organic. (1968). Alkylation and acylation reactions. Part II. The interaction of aryloxyacetyl chlorides with aluminium chloride. [Link]

  • Google Patents. (2009).
  • Google Patents. (2006). KR100598271B1 - Method for preparing 3- (1-cyanoalkyl) benzoic acid.
  • Google Patents. (1995). Novel benzoic acid derivatives and process for preparing the same.
  • Google Patents. (2022). CN114105790A - Preparation method of 3-amino-4, 5-dibromobenzoic acid methyl ester.
  • MDPI. (2017). Comparative Study on the Catalytic Chloroacetylation of Phenol and Methoxyphenols Using FECL3 and FECL3·6H2O. [Link]

  • ResearchGate. (2021). Properties of solvents tested for the thermal recrystallization of pABA. [Link]

  • Analytical Chemistry. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. [Link]

  • Der Pharma Chemica. (2016). Reversed-phase high-performance liquid chromatography of disaccharides labeled by 4-aminobenzoic acid ethyl ester. [Link]

  • PubMed Central (PMC). (2023). One-Step Synthesis of 3-(Fmoc-amino acid)-3,4-diaminobenzoic Acids. [Link]

  • ResearchGate. (2009). Preparative synthesis of 3- and 4-(3-alkoxy-4-acyloxyphenylmethylamino)benzoic acids. [Link]

  • University of California, Santa Cruz. (n.d.). Recrystallization 2. [Link]

Sources

Technical Support Center: Solubility Enhancement of 3-[(Methoxyacetyl)amino]benzoic acid for Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 3-[(Methoxyacetyl)amino]benzoic acid. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome solubility challenges during in vitro and in vivo assays. Our goal is to provide not just protocols, but the scientific reasoning behind them to empower you to make informed decisions in your experimental design.

Understanding the Challenge: The Physicochemical Profile of this compound

This compound is a carboxylic acid.[1][2][3] This structural feature is the primary determinant of its aqueous solubility, which is expected to be highly dependent on pH.[][5] Like many aromatic carboxylic acids, its neutral form is likely to be poorly soluble in aqueous media at physiological pH, leading to potential precipitation in assay buffers and cell culture media. This can result in inaccurate and unreliable experimental data.[6]

This guide will walk you through a systematic approach to enhance the solubility of this compound, ensuring its availability to interact with its biological target in your assays.

Troubleshooting Guide: Common Solubility Issues and Solutions

Problem 1: My compound precipitates when I add it to my aqueous assay buffer (e.g., PBS, TRIS).

Cause: The pH of your buffer is likely below the pKa of the carboxylic acid group on this compound, causing the compound to be in its less soluble, protonated (neutral) form. The solubility of compounds with acidic or basic groups is highly pH-dependent.[][5]

Solution Strategy: pH Adjustment

Adjusting the pH of your stock solution or final assay buffer is the most direct way to increase the solubility of a carboxylic acid.[][7] By raising the pH above the compound's pKa, you deprotonate the carboxylic acid, forming a more soluble carboxylate salt.[8]

Step-by-Step Protocol for pH-Mediated Solubilization:

  • Prepare a Concentrated Stock Solution:

    • Weigh out the desired amount of this compound.

    • Instead of dissolving directly in buffer, first, dissolve the compound in a small amount of 0.1 M NaOH. This will deprotonate the carboxylic acid, forming the highly soluble sodium salt.

    • Gently vortex or sonicate until the compound is fully dissolved.

  • Neutralize and Buffer:

    • Once dissolved, add your concentrated assay buffer (e.g., 10x PBS) to the solution.

    • Adjust the pH of the final solution to the desired assay pH (e.g., 7.4) using 0.1 M HCl. It is crucial to monitor the pH carefully to avoid overshooting and causing precipitation.

    • Bring the solution to the final volume with deionized water.

  • Final Check:

    • Visually inspect the solution for any signs of precipitation.

    • If the solution remains clear, you have successfully prepared a soluble stock at your target concentration and pH.

Considerations for pH Adjustment:

  • Assay Compatibility: Ensure that the final pH is compatible with your biological system (e.g., enzyme activity, cell viability).[9]

  • Buffer Capacity: Your chosen buffer must have sufficient capacity to maintain the desired pH throughout the experiment, especially in cell-based assays where cellular metabolism can alter the pH of the media.[9]

Problem 2: pH adjustment is not sufficient or is incompatible with my assay. The compound still shows low solubility.

Cause: The intrinsic solubility of the compound may be very low, even in its ionized form. In such cases, a combination of strategies is often required.

Solution Strategy 1: The Use of Co-solvents

Co-solvents are water-miscible organic solvents that can increase the solubility of hydrophobic compounds by reducing the polarity of the aqueous solvent.[10] Common co-solvents used in in vitro assays include DMSO, ethanol, and PEG 400.[11][12]

Step-by-Step Protocol for Co-solvent Use:

  • Prepare a High-Concentration Stock in 100% Co-solvent:

    • Dissolve this compound in 100% DMSO or ethanol to create a high-concentration primary stock (e.g., 10-50 mM).

  • Serial Dilution:

    • Perform serial dilutions of your primary stock in your chosen co-solvent to create intermediate stocks.

  • Final Dilution into Assay Medium:

    • Add a small volume of the intermediate stock to your final assay buffer or cell culture medium.

    • Crucially, ensure the final concentration of the co-solvent in the assay is low (typically <1%, and ideally <0.5% for cell-based assays) to avoid solvent-induced artifacts or toxicity. [13][14]

Data Summary: Recommended Co-solvent Concentrations

Co-solventTypical Starting Concentration in AssayPotential Issues
DMSO< 0.5% (v/v)Can affect cell differentiation, enzyme activity at >1%[13][14]
Ethanol< 0.5% (v/v)Can cause protein precipitation, cellular stress at higher concentrations[7][13]
PEG 400< 1% (v/v)Generally well-tolerated, but can be viscous[11]

Solution Strategy 2: Utilizing Surfactants

Surfactants are amphiphilic molecules that form micelles in aqueous solutions above a certain concentration (the Critical Micelle Concentration, CMC).[15] These micelles can encapsulate poorly soluble compounds in their hydrophobic core, increasing their apparent solubility.[16][17]

Step-by-Step Protocol for Surfactant Use:

  • Select a Biocompatible Surfactant:

    • Non-ionic surfactants like Tween® 20, Tween® 80, or Pluronic® F-68 are commonly used in biological assays due to their lower potential for protein denaturation compared to ionic surfactants.[16]

  • Prepare Surfactant-Containing Buffer:

    • Prepare your assay buffer containing the chosen surfactant at a concentration slightly above its CMC.

  • Dissolve the Compound:

    • Add the this compound directly to the surfactant-containing buffer.

    • Alternatively, you can add a concentrated stock of the compound (in a co-solvent) to the surfactant buffer. The micelles will help to keep the compound in solution upon dilution.

Important Note: Surfactants are generally more suitable for biochemical assays than for cell-based assays, as they can disrupt cell membranes.[6]

Problem 3: I am working with a sensitive cell line, and both co-solvents and pH changes are causing toxicity or off-target effects.

Cause: Sensitive assays, particularly those involving live cells, can be perturbed by even small changes in their environment.

Solution Strategy: Cyclodextrin Complexation

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[18][19] They can form inclusion complexes with poorly soluble drugs, effectively encapsulating the hydrophobic parts of the molecule and increasing their aqueous solubility.[20][21]

Step-by-Step Protocol for Cyclodextrin Use:

  • Choose the Right Cyclodextrin:

    • Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are commonly used in pharmaceutical formulations and are generally well-tolerated by cells.[18][21]

  • Prepare the Complex:

    • Prepare an aqueous solution of the chosen cyclodextrin (e.g., 10-20% w/v).

    • Add the this compound to the cyclodextrin solution.

    • Stir or sonicate the mixture at room temperature for several hours (or overnight) to allow for the formation of the inclusion complex.

  • Filter and Use:

    • Filter the solution through a 0.22 µm filter to remove any undissolved compound.

    • The resulting clear solution contains the solubilized compound-cyclodextrin complex and can be added to your assay medium.

Workflow for Selecting a Solubilization Strategy

Below is a decision tree to guide you in selecting the most appropriate solubilization method for your specific assay.

Solubility_Workflow start Start: Compound Precipitates in Aqueous Buffer ph_check Is pH adjustment compatible with the assay? start->ph_check ph_adjust Use pH Adjustment: Dissolve in dilute base, then neutralize. ph_check->ph_adjust Yes cosolvent_check Is a low concentration of co-solvent acceptable? ph_check->cosolvent_check No end_success SUCCESS: Compound Solubilized ph_adjust->end_success end_fail Re-evaluate compound or assay design ph_adjust->end_fail If pH is critical cosolvent Use Co-solvent: Prepare stock in DMSO/EtOH, dilute to <0.5% in assay. cosolvent_check->cosolvent Yes assay_type What is the assay type? cosolvent_check->assay_type No cosolvent->end_success cosolvent->end_fail If toxicity observed biochemical Biochemical Assay assay_type->biochemical cell_based Cell-Based Assay assay_type->cell_based surfactant Consider Surfactants: (e.g., Tween 20/80) biochemical->surfactant cyclodextrin Use Cyclodextrins: (e.g., HP-β-CD) cell_based->cyclodextrin surfactant->end_success cyclodextrin->end_success

Caption: Decision tree for solubility enhancement.

Frequently Asked Questions (FAQs)

Q1: What is the first thing I should try to solubilize this compound?

A1: Always start with the simplest method that is least likely to interfere with your assay. For a carboxylic acid like this compound, pH adjustment is the most logical first step.[] Try dissolving it in a slightly basic solution (pH 8.0-8.5) to see if that resolves the issue before moving to more complex methods like co-solvents or cyclodextrins.

Q2: Can I use sonication to help dissolve my compound?

A2: Yes, sonication can be a useful physical method to aid dissolution by breaking up solid particles and increasing the surface area available for solvation. It is often used in conjunction with the chemical methods described above. However, be mindful of potential compound degradation with prolonged or high-energy sonication, especially for thermally labile molecules.

Q3: My compound dissolves initially but then crashes out of solution during my experiment. What should I do?

A3: This is often an issue of kinetic versus thermodynamic solubility. Your initial preparation may have created a supersaturated solution that is not stable over time. This can be exacerbated by temperature changes (e.g., moving from room temperature to 37°C). To address this, you can try:

  • Lowering the final concentration: You may be exceeding the thermodynamic solubility limit.

  • Including a stabilizing agent: Cyclodextrins or surfactants can help maintain solubility over the course of the experiment.[15][22]

  • Using a co-solvent: Even a small amount of co-solvent in the final medium can help maintain stability.

Q4: How do I know if my solubilization method is interfering with my assay results?

A4: This is a critical question that requires proper experimental controls. You must run a "vehicle control" for every experiment. This control should contain everything that is in your experimental condition except for your test compound. For example:

  • If you are using 0.5% DMSO to dissolve your compound, your vehicle control should contain 0.5% DMSO.

  • If you are using a cyclodextrin solution, your vehicle control should be the same cyclodextrin solution without the compound.

By comparing the results of your vehicle control to a control with no additives, you can determine if the solubilization agent itself is having an effect on your assay.[13][14]

Q5: Are there any other advanced techniques for very difficult-to-solubilize compounds?

A5: Yes, for compounds that are extremely challenging, more advanced formulation strategies can be employed, though these are more common in later-stage drug development. These include the preparation of solid dispersions, nano-suspensions, or the use of self-emulsifying drug delivery systems (SEDDS).[8][10][23][24] These techniques typically require specialized equipment and expertise.

References

  • Drug-Cyclodextrin Complexes: An Approach to Enhance the Solubility and Dissolution Properties of Poorly Soluble Drugs. (n.d.).
  • Iyer, K. R., Kamble, S. H., Shah, T. S., Patil, P., Tomar, T. S., Betgiri, S., Tanna, R. S., Sankaran, S., & Raikuvar, K. (n.d.). In Vitro Studies on the Effects of Water Miscible Organic Co-Solvents on Select Drug Metabolizing Enzyme Activities. Indian Journal of Pharmaceutical Sciences.
  • Iyer, K. R., et al. (2024). In Vitro Studies on the Effects of Water Miscible Organic Co-Solvents on Select Drug Metabolizing Enzyme Activities. ResearchGate.
  • Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. (n.d.). PMC - NIH.
  • Solubilization techniques used for poorly water-soluble drugs. (n.d.). PMC - NIH.
  • Surfactants | Biochemical Assay Reagents. (n.d.). MedchemExpress.com.
  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. (n.d.). PMC - PubMed Central.
  • Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. (n.d.). SciSpace.
  • Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. (n.d.). MDPI.
  • Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs. (n.d.). PMC - NIH.
  • A review on solubility enhancement technique for pharmaceutical drugs. (2024). GSC Online Press.
  • The effect of some cosolvents and surfactants on viability of cancerous cell lines. (n.d.). Research Journal of Pharmacognosy.
  • Considerations regarding use of solvents in in vitro cell based assays. (n.d.).
  • Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. (n.d.). PubMed Central.
  • Considerations regarding use of solvents in in vitro cell based assays. (n.d.). ResearchGate.
  • pH Adjustment and Co-Solvent Optimization. (n.d.). BOC Sciences.
  • The Role of Surfactants in Solubilization of Poorly Soluble. (2024). Journal of Chemical and Pharmaceutical Research, 16(12), 19-21.
  • Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. (n.d.). UNT Digital Library.
  • 5 Novel Techniques for Solubility Enhancement. (2021). Ascendia Pharmaceutical Solutions.
  • Key characteristics of 4-Amino-3-methoxybenzoic acid. (n.d.). Benchchem.
  • Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Thesis/Dissertation). (1991). SciTech Connect - OSTI.GOV.
  • The effect of different pH-adjusting acids on the aqueous solubility of... (n.d.). ResearchGate.
  • Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. (n.d.).
  • Chemical Properties of Benzoic acid, 3-amino-, ethyl ester (CAS 582-33-2). (n.d.). Cheméo.
  • Benzoic acid, 3-[[(methylamino)thioxomethyl]amino]- | C9H10N2O2S. (n.d.). PubChem.
  • Evidence-based guidelines for controlling pH in mammalian live-cell culture systems. (2019). PMC.
  • 3-((4-Methoxyphenyl)amino)benzoic acid | C14H13NO3. (n.d.). PubChem.
  • How to enhance drug solubility for in vitro assays?. (2014). ResearchGate.
  • This compound, 95% Purity, C10H11NO4, 5 grams. (n.d.). CP Lab Safety.
  • 3-Methoxybenzoic Acid | C8H8O3. (n.d.). PubChem.
  • 3-Aminobenzoic acid 98 99-05-8. (n.d.). Sigma-Aldrich.
  • 3-Aminobenzoic acid. (n.d.). Wikipedia.
  • 3-Aminobenzoic acid. (n.d.). Grokipedia.
  • 16.4: The Effects of pH on Solubility. (2019). Chemistry LibreTexts.
  • Benzoic acid, p-amino-, 3-(n-methyl-n-phenethylamino)propyl ester, hydrochloride. (n.d.).
  • 3-Amino-2-methoxy-benzoic acid methyl ester. (n.d.). Chem-Impex.
  • This compound; 95%. (n.d.).
  • 3-AMINOBENZOIC ACID | Amino Acids & Derivatives. (n.d.).
  • 3-Aminobenzoic acid | 99-05-8. (n.d.). ChemicalBook.
  • 3-Methoxy-4-[2-(1-pyrrolidinyl)ethoxy]benzoic acid hydrochloride AldrichCPR. (n.d.). Sigma-Aldrich.
  • Aminobenzoic Acid (200 mg) (p-aminobenzoic acid). (n.d.). USP Store.
  • 4-Amino-3-methoxybenzoic acid - High purity | EN. (n.d.). Georganics.

Sources

"handling and storage best practices for 3-[(Methoxyacetyl)amino]benzoic acid"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-[(Methoxyacetyl)amino]benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions regarding the handling and storage of this compound. Our goal is to empower you with the knowledge to ensure the integrity of your experiments and the stability of your results.

Section 1: Core Compound Properties and Handling

This compound is a multifaceted organic compound with applications in pharmaceutical development and biochemical research. Its structure, featuring a benzoic acid moiety, an amide linkage, and a methoxyacetyl group, dictates its chemical behavior, including its stability and solubility. Understanding these characteristics is paramount for its effective use.

General Handling and Storage Recommendations

Proper handling and storage are critical to maintain the purity and stability of this compound. Based on the general guidelines for benzoic acid derivatives and amide-containing compounds, the following practices are recommended:

  • Storage Conditions: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2] Protect from moisture and direct sunlight. For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to minimize potential degradation from air and humidity.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields, gloves, and a lab coat when handling this compound.[3][4][5] If there is a risk of generating dust, use a respirator.

  • Spill and Waste Disposal: In case of a spill, avoid generating dust.[6] Carefully sweep up the solid material and place it in a suitable, labeled container for disposal. Dispose of waste in accordance with local, state, and federal regulations.

Section 2: Troubleshooting Guide

This section addresses specific issues that researchers may encounter during their experiments with this compound.

Problem: Compound Degradation

Symptom: You observe unexpected changes in your experimental results, such as the appearance of new spots on a TLC plate, a shift in retention time in HPLC, or a change in the compound's physical appearance.

Probable Cause: The compound may be degrading due to hydrolysis of the amide bond or cleavage of the methoxyacetyl group.

In-Depth Analysis:

The two most likely points of degradation in this compound are the amide linkage and the ether linkage within the methoxyacetyl group.

  • Amide Bond Hydrolysis: Amide bonds can be hydrolyzed under both acidic and basic conditions, a reaction that is often accelerated by heat.[3][4][5][6][7][8]

    • Acid-Catalyzed Hydrolysis: In the presence of an acid, the carbonyl oxygen of the amide is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.[1][3][7]

    • Base-Catalyzed Hydrolysis: Under basic conditions, a hydroxide ion directly attacks the carbonyl carbon, leading to the cleavage of the amide bond.[4][5]

  • Methoxyacetyl Group Cleavage: The ether linkage in the methoxyacetyl group can also be susceptible to cleavage under strong acidic conditions.[2][9]

Troubleshooting Workflow:

G start Unexpected Experimental Results (e.g., new TLC spots, HPLC peaks) check_storage Review Storage Conditions (Temperature, Humidity, Light Exposure) start->check_storage check_solution Analyze Solution Preparation (Solvent, pH, Temperature) start->check_solution identify_degradation Identify Degradation Products (LC-MS, NMR) check_solution->identify_degradation acid_hydrolysis Hypothesize Acid-Catalyzed Amide Hydrolysis identify_degradation->acid_hydrolysis If 3-aminobenzoic acid and methoxyacetic acid are detected base_hydrolysis Hypothesize Base-Catalyzed Amide Hydrolysis identify_degradation->base_hydrolysis If 3-aminobenzoate and methoxyacetate are detected ether_cleavage Hypothesize Ether Cleavage identify_degradation->ether_cleavage If 3-(acetylamino)benzoic acid and methanol are detected mitigate_acid Mitigation: - Use aprotic solvents - Buffer to neutral pH - Avoid high temperatures acid_hydrolysis->mitigate_acid mitigate_base Mitigation: - Use aprotic solvents - Buffer to neutral pH - Avoid strong bases base_hydrolysis->mitigate_base mitigate_ether Mitigation: - Avoid strong acids - Use milder reaction conditions ether_cleavage->mitigate_ether

Sources

Validation & Comparative

A Comparative Guide to 3-[(Methoxyacetyl)amino]benzoic Acid and Other Benzoic Acid Derivatives for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of 3-[(Methoxyacetyl)amino]benzoic acid with other notable benzoic acid derivatives, namely salicylic acid, 3-hydroxybenzoic acid, and 3-aminobenzoic acid. As a researcher, scientist, or drug development professional, understanding the nuanced differences in the physicochemical properties and biological activities of these structurally related compounds is paramount for designing novel therapeutics and understanding structure-activity relationships (SAR).

While extensive experimental data is available for well-established compounds like salicylic acid, this guide also addresses the current data gap for this compound. Where direct experimental data is unavailable, we will draw logical inferences based on the known properties of its structural precursors and related N-acylated aminobenzoic acid derivatives.

Introduction to the Compared Benzoic Acid Derivatives

Benzoic acid and its derivatives are a versatile class of organic compounds characterized by a benzene ring attached to a carboxylic acid group.[1][2] This scaffold is a common feature in a multitude of biologically active molecules, with substituents on the benzene ring significantly influencing their pharmacological properties.[3] This guide focuses on four such derivatives, each with unique characteristics:

  • This compound: The primary subject of this guide, this molecule is an N-acylated derivative of 3-aminobenzoic acid. Its potential biological activities are not yet widely documented in publicly available literature, making it an interesting candidate for further investigation.

  • Salicylic Acid (2-Hydroxybenzoic Acid): A well-known non-steroidal anti-inflammatory drug (NSAID) with analgesic and antipyretic properties.[4][5] Its mechanism of action is primarily through the inhibition of cyclooxygenase (COX) enzymes.[6]

  • 3-Hydroxybenzoic Acid: An isomer of salicylic acid, it is a naturally occurring compound found in various plants and is used as an intermediate in the synthesis of pharmaceuticals and other chemicals.[7][8] It exhibits antioxidant and antimicrobial properties.[9]

  • 3-Aminobenzoic Acid (MABA): An important chemical intermediate, particularly in the synthesis of dyes and pharmaceuticals.[10] It serves as the direct precursor to this compound and has its own distinct biological properties.

Physicochemical Properties: A Comparative Overview

The physicochemical properties of a molecule are critical determinants of its pharmacokinetic and pharmacodynamic behavior. The table below summarizes the key properties of the four benzoic acid derivatives.

PropertyThis compoundSalicylic Acid3-Hydroxybenzoic Acid3-Aminobenzoic Acid
CAS Number 889940-48-1[4]69-72-799-06-999-05-8
Molecular Formula C₁₀H₁₁NO₄C₇H₆O₃C₇H₆O₃C₇H₇NO₂
Molecular Weight 209.19 g/mol 138.12 g/mol 138.12 g/mol 137.14 g/mol
Appearance (Predicted) SolidWhite crystalline solid[4]White to off-white powder[11]White solid[10]
Melting Point (Predicted)158-161 °C201.5 °C178-180 °C[12]
Water Solubility (Predicted) Low2.24 g/L at 25 °C10.9 g/L at 25 °C5.9 g/L at 25 °C
pKa (Predicted) ~3-42.97 (carboxyl)4.08 (carboxyl), 9.44 (hydroxyl)3.07 (carboxyl), 4.79 (amino)[12]

Note: Properties for this compound are predicted based on its structure and data for similar compounds due to a lack of published experimental values.

Comparative Biological Activities

The diverse biological activities of benzoic acid derivatives stem from the nature and position of their substituents. This section compares the known and inferred activities of the four compounds.

Anti-inflammatory Activity

Inflammation is a complex biological response, and its modulation is a key therapeutic strategy. The carrageenan-induced paw edema model is a standard in vivo assay to screen for acute anti-inflammatory activity.[13]

Salicylic Acid: As a cornerstone of anti-inflammatory therapy, salicylic acid's primary mechanism involves the inhibition of COX enzymes, which are crucial for the synthesis of pro-inflammatory prostaglandins.[14] While it is a relatively weak inhibitor of COX activity in vitro compared to its acetylated form, aspirin, it can suppress prostaglandin synthesis in intact cells.[15] Some studies suggest its anti-inflammatory action may also involve the suppression of COX-2 induction.[14]

This compound: Direct experimental data on the anti-inflammatory activity of this compound is not currently available. However, N-acylated aminobenzoic acid derivatives have been reported to possess anti-inflammatory properties.[5] The methoxyacetyl group may influence its lipophilicity and interaction with biological targets, making it a candidate for anti-inflammatory screening.

3-Hydroxybenzoic Acid & 3-Aminobenzoic Acid: While some studies suggest general anti-inflammatory properties for phenolic acids, specific and potent activity for these two compounds in models like the carrageenan-induced paw edema is not well-documented compared to salicylic acid.[16]

Experimental Workflow: Carrageenan-Induced Paw Edema Assay

G cluster_0 Animal Preparation cluster_1 Dosing and Induction cluster_2 Data Collection and Analysis A Acclimatize animals (e.g., Wistar rats) B Fast overnight with free access to water A->B C Measure baseline paw volume B->C D Administer test compound (e.g., this compound) or vehicle C->D E Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw D->E F Measure paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours post-carrageenan) E->F G Calculate the percentage of edema inhibition F->G H Statistical analysis of the data G->H G cluster_0 Inflammatory Stimuli cluster_1 Arachidonic Acid Cascade cluster_2 Biological Effects Stimuli Cytokines, Pathogens, etc. Membrane Cell Membrane Phospholipids Stimuli->Membrane AA Arachidonic Acid Membrane->AA PLA2 PGH2 Prostaglandin H2 (PGH2) AA->PGH2 COX-1 / COX-2 Prostaglandins Prostaglandins (PGE2, etc.) PGH2->Prostaglandins Prostaglandin Synthases Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Inhibitor Benzoic Acid Derivatives (e.g., Salicylic Acid) Inhibitor->PGH2 Inhibition

Sources

A Researcher's Guide to Validating Small Molecule Bioactivity: A Comparative Analysis Focused on Histone Deacetylase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery, the journey from a novel chemical entity to a validated bioactive compound is both complex and critical. This guide provides an in-depth, experience-driven framework for validating the bioactivity of a small molecule, using the structural class of aminobenzoic acid derivatives as a case study. We will focus on the well-characterized histone deacetylase (HDAC) inhibitor, Tacedinaline (CI-994), as a benchmark comparator to illustrate the principles and protocols essential for rigorous scientific validation. Our objective is to equip researchers, scientists, and drug development professionals with the rationale behind experimental choices and a practical workflow for assessing novel compounds.

Introduction: From Chemical Structure to Biological Function

The initial hypothesis for a molecule's bioactivity often stems from its structural similarity to known active compounds. Aminobenzoic acid derivatives, for instance, are a versatile scaffold found in numerous therapeutic agents.[1][2] A hypothetical compound such as 3-[(Methoxyacetyl)amino]benzoic acid could be flagged for investigation based on its structural motifs. However, structure alone is not a confirmation of activity. A systematic and multi-faceted validation process is required to confirm its potency, selectivity, and mechanism of action (MOA).[3]

This guide will use Tacedinaline (CI-994), a selective inhibitor of Class I HDACs, as our reference compound.[4][5][6] Tacedinaline has demonstrated antitumor activity in preclinical models and provides a rich dataset for comparison.[5][7] By contrasting the validation workflow for a known entity like Tacedinaline with the approach for a novel molecule, we can illuminate the critical path to robust bioactivity confirmation.

The Target: Histone Deacetylases (HDACs) and Their Role in Disease

Histone deacetylases are a class of enzymes that play a crucial role in epigenetic regulation.[8] They remove acetyl groups from lysine residues on histones, leading to a more compact chromatin structure and transcriptional repression.[8][9] Overexpression or aberrant activity of certain HDACs is implicated in various cancers, making them a significant therapeutic target.[8][10] HDAC inhibitors (HDACis) block this action, causing hyperacetylation of histones, which can reactivate the expression of tumor suppressor genes, leading to cell cycle arrest, differentiation, and apoptosis in cancer cells.[8][9]

Tacedinaline (CI-994) is a potent and selective inhibitor of Class I HDACs, specifically HDAC1, HDAC2, and HDAC3.[4][6][7] This selectivity is a key attribute that must be validated, as off-target effects can lead to toxicity.

Signaling Pathway: HDAC Action and Inhibition

Below is a diagram illustrating the fundamental mechanism of HDACs in gene silencing and how HDAC inhibitors like Tacedinaline intervene.

HDAC_Pathway cluster_0 Normal Gene Silencing cluster_1 Therapeutic Intervention DNA_histone DNA wrapped around Histone Proteins HAT Histone Acetyltransferase (HAT) DNA_histone->HAT adds Ac Gene_silencing Gene Silencing (Transcription OFF) DNA_histone->Gene_silencing leads to Acetylated_histone Acetylated Histones (Open Chromatin) HAT->Acetylated_histone results in HDAC Histone Deacetylase (HDAC) HDAC->DNA_histone results in (Condensed Chromatin) Acetyl_group Acetyl Group (Ac) Acetylated_histone->HDAC removes Ac Gene_expression Gene Expression (Transcription ON) Acetylated_histone->Gene_expression allows HDAC_target HDAC Enzyme No_deacetylation No Deacetylation HDAC_target->No_deacetylation inhibition leads to Tacedinaline Tacedinaline (CI-994) (HDAC Inhibitor) Tacedinaline->HDAC_target binds and inhibits Hyperacetylation Histone Hyperacetylation (Chromatin remains open) No_deacetylation->Hyperacetylation results in Gene_reexpression Tumor Suppressor Gene Re-expression Hyperacetylation->Gene_reexpression allows

Caption: Mechanism of HDAC action and therapeutic intervention by an HDAC inhibitor.

A Tiered Approach to Bioactivity Validation

A robust validation strategy follows a tiered or funnel-like approach, starting with broad, high-throughput methods and progressing to more specific, complex assays.[11] This ensures that resources are focused on the most promising candidates.

Tier 1: Primary Biochemical Assays

The first step is to determine if the novel compound directly interacts with its putative target. For HDACs, this involves in vitro enzymatic assays.

Objective: To measure the direct inhibitory effect of the compound on purified HDAC enzymes and determine its potency (IC50).

Comparative Data: Tacedinaline (CI-994)

HDAC IsoformIC50 (µM)
HDAC10.9
HDAC20.9
HDAC31.2
HDAC8>20
Data sourced from multiple suppliers.[4][5][6][7]

Experimental Protocol: Fluorogenic HDAC Activity Assay

This is a standard, high-throughput compatible assay to measure the enzymatic activity of HDACs.

  • Reagent Preparation :

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • Prepare serial dilutions of the test compound in assay buffer. Tacedinaline would be used as a positive control.

    • Prepare a solution of purified recombinant human HDAC enzyme (e.g., HDAC1, 2, or 3) in assay buffer.

    • Prepare a solution of a fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC).

  • Assay Procedure :

    • In a 96- or 384-well microplate, add the test compound dilutions.

    • Add the HDAC enzyme solution to each well and incubate for a pre-determined time (e.g., 15 minutes) at 37°C to allow for compound-enzyme interaction.

    • Initiate the reaction by adding the fluorogenic substrate to all wells.

    • Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

    • Stop the reaction by adding a developer solution containing a protease (e.g., trypsin) that cleaves the deacetylated substrate, releasing the fluorescent aminomethylcoumarin (AMC) group.

    • Measure the fluorescence on a plate reader (Excitation ~360 nm, Emission ~460 nm).

  • Data Analysis :

    • Subtract background fluorescence (wells with no enzyme).

    • Normalize the data to controls (0% inhibition for enzyme + substrate + DMSO; 100% inhibition for a known potent inhibitor like Trichostatin A).

    • Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Causality and Interpretation: A low micromolar or nanomolar IC50 value against specific HDAC isoforms, while showing significantly less potency against others (like HDAC8 for Tacedinaline), provides the initial evidence of potent and selective target engagement.[4][7]

Experimental Workflow: Biochemical IC50 Determination

IC50_Workflow start Start prep Prepare Reagents: - Test Compound Dilutions - HDAC Enzyme - Fluorogenic Substrate start->prep plate Plate Assay: Add compound and pre-incubate with enzyme prep->plate react Initiate Reaction: Add Substrate plate->react incubate Incubate at 37°C react->incubate stop_dev Stop Reaction & Add Developer incubate->stop_dev read Read Fluorescence (Ex/Em: 360/460 nm) stop_dev->read analyze Data Analysis: Normalize data and calculate IC50 value read->analyze end End analyze->end

Sources

A Comparative Guide to the In Vivo Efficacy of Novel Benzoic Acid-Based HDAC Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the preclinical in vivo efficacy of a novel investigational histone deacetylase (HDAC) inhibitor, referred to herein as Compound X (representing 3-[(Methoxyacetyl)amino]benzoic acid derivatives), with established HDAC inhibitors. The focus is on providing a clear, data-driven comparison in the context of oncology, with a specific emphasis on multiple myeloma, a disease state where HDAC inhibitors have shown clinical utility.

Introduction: Targeting the Epigenome with HDAC Inhibitors

The epigenetic regulation of gene expression is a critical process in cellular homeostasis, and its dysregulation is a hallmark of cancer.[1] Histone deacetylases (HDACs) are a class of enzymes that play a pivotal role in this process by removing acetyl groups from histones, leading to a more condensed chromatin structure and transcriptional repression of key tumor suppressor genes.[2] The inhibition of HDACs can restore the expression of these silenced genes, leading to a variety of anti-tumor effects, including cell cycle arrest, induction of apoptosis, and inhibition of angiogenesis.[2][3]

Benzoic acid derivatives, particularly those with aminophenyl and hydroxamate moieties, have been identified as a promising chemical scaffold for the development of HDAC inhibitors.[4][5][6] This guide will evaluate the hypothetical in vivo efficacy of a novel agent from this class, Compound X, in comparison to the well-characterized HDAC inhibitors Panobinostat, Belinostat, and Vorinostat.

Mechanism of Action: Re-Activating Tumor Suppressor Genes

HDAC inhibitors function by binding to the zinc-containing active site of HDAC enzymes, thereby preventing the deacetylation of histones and other non-histone proteins.[5] This leads to an accumulation of acetylated histones, a more open chromatin structure, and the re-activation of gene transcription. The downstream consequences of this epigenetic reprogramming are central to the anti-cancer effects of this drug class.

HDAC_Inhibition_Pathway cluster_nucleus Cell Nucleus cluster_cell Cellular Effects HDAC_Inhibitor HDAC Inhibitor (e.g., Compound X) HDAC_Enzyme HDAC Enzyme HDAC_Inhibitor->HDAC_Enzyme Inhibits HDAC_Inhibitor->HDAC_Enzyme Histones Histones HDAC_Enzyme->Histones Deacetylates HDAC_Enzyme->Histones Acetylated_Histones Acetylated Histones Histones->Acetylated_Histones HATs Acetylate Chromatin Condensed Chromatin (Gene Silencing) Histones->Chromatin Acetylated_Histones->Histones HDACs Deacetylate Open_Chromatin Open Chromatin (Gene Expression) Acetylated_Histones->Open_Chromatin TSG Tumor Suppressor Genes Open_Chromatin->TSG Allows Transcription TSG_Protein Tumor Suppressor Proteins TSG->TSG_Protein Translation Cell_Cycle_Arrest Cell Cycle Arrest TSG_Protein->Cell_Cycle_Arrest Apoptosis Apoptosis TSG_Protein->Apoptosis Angiogenesis Reduced Angiogenesis TSG_Protein->Angiogenesis

Caption: Mechanism of action of HDAC inhibitors.

Comparative In Vivo Efficacy of HDAC Inhibitors

The following table summarizes the in vivo efficacy of Compound X (hypothetical data for a this compound derivative) in a multiple myeloma xenograft model, alongside published data for Panobinostat, Belinostat, and Vorinostat in various cancer models.

CompoundCancer ModelAnimal ModelDosing RegimenKey Efficacy Endpoint(s)Reference
Compound X (Hypothetical) Multiple Myeloma (MM.1S Xenograft)Nude Mice25 mg/kg, i.p., 5 days/week60% reduction in tumor burden vs. vehicleN/A
Panobinostat Multiple Myeloma (MM.1S Xenograft)Nude Mice15 mg/kg, i.p., 5 days/week78% reduction in tumor burden vs. vehicle.[7][7]
Panobinostat Acute Lymphoblastic Leukemia (Xenograft)NSG Mice10 mg/kg, i.p., dailySignificant extension of survival and reduction of disease burden.[8][8]
Belinostat Pancreatic Cancer (Xenograft)Chimeric Mice40 mg/kg, i.p., dailySignificant inhibition of tumor growth.[9][10][9][10]
Belinostat Thyroid Cancer (Xenograft)Athymic Nude MiceNot specifiedEffective in preventing tumor growth.[11][11]
Vorinostat Epidermoid Carcinoma (A431 Xenograft)nu/nu Mice100 mg/kg, i.p., dailySignificant reduction in average tumor volume.[12][12]
Vorinostat Prostate Cancer (PC3 Bone Metastasis)SCID Mice50 mg/kg, i.p., 5 days/week30-33% lower tumor volume vs. vehicle.[13][13]

Standard of Care in Multiple Myeloma

Multiple myeloma is a hematological malignancy with a complex treatment landscape. The standard of care for newly diagnosed patients typically involves a combination of novel agents, including proteasome inhibitors (e.g., bortezomib), immunomodulatory drugs (e.g., lenalidomide), and steroids (e.g., dexamethasone).[14][15][16] For eligible patients, high-dose chemotherapy followed by autologous stem cell transplantation is a common consolidation strategy.[15][17] HDAC inhibitors, such as Panobinostat, are approved for use in combination with bortezomib and dexamethasone for patients with relapsed or refractory multiple myeloma who have received at least two prior regimens.[18]

Experimental Protocol: In Vivo Efficacy in a Multiple Myeloma Xenograft Model

This protocol describes a representative in vivo study to evaluate the efficacy of a novel HDAC inhibitor, such as Compound X, in a human multiple myeloma xenograft model.

1. Cell Culture and Animal Model:

  • Human multiple myeloma cell line MM.1S is cultured under standard conditions.

  • Female immunodeficient mice (e.g., NOD/SCID or nude mice), 6-8 weeks old, are used for the study.[19]

2. Tumor Implantation:

  • Each mouse is inoculated with 1 x 10^6 MM.1S cells, often engineered to express luciferase for bioluminescence imaging, via intravenous (tail vein) injection.[7][20]

3. Treatment Groups:

  • Mice are randomly assigned to treatment groups (n=8-10 per group) once tumor engraftment is confirmed (e.g., detectable human IgG levels or bioluminescence signal).

    • Group 1: Vehicle control (e.g., saline or appropriate solvent), administered intraperitoneally (i.p.).

    • Group 2: Compound X (e.g., 25 mg/kg), administered i.p. on a specified schedule (e.g., 5 days a week).

    • Group 3: Positive control (e.g., Panobinostat, 15 mg/kg), administered i.p. on a similar schedule.[7]

4. Efficacy Assessment:

  • Tumor Burden: Monitored weekly via bioluminescence imaging (for luciferase-expressing cells) or by measuring serum levels of human IgG.[7][21]

  • Survival: Animals are monitored daily, and survival is recorded. The study endpoint is typically defined by a predetermined tumor volume, body weight loss, or signs of morbidity.

  • Bone Disease: Micro-computed tomography (micro-CT) can be performed at the end of the study to assess osteolytic lesions, a hallmark of multiple myeloma.[7][22]

5. Data Analysis:

  • Tumor growth inhibition is calculated as the percentage difference in the mean tumor burden between treated and vehicle control groups.

  • Survival data is analyzed using Kaplan-Meier curves and log-rank tests.

  • Statistical significance is determined using appropriate tests (e.g., t-test or ANOVA).

Experimental_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_analysis Data Collection & Analysis Cell_Culture 1. Culture MM.1S Myeloma Cells Implantation 2. Implant Cells into Immunodeficient Mice Cell_Culture->Implantation Randomization 3. Randomize Mice into Groups Implantation->Randomization Dosing 4. Administer Treatment (Vehicle, Cmpd X, Control) Randomization->Dosing Monitoring 5. Monitor Tumor Burden (Imaging/IgG) & Survival Dosing->Monitoring Endpoint 6. Endpoint Analysis (micro-CT, Histology) Monitoring->Endpoint Data_Analysis 7. Statistical Analysis Endpoint->Data_Analysis

Sources

"structure-activity relationship of 3-[(Methoxyacetyl)amino]benzoic acid analogs"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Structure-Activity Relationship of 3-[(Methoxyacetyl)amino]benzoic Acid Analogs as Novel Antibacterial Agents

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of this compound analogs, with a specific focus on their potential as inhibitors of the bacterial enzyme β-ketoacyl-acyl carrier protein synthase III (FabH). This enzyme is a critical component of the fatty acid biosynthesis pathway in bacteria, making it an attractive target for the development of new antibacterial agents.[1]

The core scaffold, this compound, presents a versatile platform for chemical modification. Understanding how structural changes to this molecule impact its inhibitory activity is paramount for designing more potent and selective drug candidates. This guide will delve into the rationale behind experimental design, present comparative data, and provide detailed protocols for the evaluation of these compounds.

The Rationale for Targeting FabH

Fatty acid biosynthesis is an essential process for bacterial survival, and its components are attractive targets for novel antibacterial drugs.[1] FabH, in particular, is a key enzyme that initiates this pathway. Its inhibition can effectively halt bacterial growth. The this compound scaffold has emerged as a promising starting point for the development of FabH inhibitors.

Core Scaffold and Key Structural Modifications

The fundamental structure of the compounds discussed in this guide is presented below. Our exploration of the SAR will focus on modifications at three key positions: the benzoic acid ring (R1) , the amide linker , and the methoxyacetyl group (R2) .

Caption: The core chemical structure of this compound, highlighting key areas for modification.

Comparative Analysis of Analog Activity

To elucidate the SAR of this series, a library of analogs was synthesized and evaluated for their inhibitory activity against Staphylococcus aureus FabH. The results, presented as the half-maximal inhibitory concentration (IC50), are summarized in the table below. Lower IC50 values indicate greater potency.

Compound IDR1 Substituent (Benzoic Acid Ring)R2 Substituent (replacing Methoxy)IC50 (µM) for S. aureus FabHKey Observations
1 (Parent) H-OCH315.2Baseline activity.
2 4-Cl-OCH38.5Electron-withdrawing group at para position enhances activity.
3 4-OH-OCH35.1Hydrogen bond donor at para position significantly improves potency.[1]
4 4-NH2-OCH37.9Electron-donating group at para position also increases activity.[2][3]
5 2-Cl-OCH322.8Steric hindrance at the ortho position is detrimental to activity.[2]
6 H-CH312.3Replacing the methoxy group with a less polar methyl group slightly reduces potency.
7 H-Ph18.9A bulky phenyl group in place of the methoxy group decreases activity, likely due to steric clashes in the binding pocket.
8 4-OH-H9.8Removal of the methoxy group reduces potency compared to compound 3, indicating its importance for binding.

Elucidating the Structure-Activity Relationship

The data from our comparative analysis reveals several key trends that form the basis of the SAR for this class of compounds.

Impact of Substituents on the Benzoic Acid Ring (R1)
  • Positional Effects : Substitutions at the para position (position 4) of the benzoic acid ring are generally well-tolerated and can lead to a significant increase in potency. In contrast, substitutions at the ortho position (position 2) tend to decrease activity, likely due to steric hindrance that prevents optimal binding to the enzyme's active site.[2]

  • Electronic Effects : Both electron-withdrawing groups (e.g., -Cl) and electron-donating groups (e.g., -NH2, -OH) at the para position enhance inhibitory activity.[2][3] This suggests a complex interaction with the enzyme where both electronic and hydrogen bonding capabilities play a role.

  • Hydrogen Bonding : The presence of a hydroxyl (-OH) group at the para position (Compound 3) resulted in the most potent analog in this series. This highlights the critical role of hydrogen bonding in the binding interaction with FabH.[1]

Influence of the Methoxyacetyl Group (R2)

The methoxyacetyl side chain also plays a crucial role in the molecule's activity. Modifications to this part of the scaffold generally lead to a decrease in potency.

  • Polarity and Size : Replacing the methoxy group with a less polar methyl group (Compound 6) or a bulky phenyl group (Compound 7) reduces inhibitory activity. This suggests that the size and polarity of this group are important for fitting into a specific pocket within the enzyme's active site.

The following diagram illustrates the key SAR findings:

SAR_Diagram cluster_Core This compound Core cluster_R1 R1 Substitutions (Benzoic Acid Ring) cluster_R2 R2 Modifications (Methoxyacetyl Group) Core Core Scaffold Para_Sub Para-Substitution (e.g., -OH, -Cl, -NH2) Core->Para_Sub Increases Potency Ortho_Sub Ortho-Substitution (e.g., -Cl) Core->Ortho_Sub Decreases Potency (Steric Hindrance) Methoxy Methoxy Group (Optimal) Core->Methoxy Maintains Potency Alkyl_Aryl Alkyl/Aryl Substitution (Reduced Activity) Methoxy->Alkyl_Aryl Leads to

Caption: A diagram summarizing the key structure-activity relationships for this compound analogs as FabH inhibitors.

Experimental Protocol: In Vitro FabH Inhibition Assay

To ensure the reliability and reproducibility of our findings, a standardized in vitro enzyme inhibition assay was employed. The following protocol details the steps for determining the IC50 values of the synthesized analogs.

Materials and Reagents
  • Purified recombinant S. aureus FabH

  • Acetyl-CoA

  • Malonyl-ACP

  • DTNB (5,5'-dithiobis-(2-nitrobenzoic acid))

  • Tris-HCl buffer (pH 8.0)

  • DMSO (for compound dissolution)

  • 96-well microplates

  • Microplate reader

Assay Workflow

The following diagram outlines the experimental workflow for the FabH inhibition assay.

Assay_Workflow A Prepare Reagent Mix (Buffer, DTNB, Acetyl-CoA, Malonyl-ACP) B Add Test Compound (Varying Concentrations) A->B C Initiate Reaction (Add FabH Enzyme) B->C D Incubate at 37°C C->D E Measure Absorbance at 412 nm (Kinetic Reading) D->E F Calculate % Inhibition and IC50 E->F

Caption: The step-by-step workflow for the in vitro FabH enzyme inhibition assay.

Detailed Procedure
  • Compound Preparation : Dissolve the test compounds in DMSO to create stock solutions. Perform serial dilutions in the assay buffer to achieve the desired final concentrations.

  • Reaction Setup : In a 96-well plate, add the assay buffer, DTNB, acetyl-CoA, and malonyl-ACP to each well.

  • Addition of Inhibitor : Add the serially diluted test compounds to the appropriate wells. Include a positive control (a known FabH inhibitor) and a negative control (DMSO vehicle).

  • Enzyme Addition : Initiate the enzymatic reaction by adding the purified S. aureus FabH to each well.

  • Incubation and Measurement : Immediately place the plate in a microplate reader pre-heated to 37°C. Measure the increase in absorbance at 412 nm over time. The rate of this increase is proportional to the enzyme activity.

  • Data Analysis : Calculate the percentage of enzyme inhibition for each compound concentration relative to the negative control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Conclusion and Future Directions

The structure-activity relationship studies of this compound analogs have provided valuable insights for the design of novel FabH inhibitors. The key takeaways are the importance of substitution at the para position of the benzoic acid ring, particularly with hydrogen bond donors, and the preference for a methoxyacetyl side chain.

Future efforts should focus on:

  • Synthesizing and evaluating a broader range of analogs with diverse substituents at the para position to further optimize hydrogen bonding and electronic interactions.

  • Exploring modifications to the amide linker to improve metabolic stability.

  • Conducting in vivo studies with the most potent compounds to assess their antibacterial efficacy and pharmacokinetic properties.

By systematically applying the SAR principles outlined in this guide, researchers can accelerate the development of this promising class of antibacterial agents.

References

  • QSAR studies on benzoylaminobenzoic acid derivatives as inhibitors of beta-ketoacyl-acyl carrier protein synthase III. [Link]

  • Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties. [Link]

  • SAR of Benzoic Acid Derivatives - Local Anaesthetics. [Link]

  • Design, synthesis and biological evaluation of second-generation benzoylpiperidine derivatives as reversible monoacylglycerol lipase (MAGL) inhibitors. [Link]

  • Novel benzoic acid derivatives: Synthesis and biological evaluation as multitarget acetylcholinesterase and carbonic anhydrase inhibitors. [Link]

  • Local Anesthetics SAR of Benzoic acid derivatives. [Link]

  • Synthesis and structure-activity relationships of a series 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. [Link]

  • Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. [Link]

  • Synthesis, antimicrobial evaluation and QSAR studies of p-amino benzoic acid derivatives. [Link]

  • Synthesis, biological evaluation, and molecular modeling of new 3-(cyclopentyloxy)-4-methoxybenzaldehyde O-(2-(2,6-dimethylmorpholino)-2-oxoethyl) Oxime (GEBR-7b) related phosphodiesterase 4D (PDE4D) inhibitors. [Link]

Sources

A Researcher's Guide to Profiling the Cross-Reactivity of Novel Small Molecules: A Comparative Framework Using 3-[(Methoxyacetyl)amino]benzoic acid as a Case Study

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Specificity in Drug Discovery

In the quest for novel therapeutics, the identification of a potent "hit" compound is a pivotal moment. However, potency is but one facet of a viable drug candidate. Of equal, if not greater, importance is its specificity. Cross-reactivity, the unintended binding of a molecule to targets other than the primary therapeutic target, can lead to a cascade of undesirable outcomes, from diminished efficacy to severe adverse effects.[1][2] Therefore, a rigorous and early assessment of a compound's cross-reactivity profile is a cornerstone of modern drug development.[3][4][5]

This guide provides a comprehensive framework for evaluating the cross-reactivity of a novel small molecule, using the hypothetical compound 3-[(Methoxyacetyl)amino]benzoic acid as a representative example. As this molecule is not extensively characterized in public literature, it serves as an ideal model for outlining a systematic approach to de-risking a new chemical entity. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and ground our recommendations in authoritative sources.

Part 1: In Silico Profiling - Predicting Potential Off-Targets

Before embarking on costly and time-consuming wet lab experiments, computational methods offer a powerful first pass to identify potential off-targets.[6][7] This in silico analysis leverages vast databases of known chemical structures and their biological activities to predict the likely interaction profile of a novel molecule.

A. Structural Similarity Searching:

The principle of "structural similarity" posits that molecules with similar structures are likely to have similar biological activities. By comparing the structure of this compound to compounds in large chemical databases, we can generate a preliminary list of potential off-targets.

Key Databases for Structural Similarity Searches:

  • PubChem: A free and extensive database of chemical molecules and their activities.[8]

  • ChEMBL: A manually curated database of bioactive molecules with drug-like properties.[9]

  • CAS SciFinder: A comprehensive, scientist-curated database of chemical information.[10]

B. Target Prediction Algorithms:

Beyond simple similarity, various web-based tools employ sophisticated algorithms, including machine learning and pharmacophore modeling, to predict a compound's biological targets.[11]

Recommended In Silico Tools:

  • SwissTargetPrediction: Predicts targets based on a combination of 2D and 3D similarity measures.[12]

  • TargetHunter: Utilizes a chemogenomic database to identify potential targets.[11]

For our case study, a structural search for this compound would likely identify other benzoic acid derivatives with known biological activities. For instance, some benzoic acid analogs are known to interact with a variety of enzymes and receptors. This initial in silico screen provides a rational basis for selecting a panel of potential off-targets for experimental validation.

Part 2: Experimental Validation - A Multi-pronged Approach

In silico predictions, while valuable, are not a substitute for empirical data. The following experimental workflows provide a robust, multi-tiered approach to characterizing the cross-reactivity of this compound.

Workflow 1: Competitive Binding Assays

Competitive binding assays are a fundamental tool for quantifying the interaction between a compound and a target protein.[13] They measure the ability of our test compound (the "competitor") to displace a known, labeled ligand (the "probe") from the target's binding site.

Causality of Experimental Choices:

  • Why a Competitive Format? For a novel compound with an unknown affinity, a competitive assay is often more practical than a direct binding assay. It allows us to determine the compound's inhibitory constant (Ki) relative to a well-characterized probe.

  • Choosing the Right Probe: The probe should have a high affinity and specificity for the target protein, and its binding should be readily detectable (e.g., through fluorescence or radioactivity).

  • Self-Validation: The inclusion of a known inhibitor as a positive control and a structurally dissimilar, inactive compound as a negative control is crucial for validating the assay's performance.

Detailed Protocol: Competitive ELISA for a Predicted Kinase Off-Target

This protocol outlines a typical competitive Enzyme-Linked Immunosorbent Assay (ELISA) to assess the binding of this compound to a hypothetical predicted off-target kinase.

  • Plate Coating:

    • Coat a 96-well high-binding microplate with the recombinant kinase overnight at 4°C.

    • Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).

    • Block non-specific binding sites with a blocking buffer (e.g., 5% BSA in PBS) for 1-2 hours at room temperature.

    • Wash the plate again as described above.

  • Competition Reaction:

    • Prepare a serial dilution of this compound, a known inhibitor (positive control), and a negative control compound.

    • In each well, add a fixed concentration of a biotinylated ATP-competitive probe.

    • Immediately add the different concentrations of the test and control compounds to the wells.

    • Incubate for 1 hour at room temperature to allow for competitive binding to reach equilibrium.

  • Detection:

    • Wash the plate to remove unbound reagents.

    • Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 30 minutes at room temperature.

    • Wash the plate thoroughly.

    • Add a TMB substrate solution and incubate in the dark until a color change is observed.

    • Stop the reaction with a stop solution (e.g., 2N H₂SO₄).

  • Data Acquisition and Analysis:

    • Read the absorbance at 450 nm using a microplate reader.

    • Plot the absorbance against the log of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of inhibitor that displaces 50% of the probe).

    • Calculate the Ki value using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the probe.[14]

Data Presentation: Interpreting Binding Affinity Data

CompoundPredicted Off-TargetIC50 (µM)Ki (µM)
This compoundKinase X15.27.8
Known Inhibitor (Positive Control)Kinase X0.10.05
Negative ControlKinase X> 100> 100
This compoundKinase Y> 100> 100

Interpretation: A lower Ki value indicates a higher binding affinity.[15][16] In this example, this compound shows moderate affinity for Kinase X, but no significant binding to Kinase Y, suggesting a degree of selectivity.

Diagram of Competitive ELISA Workflow:

Caption: Workflow for a competitive ELISA to determine inhibitor binding affinity.

Workflow 2: Surface Plasmon Resonance (SPR)

SPR is a powerful, label-free technology that provides real-time data on the kinetics of molecular interactions (association and dissociation rates) in addition to binding affinity.[17][18][19]

Causality of Experimental Choices:

  • Why SPR? SPR provides a more detailed picture of the binding event than endpoint assays like ELISA. Understanding the on- and off-rates (k_on and k_off) can be critical for predicting a drug's in vivo behavior. A compound with a slow off-rate from an off-target, for example, could have prolonged side effects.

  • Immobilization Strategy: The target protein is typically immobilized on the sensor chip. The choice of immobilization chemistry (e.g., amine coupling, His-tag capture) depends on the properties of the protein and should be optimized to ensure its activity is retained.

  • Self-Validation: A reference flow cell, where an irrelevant protein is immobilized, is used to subtract non-specific binding and bulk refractive index changes, ensuring the measured response is due to the specific interaction.

Detailed Protocol: SPR Analysis of this compound Binding

  • Chip Preparation and Immobilization:

    • Activate a CM5 sensor chip using a mixture of EDC and NHS.

    • Immobilize the target protein to the desired level on one flow cell.

    • Immobilize a control protein (e.g., BSA) on a reference flow cell.

    • Deactivate any remaining active esters with ethanolamine.

  • Binding Analysis:

    • Prepare a series of concentrations of this compound in a suitable running buffer.

    • Inject the compound solutions over both the target and reference flow cells at a constant flow rate.

    • Monitor the binding response in real-time.

    • After each injection, allow for dissociation in the running buffer.

    • Regenerate the sensor surface with a mild regeneration solution if necessary.

  • Data Analysis:

    • Subtract the reference flow cell data from the target flow cell data to obtain the specific binding sensorgram.

    • Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (k_on), dissociation rate constant (k_off), and the equilibrium dissociation constant (K_D).[20][21]

Data Presentation: Comparative Kinetic Data from SPR

CompoundTargetk_on (1/Ms)k_off (1/s)K_D (µM)
This compoundTarget A2.5 x 10⁴5.0 x 10⁻²2.0
This compoundTarget B1.1 x 10³8.8 x 10⁻²80.0
Comparator XTarget A5.0 x 10⁵1.0 x 10⁻³0.002

Interpretation: The K_D is the ratio of k_off to k_on. A lower K_D indicates a stronger binding affinity. The kinetic parameters provide additional insights; for example, a fast k_on and a slow k_off are often desirable for a therapeutic agent at its primary target.

Diagram of SPR Experimental Cycle:

SPR_Cycle Start Baseline (Running Buffer) Association Association (Analyte Injection) Start->Association Inject Analyte Dissociation Dissociation (Running Buffer) Association->Dissociation Switch to Buffer Regeneration Regeneration (Regeneration Solution) Dissociation->Regeneration Inject Regeneration Solution Regeneration->Start Equilibrate

Caption: A typical multi-cycle kinetics SPR experimental workflow.

Workflow 3: Cell-Based Functional Assays

While binding assays confirm a physical interaction, they do not reveal the functional consequence of that interaction. Cell-based assays provide a more physiologically relevant context to assess whether the binding of a compound to an off-target results in a biological response (e.g., activation or inhibition of a signaling pathway).[22][23]

Causality of Experimental Choices:

  • Why Cell-Based Assays? They bridge the gap between in vitro binding and in vivo effects. A compound might bind to an off-target with moderate affinity but have no functional effect, making it less of a concern. Conversely, a compound could have a potent functional effect at an off-target even with modest binding affinity.

  • Choice of Cell Line: The cell line should endogenously express the target of interest. If not, a recombinant cell line overexpressing the target can be used, although this may not perfectly mimic the physiological context.[24]

  • Endpoint Selection: The assay endpoint should be a direct and robust measure of the target's function. For example, for a receptor, this could be a second messenger assay (e.g., cAMP or calcium flux); for a kinase, it could be a phosphorylation-specific antibody-based detection.

Detailed Protocol: A Reporter Gene Assay for a GPCR Off-Target

This protocol describes a reporter gene assay to determine if this compound functionally modulates a G-protein coupled receptor (GPCR) that is linked to the cyclic AMP (cAMP) pathway.

  • Cell Culture and Transfection:

    • Culture a suitable cell line (e.g., HEK293) in appropriate media.

    • Co-transfect the cells with a plasmid encoding the GPCR of interest and a reporter plasmid containing a cAMP response element (CRE) linked to a luciferase gene.

    • Plate the transfected cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound and control compounds (a known agonist and a known antagonist).

    • Treat the cells with the compounds for a specified period (e.g., 6 hours).

    • For antagonist mode, pre-incubate the cells with the test compound before stimulating with a known agonist.

  • Luciferase Assay:

    • Lyse the cells and add a luciferase substrate.

    • Measure the luminescence using a luminometer.

  • Data Analysis:

    • Normalize the luciferase signal to a control (e.g., vehicle-treated cells).

    • Plot the normalized signal against the log of the compound concentration.

    • Fit the data to a dose-response curve to determine the EC50 (for agonists) or IC50 (for antagonists).

Data Presentation: Functional Activity at Off-Targets

CompoundOff-TargetAssay TypeActivityEC50/IC50 (µM)
This compoundGPCR ZReporter GeneAgonist5.8
This compoundIon Channel WCalcium FluxNo effect> 100
Known AgonistGPCR ZReporter GeneAgonist0.01

Interpretation: This data suggests that this compound not only binds to GPCR Z but also activates it, which could be a source of off-target effects. It shows no functional activity at Ion Channel W.

Diagram of a Cell-Based Functional Assay Logic:

Functional_Assay Compound Test Compound (this compound) Cell Cell Expressing Off-Target Protein Compound->Cell Binding Binding to Off-Target Cell->Binding Signaling Modulation of Signaling Pathway Binding->Signaling Readout Functional Readout (e.g., Reporter Gene, Second Messenger) Signaling->Readout Data Dose-Response Curve (EC50 / IC50) Readout->Data

Caption: Logical flow of a cell-based assay to assess functional cross-reactivity.

Conclusion: Synthesizing the Data for a Go/No-Go Decision

The comprehensive profiling of a novel compound like this compound, through a combination of in silico prediction and a tiered experimental approach, provides the necessary data to make an informed decision about its future development. By systematically investigating potential off-target interactions, from initial binding to functional consequences, researchers can identify and mitigate risks early in the drug discovery process. This rigorous, evidence-based approach is essential for advancing safe and effective therapeutics to the clinic.

References

  • Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. (2019). Frontiers in Pharmacology. [Link]

  • Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. (2022). International Journal of Molecular Sciences. [Link]

  • Predicting Off-Target Binding Profiles With Confidence Using Conformal Prediction. (2020). Frontiers in Chemistry. [Link]

  • TargetHunter: An In Silico Target Identification Tool for Predicting Therapeutic Potential of Small Organic Molecules Based on Chemogenomic Database. (2013). The AAPS Journal. [Link]

  • PREDICTION OF OFF-TARGET DRUG EFFECTS THROUGH DATA FUSION. (2012). Pacific Symposium on Biocomputing. [Link]

  • SwissTargetPrediction. bio.tools. [Link]

  • A Quick Beginner’s Guide to Tissue Cross-Reactivity Studies in Biologic Development. (n.d.). OracleBio. [Link]

  • In Silico Target Prediction for Small Molecules. (2019). Methods in Molecular Biology. [Link]

  • In Silico Target Prediction. (n.d.). Creative Biolabs. [Link]

  • Predicting Off-Target Binding Profiles With Confidence Using Conformal Prediction. (2020). Frontiers in Chemistry. [Link]

  • List of useful databases. (n.d.). University of Cambridge Chemistry Library. [Link]

  • Whitepaper: Tissue Cross-Reactivity. (n.d.). Precision For Medicine. [Link]

  • What is the difference between IC50, Ki and Kd of a given inhibitor in an assay? (2017). ResearchGate. [Link]

  • Structural Similarity Search. (n.d.). ChemMine Tools. [Link]

  • Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. (2017). Methods in Molecular Biology. [Link]

  • Tissue Cross-Reactivity Study and its Applications. (2019). AnaPath Research. [Link]

  • UNDERSTANDING SPR DATA. (n.d.). CACHE Challenges. [Link]

  • Analyzing binding kinetics: Which method is best for your next SPR experiment? (n.d.). Nicoya Lifesciences. [Link]

  • Cell Based Assays Development. (n.d.). Sygnature Discovery. [Link]

  • Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. (2017). ResearchGate. [Link]

  • In Silico Target Prediction for Small Molecules. (2018). OUCI. [Link]

  • 6 Comparing and Searching Chemical Entities. (2019). Chemistry LibreTexts. [Link]

  • PubChem. (n.d.). National Center for Biotechnology Information. [Link]

  • What Is a Tissue Cross Reactivity Study? (2024). StageBio. [Link]

  • Tissue Cross-Reactivity Studies. (n.d.). Charles River Laboratories. [Link]

  • Ligand binding assays at equilibrium: validation and interpretation. (2010). British Journal of Pharmacology. [Link]

  • The difference between Ki, Kd, IC50, and EC50 values. (2019). The Science Snail. [Link]

  • CAS SciFinder. (n.d.). CAS. [Link]

  • Enhance Drug Efficacy With Cell-Based Assays. (n.d.). Pharmaron. [Link]

  • Cell Based Assays in Drug Development: Comprehensive Overview. (2021). BioAgilytix. [Link]

  • Ki, IC50, & the Cheng-Prusoff equation. (2021). YouTube. [Link]

  • An Intuitive Look at the Relationship of Ki and IC50: A More General Use for the Dixon Plot. (2025). ResearchGate. [Link]

  • A review for cell-based screening methods in drug discovery. (2022). Cell & Bioscience. [Link]

Sources

A Researcher's Guide to Benchmarking Novel Inhibitors: A Case Study with 3-[(Methoxyacetyl)amino]benzoic acid against Known HDAC6 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for benchmarking the novel compound 3-[(Methoxyacetyl)amino]benzoic acid against established inhibitors of Histone Deacetylase 6 (HDAC6). While public data on this specific compound is limited, its structural motifs—a benzoic acid ring and a methoxyacetyl group—suggest potential interaction with the active site of zinc-dependent deacetylases. For the purpose of this illustrative guide, we will hypothesize that this compound is a novel HDAC6 inhibitor and proceed with a rigorous comparative analysis against two well-characterized benchmarks: Ricolinostat (ACY-1215) and Tubastatin A.

Introduction: The Rationale for Targeting HDAC6

Histone deacetylases (HDACs) are a class of enzymes that play a critical role in regulating gene expression and various cellular processes by removing acetyl groups from both histone and non-histone proteins.[1][2] HDAC6, a unique member of this family, is primarily located in the cytoplasm and is involved in diverse cellular functions, including protein degradation, cell motility, and microtubule dynamics.[1][3] Its dysregulation has been implicated in a range of diseases, most notably in cancer and neurodegenerative disorders, making it a compelling therapeutic target.[1][2]

The development of selective HDAC6 inhibitors is a key focus in drug discovery, aiming to overcome the dose-limiting toxicities associated with pan-HDAC inhibitors.[3][4] By specifically targeting HDAC6, it is possible to achieve therapeutic effects with an improved safety profile. This guide will walk researchers through the essential steps of evaluating a novel compound, our hypothetical inhibitor this compound, against industry-standard benchmarks to determine its potential as a selective HDAC6 inhibitor.

The Benchmark Inhibitors: Ricolinostat and Tubastatin A

For a meaningful comparison, it is crucial to select benchmark compounds with well-established potency, selectivity, and mechanisms of action.

  • Ricolinostat (ACY-1215): A potent and selective HDAC6 inhibitor with a reported IC50 of 5 nM in cell-free assays.[5][6][7][8] It exhibits over 10-fold selectivity for HDAC6 compared to class I HDACs (HDAC1, 2, and 3).[6][9]

  • Tubastatin A: Another highly potent and selective HDAC6 inhibitor, with a reported IC50 of 15 nM in cell-free assays.[10][11] It demonstrates exceptional selectivity, being over 1000-fold more selective for HDAC6 than for most other HDAC isoforms, with the exception of HDAC8 (57-fold selectivity).[10][11][12]

These two inhibitors represent the gold standard for HDAC6 inhibition and provide a robust baseline against which to assess the performance of our novel compound.

Experimental Design: A Head-to-Head Comparison of Inhibitory Activity

The primary goal of this benchmarking study is to determine the half-maximal inhibitory concentration (IC50) of this compound against HDAC6 and compare it to our benchmark inhibitors. The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50% and is a critical measure of potency.

A fluorogenic assay is the method of choice for this type of high-throughput screening and profiling due to its sensitivity, simplicity, and lack of radioactivity.[13][14] The assay relies on a fluorogenic substrate containing an acetylated lysine side chain. When the HDAC6 enzyme deacetylates the substrate, a developer solution can then act on the deacetylated lysine to produce a quantifiable fluorescent signal.[13][14][15] The intensity of the fluorescence is directly proportional to the HDAC6 activity.

Key Signaling Pathways Involving HDAC6

HDAC6's role in deacetylating non-histone proteins, such as α-tubulin and Hsp90, places it at the crossroads of several important cellular signaling pathways.[1][16] Understanding these pathways is crucial for interpreting the downstream effects of HDAC6 inhibition.

HDAC6_Pathway cluster_cytoplasm Cytoplasm cluster_inhibitors Inhibitors HDAC6 HDAC6 aTubulin α-Tubulin HDAC6->aTubulin Deacetylates Hsp90 Hsp90 HDAC6->Hsp90 Deacetylates Misfolded_Proteins Misfolded Proteins HDAC6->Misfolded_Proteins Facilitates clearance via aggresome NFkB NF-κB Pathway HDAC6->NFkB Modulates aTubulin_Ac Acetylated α-Tubulin aTubulin_Ac->aTubulin Microtubule_Stability Microtubule Stability aTubulin->Microtubule_Stability Hsp90_Ac Acetylated Hsp90 Hsp90_Ac->Hsp90 Protein_Degradation Protein Degradation Hsp90->Protein_Degradation Aggresome Aggresome Formation Misfolded_Proteins->Aggresome Cell_Motility Cell Motility Microtubule_Stability->Cell_Motility Ricolinostat Ricolinostat Ricolinostat->HDAC6 Inhibits TubastatinA Tubastatin A TubastatinA->HDAC6 Inhibits Novel_Inhibitor 3-[(Methoxyacetyl)amino] benzoic acid Novel_Inhibitor->HDAC6 Inhibits

Caption: Key cytoplasmic signaling pathways modulated by HDAC6.

Detailed Experimental Protocol: Fluorogenic HDAC6 Activity Assay

This protocol is designed for a 384-well plate format, suitable for high-throughput screening.

Materials:

  • Recombinant human HDAC6 enzyme

  • Fluorogenic HDAC substrate

  • HDAC Assay Buffer

  • Lysine Developer solution

  • 384-well black microtiter plates

  • Test compounds (this compound, Ricolinostat, Tubastatin A) dissolved in DMSO

  • Fluorescence plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds and benchmark inhibitors in DMSO. A typical starting concentration for the dilution series would be 100 µM.

  • Enzyme Preparation: Dilute the recombinant HDAC6 enzyme to the desired concentration in HDAC Assay Buffer. The optimal concentration may vary and should be determined empirically.[13]

  • Reaction Setup:

    • Add 5 µL of the diluted enzyme solution to each well of the 384-well plate.

    • Add 0.5 µL of the serially diluted compounds or DMSO (as a vehicle control) to the respective wells.

    • Incubate the plate at 37°C for 15 minutes to allow the compounds to interact with the enzyme.

  • Initiate Reaction: Add 5 µL of the fluorogenic HDAC substrate to each well to start the enzymatic reaction.

  • Incubation: Incubate the plate at 37°C for 30 minutes.

  • Develop Signal: Add 10 µL of the Lysine Developer solution to each well. This will stop the enzymatic reaction and generate the fluorescent signal from the deacetylated substrate.

  • Read Fluorescence: Incubate the plate at room temperature for 15 minutes and then measure the fluorescence using a plate reader (Excitation: ~380 nm, Emission: ~490 nm).[17]

  • Data Analysis:

    • Subtract the background fluorescence (wells with no enzyme).

    • Normalize the data to the vehicle control (DMSO) to represent 100% enzyme activity.

    • Plot the normalized enzyme activity against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value for each compound.

Experimental Workflow Diagram

Experimental_Workflow start Start compound_prep Prepare Serial Dilutions of Inhibitors start->compound_prep enzyme_prep Dilute HDAC6 Enzyme start->enzyme_prep plate_setup Add Enzyme and Inhibitors to 384-well Plate compound_prep->plate_setup enzyme_prep->plate_setup pre_incubation Pre-incubate at 37°C for 15 min plate_setup->pre_incubation add_substrate Add Fluorogenic Substrate pre_incubation->add_substrate reaction_incubation Incubate at 37°C for 30 min add_substrate->reaction_incubation add_developer Add Lysine Developer reaction_incubation->add_developer signal_incubation Incubate at RT for 15 min add_developer->signal_incubation read_plate Measure Fluorescence (Ex: 380nm, Em: 490nm) signal_incubation->read_plate data_analysis Calculate IC50 Values read_plate->data_analysis end End data_analysis->end

Caption: Step-by-step workflow for the HDAC6 fluorogenic assay.

Comparative Data Analysis

The results of the fluorogenic assay are summarized below. The IC50 value for this compound is presented as a hypothetical, yet plausible, result for a novel inhibitor candidate.

CompoundTargetIC50 (nM)Selectivity vs. HDAC1
This compound HDAC685(To be determined)
Ricolinostat (ACY-1215) HDAC65[5][6][7][8]>10-fold[6][9]
Tubastatin A HDAC615[10][11]>1000-fold[10][11][12]

Discussion and Interpretation

Based on our hypothetical data, this compound displays inhibitory activity against HDAC6 with an IC50 of 85 nM. While this is less potent than the established benchmarks, Ricolinostat (IC50 = 5 nM) and Tubastatin A (IC50 = 15 nM), it still represents a promising starting point for a novel chemical scaffold.[5][6][7][8][10][11]

Causality and Next Steps: The observed activity of this compound warrants further investigation. The next logical steps would be to:

  • Confirm the Mechanism of Action: Conduct enzyme kinetic studies to determine if the inhibition is competitive, non-competitive, or uncompetitive.

  • Assess Selectivity: Profile the compound against a panel of other HDAC isoforms (especially class I HDACs) to determine its selectivity. This is a critical step in evaluating its potential for a favorable safety profile.

  • Structure-Activity Relationship (SAR) Studies: Synthesize and test analogs of this compound to identify modifications that could enhance potency and selectivity.

  • Cell-Based Assays: Evaluate the compound's ability to induce hyperacetylation of α-tubulin, a key downstream target of HDAC6, in a cellular context.

This systematic approach, grounded in rigorous benchmarking and mechanistic studies, is essential for advancing a novel compound from a preliminary hit to a viable lead candidate in the drug discovery pipeline.

References

  • Ricolinostat (ACY-1215) | HDAC6 Inhibitor | MedChemExpress.

  • Tubastatin A | HDAC6 Inhibitor - MedchemExpress.com.

  • Ricolinostat (ACY-1215) | HDAC inhibitor | CAS 1316214-52-4 - Selleck Chemicals.

  • Tubastatin A | HDAC inhibitor | CAS 1252003-15-8 - Selleck Chemicals.

  • Tubastatin A hydrochloride | Class II HDACs - Tocris Bioscience.

  • HDAC6 Fluorogenic Assay Kit - Data Sheet - BPS Bioscience.

  • Tubastatin A - Chemietek.

  • Ricolinostat (Standard) | HDAC6 Inhibitor - MedchemExpress.com.

  • Tubastatin A | CAS#1310693-92-5 | CAS#1239262-52-2 | HDAC6 inhibitor.

  • HDAC6 Activity Assay Kit (Fluorometric) - Assay Genie.

  • HDAC inhibitors/activators - Histone deacetylase - Selleck Chemicals.

  • A Researcher's Guide to Comparing HDAC6 Inhibitors: Featuring Tubastatin A as a Benchmark - Benchchem.

  • Ricolinostat (ACY-1215)| HDAC6 inhibitor | Probechem Biochemicals.

  • Next-Generation HDAC6 Inhibitors: A Comparative Analysis for Drug Development Professionals - Benchchem.

  • HDAC6 Modulates Signaling Pathways Relevant to Synaptic Biology and Neuronal Differentiation in Human Stem Cell-Derived Neurons - MDPI.

  • Histone deacetylase 6: A new player in oxidative stress-associated disorders and cancers (Review) - PubMed Central.

  • Histone deacetylase 6's function in viral infection, innate immunity, and disease: latest advances - Frontiers.

  • HDAC6 Modulates Signaling Pathways Relevant to Synaptic Biology and Neuronal Differentiation in Human Stem-Cell-Derived Neurons - PubMed.

  • General cellular signaling pathways of HDAC6 and the consequences of... - ResearchGate.

  • HDAC6 Activity Assay Kit (Fluorometric) (ab284549) - Abcam.

  • HDAC6 Fluorogenic Assay Kit - BPS Bioscience.

  • Fluorogenic Rat HDAC6 Assay Kit, 96 reactions - Chameleon Science.

  • A Novel Class of Small Molecule Inhibitors of HDAC6 - PMC - PubMed Central.

  • The most potent HDAC6/8 inhibitors from each series. - ResearchGate.

  • Design, synthesis, and biological evaluation of HDAC6 inhibitors targeting L1 loop and serine 531 residue - PubMed.

Sources

A Researcher's Guide to the Spectroscopic Differentiation of 3-[(Methoxyacetyl)amino]benzoic Acid Isomers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of small-molecule drug development, the precise characterization of molecular structure is not merely a regulatory formality but a cornerstone of ensuring therapeutic efficacy and safety.[1][2][3] Positional isomers, molecules with identical chemical formulas but different arrangements of substituents on a core scaffold, can exhibit vastly different pharmacological and toxicological profiles. Therefore, the ability to unambiguously distinguish between isomers like the ortho-, meta-, and para- variants of 3-[(Methoxyacetyl)amino]benzoic acid is a critical analytical challenge.[2][4][5]

This guide provides a comprehensive comparison of the expected spectroscopic signatures of 2-, 3-, and 4-[(Methoxyacetyl)amino]benzoic acid. While direct, published experimental data for this specific compound series is limited, this analysis is built upon foundational spectroscopic principles and extensive data from structurally analogous compounds. We will explore how techniques such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), Mass Spectrometry (MS), and UV-Visible (UV-Vis) spectroscopy can be leveraged to provide a unique "fingerprint" for each isomer.

The Decisive Role of Intramolecular Interactions: The Ortho-Isomer Anomaly

The primary differentiating feature among these isomers stems from the proximity of the carboxyl and amino groups in the ortho-isomer (2-[(Methoxyacetyl)amino]benzoic acid). This arrangement facilitates intramolecular hydrogen bonding between the amide proton (N-H) and the carboxyl group, or between the carboxylic proton (O-H) and the amide carbonyl.[6][7][8][9] This interaction is sterically impossible for the meta- and para-isomers and introduces significant, predictable changes in their respective spectra.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Electronic Environment

NMR spectroscopy is arguably the most powerful tool for isomer elucidation, as it provides detailed information about the chemical environment of each proton and carbon atom.[10][11]

Predicted ¹H NMR Spectral Differences

The aromatic region (typically 6.5-8.5 ppm) of the ¹H NMR spectrum will be the most informative.[12][13] The substitution pattern dictates the spin-spin coupling relationships and chemical shifts of the aromatic protons.

  • Ortho-Isomer (2-substituted): Expected to show a complex multiplet pattern for the four aromatic protons. A key feature will be the downfield shift of the amide N-H proton and the carboxylic acid O-H proton due to their involvement in intramolecular hydrogen bonding.[8][14] This deshielding effect makes these protons less likely to exchange with trace water in the solvent, potentially resulting in sharper signals than their meta- and para- counterparts.

  • Meta-Isomer (3-substituted): Predicted to exhibit a distinct pattern with four aromatic protons. One proton will appear as a singlet or narrow triplet, while the others will form more complex multiplets.

  • Para-Isomer (4-substituted): Due to its symmetry, this isomer will show the simplest aromatic signal, typically two distinct doublets, integrating to two protons each.[12] This highly symmetric pattern is a strong indicator of para-substitution.

The protons of the methoxyacetyl group (-CO-CH₂-O-CH₃) are expected to appear as two singlets, with their precise chemical shifts being subtly influenced by the overall electronic environment of the isomer.

Predicted ¹³C NMR Spectral Differences

The number of unique signals in the ¹³C NMR spectrum can confirm the symmetry of each isomer.

  • Ortho- and Meta-Isomers: Each will display eight distinct signals for the aromatic carbons, as all are in unique electronic environments.

  • Para-Isomer: Due to its C₂ symmetry, it will show only six aromatic carbon signals. This reduction in the number of peaks is a definitive marker for the para-isomer.

The chemical shifts of the carbonyl carbons (both amide and carboxylic acid) will also vary slightly between isomers due to differences in resonance and inductive effects.

Fourier-Transform Infrared (FT-IR) Spectroscopy: A Focus on Vibrational Modes

FT-IR spectroscopy excels at identifying functional groups and probing bonding interactions.[15][16] For these isomers, the most diagnostic regions are the O-H, N-H, and C=O stretching frequencies.

  • Ortho-Isomer: Intramolecular hydrogen bonding will cause a significant broadening and lowering of the vibrational frequencies for both the O-H (carboxylic acid) and N-H (amide) stretches. Similarly, the carbonyl (C=O) stretching bands are expected to be at a lower wavenumber compared to the other isomers.

  • Meta- and Para-Isomers: These isomers will exhibit sharper O-H and N-H stretching bands at higher frequencies, characteristic of intermolecular hydrogen bonding in the solid state. Their C=O stretching frequencies will also be higher, reflecting a carbonyl group not involved in intramolecular hydrogen bonding.

Furthermore, the pattern of C-H out-of-plane bending bands in the 900-675 cm⁻¹ region can be characteristic of the substitution pattern on the aromatic ring.[16]

  • Ortho-disubstituted: Strong band at 770-735 cm⁻¹.[12]

  • Meta-disubstituted: Strong bands at 880-810 cm⁻¹ and 780-750 cm⁻¹.[12]

  • Para-disubstituted: Strong band at 860-800 cm⁻¹.[12]

Mass Spectrometry (MS): Confirming Mass and Exploring Fragmentation

While all three isomers have the same nominal mass, high-resolution mass spectrometry (HRMS) is essential to confirm the elemental composition. Electron Ionization (EI) MS can sometimes reveal subtle differences in fragmentation patterns that help in differentiation.[17][18]

The molecular ion peak [M]⁺ is expected at m/z 209. Key fragmentation pathways for all isomers would likely include:

  • Loss of a methoxy group (-OCH₃) to yield a fragment at m/z 178.

  • Loss of the carboxyl group (-COOH) to yield a fragment at m/z 164.

  • A base peak corresponding to the benzoyl cation at m/z 105 is also plausible, arising from cleavage of the amide bond.[19]

The "ortho-effect" can sometimes lead to unique fragmentation pathways involving the interaction of adjacent substituents, potentially resulting in characteristic fragment ions for the 2-substituted isomer that are absent or less abundant in the meta and para spectra.[17] For instance, a loss of water might be more pronounced in the ortho isomer.

UV-Visible (UV-Vis) Spectroscopy: Analyzing Electronic Transitions

UV-Vis spectroscopy probes the conjugated π-electron system of the benzene ring.[20][21] The position of substituents affects the electronic energy levels, leading to shifts in the maximum absorption wavelength (λ_max).[22]

  • Benzene typically shows absorption bands around 204 nm and 256 nm.[21]

  • All three isomers, containing both electron-donating (-NHCOR) and electron-withdrawing (-COOH) groups, will exhibit a bathochromic (red) shift to longer wavelengths compared to benzene.

  • The extent of this shift will differ based on the substitution pattern. The para-isomer, with substituents in direct conjugation, is often expected to have the longest λ_max and highest molar absorptivity due to a more extended π-system. The ortho-isomer's λ_max may be affected by the steric hindrance twisting the carboxyl group out of the plane of the ring, potentially disrupting conjugation.[23]

Summary of Predicted Spectroscopic Data

Spectroscopic TechniqueOrtho-Isomer (2-substituted)Meta-Isomer (3-substituted)Para-Isomer (4-substituted)
¹H NMR Complex aromatic multiplets. Downfield shifted, potentially sharp -NH and -OH peaks.Distinct aromatic patterns.Simplest aromatic spectrum: two doublets.
¹³C NMR 8 unique aromatic carbon signals.8 unique aromatic carbon signals.6 unique aromatic carbon signals (due to symmetry).
FT-IR Broad O-H and N-H stretches at lower wavenumbers. Lower C=O frequency.Sharper O-H and N-H stretches at higher wavenumbers. Higher C=O frequency.Sharper O-H and N-H stretches at higher wavenumbers. Higher C=O frequency.
MS Same molecular weight (209 g/mol ). Potential for unique fragmentation due to ortho-effect.Same molecular weight (209 g/mol ). Standard fragmentation patterns.Same molecular weight (209 g/mol ). Standard fragmentation patterns.
UV-Vis Bathochromic shift; λ_max may be less than para due to steric hindrance.Bathochromic shift.Longest λ_max and highest molar absorptivity expected.

Experimental Protocols

General Sample Preparation

For NMR and UV-Vis, dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃ for NMR) or a UV-grade solvent (e.g., ethanol or acetonitrile for UV-Vis).[24] For FT-IR, the sample can be analyzed as a solid (e.g., KBr pellet or using an ATR accessory). For MS, the sample is typically dissolved in a volatile solvent like methanol or acetonitrile for infusion or LC-MS analysis.

¹H and ¹³C NMR Spectroscopy Protocol
  • Sample Preparation: Accurately weigh 5-10 mg of the isomer for ¹H NMR (20-50 mg for ¹³C NMR) and dissolve in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean NMR tube.[24]

  • Instrument Setup: Use a spectrometer operating at a field strength of 400 MHz or higher. Tune and shim the instrument for optimal resolution.

  • ¹H NMR Acquisition: Acquire a standard 1D proton spectrum. Ensure the spectral width covers the range of -1 to 13 ppm. Use a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. The spectral width should typically be 0 to 220 ppm. A longer acquisition time will be necessary due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard like TMS.[25] Integrate the ¹H NMR signals.

FT-IR Spectroscopy Protocol
  • Sample Preparation (ATR Method): Place a small amount of the solid sample directly onto the ATR crystal. Ensure good contact between the sample and the crystal by applying pressure with the anvil.

  • Background Collection: Collect a background spectrum of the empty ATR crystal.

  • Sample Spectrum Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.

  • Data Processing: The software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

High-Resolution Mass Spectrometry (LC-MS) Protocol
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water). Further dilute to a final concentration of ~1-10 µg/mL.

  • LC Separation (Optional but Recommended): Use a C18 reversed-phase column. Elute with a gradient of mobile phases (e.g., A: water with 0.1% formic acid, B: acetonitrile with 0.1% formic acid).

  • MS Acquisition: Use an electrospray ionization (ESI) source in both positive and negative ion modes. Acquire data over a mass range of m/z 50-500. For fragmentation data, perform tandem MS (MS/MS) experiments by isolating the precursor ion (m/z 210 for [M+H]⁺) and applying collision-induced dissociation (CID).

  • Data Analysis: Determine the accurate mass of the molecular ion and compare it to the theoretical mass. Analyze the fragmentation pattern to identify characteristic losses.

Visualizing the Analytical Workflow

The following diagram outlines the logical workflow for differentiating the isomers using the described spectroscopic techniques.

Isomer_Differentiation_Workflow Workflow for Isomer Differentiation cluster_sample Sample Isomers cluster_analysis Spectroscopic Analysis cluster_data Key Differentiating Data cluster_conclusion Conclusion Ortho Ortho-Isomer NMR NMR (¹H, ¹³C) FTIR FT-IR MS HRMS UVVis UV-Vis Meta Meta-Isomer Para Para-Isomer NMR_Data Aromatic Splitting # of ¹³C Signals -NH/-OH Shifts NMR->NMR_Data FTIR_Data H-Bonding Shifts (O-H, N-H, C=O) OOP Bending FTIR->FTIR_Data MS_Data Accurate Mass Fragmentation Pattern MS->MS_Data UVVis_Data λ_max Shift UVVis->UVVis_Data Conclusion Unambiguous Isomer Identification NMR_Data->Conclusion FTIR_Data->Conclusion MS_Data->Conclusion UVVis_Data->Conclusion

Caption: Logical workflow for spectroscopic differentiation of positional isomers.

Conclusion

The differentiation of 2-, 3-, and 4-[(Methoxyacetyl)amino]benzoic acid isomers is readily achievable through a multi-technique spectroscopic approach. ¹³C NMR provides a definitive answer for the para-isomer based on signal count, while ¹H NMR offers clear distinctions for all three based on aromatic coupling patterns. FT-IR serves as a powerful confirmatory tool, with the intramolecular hydrogen bonding in the ortho-isomer providing a uniquely shifted spectral signature. Combined with mass spectrometry for molecular formula confirmation and UV-Vis for insights into electronic structure, these methods provide a robust and self-validating system for the complete characterization of these and other positional isomers in a drug development setting.

References

  • Fiveable. (n.d.). Spectroscopy of Aromatic Compounds. Organic Chemistry Class Notes. Retrieved from [Link]

  • Mirokhin, Y., & Tchekhovskoi, D. (n.d.). Mass Spectrometry of Analytical Derivatives. 2. “Ortho” and “Para” Effects in. NIST. Retrieved from [Link]

  • University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of benzoic acid. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). mass spectrum of benzoic acid. Retrieved from [Link]

  • University of Pretoria. (n.d.). CHAPTER 4 UV/VIS SPECTROSCOPY. Retrieved from [Link]

  • Giraudeau, P., et al. (2021). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. PMC - PubMed Central. Retrieved from [Link]

  • Khan Academy. (n.d.). How does ortho-effect work in benzoic acids? Retrieved from [Link]

  • Química Organica.org. (n.d.). Vis-UV spectra of aromatic compounds. Retrieved from [Link]

  • Semantic Scholar. (n.d.). 17O NMR study of ortho and alkyl substituent effects in substituted phenyl and alkyl esters of benzoic acids. Retrieved from [Link]

  • YouTube. (2022). How does ortho-effect work in benzoic acids? | Acidic and Basic strength. Retrieved from [Link]

  • Dong, M. W. (2022). Small-Molecule Drug Discovery: Processes, Perspectives, Candidate Selection, and Career Opportunities for Analytical Chemists. LCGC International. Retrieved from [Link]

  • Analyst (RSC Publishing). (n.d.). Mass spectrometry-based identification of ortho-, meta- and para-isomers using infrared ion spectroscopy. Retrieved from [Link]

  • ResearchGate. (n.d.). The patterns of fragmentation of (a) methoxybenzoic acid II and (b) vanillic acid. Retrieved from [Link]

  • PubMed. (2022). Anomalous 1 H NMR chemical shift behavior of substituted benzoic acid esters. Retrieved from [Link]

  • Nail IB®. (n.d.). How does the chemical shift of the methyl protons in 1-H NMR spectrum of ring substituted methyl benzene depend on the type and position of the substituent? Retrieved from [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Acidity of ortho-substituted benzoic acids: an infrared and theoretical study of the intramolecular hydrogen bonds. Retrieved from [Link]

  • Bradford Scholars. (2020). The assessment of intramolecular hydrogen bonding in ortho-substituted anilines by an NMR method. Retrieved from [Link]

  • Biological Magnetic Resonance Bank. (n.d.). 2-amino-3-methoxybenzoic Acid at BMRB. Retrieved from [Link]

  • St. Paul's Cathedral Mission College. (n.d.). ULTRAVIOLET SPECTROSCOPY. Retrieved from [Link]

  • OpenStax. (n.d.). Spectroscopy of Aromatic Compounds. Organic Chemistry: A Tenth Edition. Retrieved from [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

  • Wikipedia. (n.d.). Ortho effect. Retrieved from [Link]

  • OpenStax. (2023). Spectroscopy of Aromatic Compounds. Organic Chemistry. Retrieved from [Link]

  • American Chemical Society. (n.d.). NMR Guidelines for ACS Journals. Retrieved from [Link]

  • University of Ottawa. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Agilent. (n.d.). Small Molecule Drug Characterization and Purity Analysis. Retrieved from [Link]

  • ResearchGate. (n.d.). 17O NMR study of ortho and alkyl substituent effects in substituted phenyl and alkyl esters of benzoic acids. Retrieved from [Link]

  • Proclinical. (2014). A Brief Guide to Small-Molecule Compounds and FDA Regulations. Retrieved from [Link]

  • European Network of Forensic Science Institutes. (2019). GUIDELINE FOR qNMR ANALYSIS. Retrieved from [Link]

  • Spectroscopy Online. (2016). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Retrieved from [Link]

  • SpectraBase. (n.d.). Benzoic acid, 4-[(phenoxyacetyl)amino]-. Retrieved from [Link]

  • NIST WebBook. (n.d.). Benzoic acid, 2-methoxy-. Retrieved from [Link]

  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Aromatics. Retrieved from [Link]

  • PubChem. (n.d.). 2-[(2-Methoxy-2-oxoethyl)amino]benzoic acid. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-4-methoxybenzoic acid. Retrieved from [Link]

  • NIST WebBook. (n.d.). Benzoic acid, 3-amino-. Retrieved from [Link]

  • NIST WebBook. (n.d.). 4-Aminobenzoic acid. Retrieved from [Link]

  • SpectraBase. (n.d.). 3-Amino-benzoic acid. Retrieved from [Link]

  • Wikipedia. (n.d.). 3-Aminobenzoic acid. Retrieved from [Link]

  • National Institutes of Health. (n.d.). (E)-3-[(2-Hydroxy-3-methoxybenzylidene)amino]benzoic acid. Retrieved from [Link]

  • SpectraBase. (n.d.). 2-Amino-3-methoxybenzoic acid. Retrieved from [Link]

Sources

Comparative Biological Evaluation: 3-[(Methoxyacetyl)amino]benzoic acid vs. 4-aminobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to a Strategic Experimental Workflow

Executive Summary & Strategic Rationale

In the landscape of antimicrobial and small molecule drug discovery, the structural modification of known bioactive scaffolds is a cornerstone of lead optimization. This guide provides a comprehensive, head-to-head comparison of 4-aminobenzoic acid (PABA) , a well-characterized metabolic intermediate, against its lesser-known structural analog, 3-[(Methoxyacetyl)amino]benzoic acid .

PABA is a crucial precursor in the folate biosynthesis pathway for many bacteria, plants, and fungi.[1][2] Humans, however, obtain folate from their diet, making the enzymes in this pathway prime targets for antimicrobial agents.[3][4] The most notable example is the sulfonamide class of antibiotics, which act as competitive inhibitors of dihydropteroate synthase (DHPS), the enzyme that utilizes PABA.[1][5]

The subject of our investigation, this compound, introduces two significant structural alterations to the PABA scaffold:

  • Isomeric Shift: The amino group is moved from the para (4-) position to the meta (3-) position.

  • Acylation: The primary amine is acylated with a methoxyacetyl group.

These changes are predicted to profoundly impact the molecule's physicochemical properties and its interaction with biological targets. This guide outlines a strategic experimental workflow designed to rigorously evaluate and compare the biological activities of these two compounds, focusing on cytotoxicity, antimicrobial efficacy, and direct enzyme inhibition. The protocols and rationale provided herein are designed to yield clear, actionable data for researchers in pharmacology and drug development.

Physicochemical Properties: The Foundation of Biological Activity

Before commencing biological assays, a comparison of fundamental physicochemical properties is essential, as these parameters govern solubility, membrane permeability, and potential for target binding.

Property4-aminobenzoic acid (PABA)This compoundRationale for Comparison
Molecular Formula C₇H₇NO₂C₁₀H₁₁NO₄Determines molar mass and elemental composition.
Molar Mass 137.14 g/mol 209.20 g/mol Affects molar concentration calculations for assays.
Structure


The key variable under investigation.
pKa (Carboxyl) ~4.88[1]Predicted to be lower (~3.5-4.5)The meta-positioned, electron-withdrawing amide group will increase the acidity of the carboxyl group, affecting ionization state at physiological pH.
LogP (Octanol/Water) ~0.83 (Calculated)Predicted to be higher (~1.5-2.0)The addition of the methoxyacetyl group increases lipophilicity, which may enhance membrane permeability but could decrease aqueous solubility.

Proposed Experimental Workflow: A Phased Approach

A logical, phased approach is critical to building a comprehensive biological profile. We will proceed from general cytotoxicity to specific antimicrobial action, and finally to direct target engagement.

G cluster_0 Phase 1: Safety & General Activity cluster_1 Phase 2: Antimicrobial Efficacy cluster_2 Phase 3: Mechanism of Action P1_Start Start: Compound Characterization P1_Assay1 Assay 1: In Vitro Cytotoxicity (MTT Assay) (e.g., HEK293 cells) P1_Start->P1_Assay1 P1_Decision Determine Cytotoxic Concentration 50 (CC₅₀) P1_Assay1->P1_Decision P2_Assay2 Assay 2: Antimicrobial Susceptibility (MIC Assay) (e.g., E. coli, S. aureus) P1_Decision->P2_Assay2 Proceed if CC₅₀ is at an acceptable threshold P2_Decision Determine Minimum Inhibitory Concentration (MIC) P2_Assay2->P2_Decision P3_Assay3 Assay 3: Enzyme Inhibition (DHPS Assay) (Cell-free system) P2_Decision->P3_Assay3 Proceed if MIC is observed P3_Decision Determine Inhibitory Concentration 50 (IC₅₀) P3_Assay3->P3_Decision P4_End P4_End P3_Decision->P4_End Synthesize Data & Conclude G cluster_0 Bacterial Folate Synthesis Pathway cluster_1 Chorismate Chorismate PABA 4-aminobenzoic acid (PABA) Chorismate->PABA DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHPP DHPP (Dihydropterin Pyrophosphate) DHPP->DHPS DHP Dihydropteroate DHPS->DHP DHF Dihydrofolate (DHF) DHP->DHF THF Tetrahydrofolate (THF) (Active Folate) DHF->THF Nucleotides Nucleotide & Amino Acid Synthesis THF->Nucleotides Sulfonamides Sulfonamides (e.g., Sulfamethoxazole) [Competitive Inhibitor] Sulfonamides->DHPS Test_Compound This compound [Hypothesized Inhibitor] Test_Compound->DHPS

Caption: Folate synthesis pathway and the target of DHPS inhibitors.

Protocol: DHPS Inhibition Spectrophotometric Assay

This is a coupled enzyme assay where the product of the DHPS reaction is used by a second enzyme, dihydrofolate reductase (DHFR), in a reaction that consumes NADPH, which can be monitored by a decrease in absorbance at 340 nm. [6][7][8]

  • Reagent Preparation:

    • Assay Buffer: 50 mM HEPES (pH 7.6), 10 mM MgCl₂, 1 mM DTT. [6] * Enzymes: Recombinant DHPS and DHFR.

    • Substrates: PABA and DHPP.

    • Cofactor: NADPH.

    • Inhibitors: this compound and a known sulfonamide inhibitor (e.g., sulfamethoxazole) as a positive control.

  • Assay Procedure (96-well UV-transparent plate):

    • To each well, add Assay Buffer, DHFR, NADPH, and the inhibitor at various concentrations.

    • Add the DHPS enzyme to all wells except a "no DHPS" control.

    • Initiate the reaction by adding a mixture of PABA and DHPP substrates. The final reaction volume is typically 100-200 µL.

    • Immediately place the plate in a spectrophotometer capable of kinetic reads.

  • Data Acquisition and Analysis:

    • Monitor the decrease in absorbance at 340 nm over time (e.g., every 30 seconds for 20 minutes).

    • Calculate the initial reaction velocity (rate of NADPH consumption) for each inhibitor concentration.

    • Plot the percent inhibition versus inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Interpretation and Expected Outcomes

This structured evaluation will provide a clear comparative profile of the two molecules.

AssayExpected Outcome for 4-aminobenzoic acidPossible Outcomes for this compound
MTT (CC₅₀) High CC₅₀ value (>500 µM); considered non-toxic at typical assay concentrations. [9]1. Low Toxicity: High CC₅₀, similar to PABA. 2. Moderate/High Toxicity: Low CC₅₀, indicating general cytotoxicity.
MIC No inhibition; may be consumed by bacteria.1. No Activity: No inhibition observed; the molecule is inert or not taken up by bacteria. 2. Activity: A measurable MIC is determined, indicating antimicrobial properties.
DHPS (IC₅₀) No inhibition; it is the substrate.1. No Inhibition: The molecule does not interact with the DHPS active site. 2. Inhibition: A measurable IC₅₀ is determined, confirming it as a direct DHPS inhibitor.

Synthesis of Results:

  • If this compound shows a low MIC and a potent IC₅₀ against DHPS with a high CC₅₀, it represents a promising hit for a novel antimicrobial agent acting via the folate pathway.

  • If it shows a low MIC but no DHPS inhibition, its antimicrobial activity proceeds through a different, unknown mechanism that warrants further investigation.

  • If it shows high cytotoxicity (low CC₅₀), its utility as a selective antimicrobial is limited, though it could be explored for other applications like anti-cancer activity, where cytotoxicity is a desired trait. [10][11] This guide provides the foundational strategy and detailed protocols for a robust biological evaluation. By systematically progressing through these assays, researchers can efficiently characterize novel PABA analogs, generating the critical data needed to drive informed decisions in the drug discovery pipeline.

References

  • Roland, S., et al. (1979). P-Aminobenzoic acid derivatives. Mode of action and structure-activity relationships in a cell-free system (Escherichia coli). PubMed. Available at: [Link]

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. Available at: [Link]

  • Grokipedia. (n.d.). Dihydropteroate synthase. Grokipedia. Available at: [Link]

  • Microbe Investigations. (n.d.). Minimum Inhibitory Concentration (MIC) Test. Microbe Investigations. Available at: [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Springer Nature. Available at: [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Aminobenzoic acid?. Patsnap Synapse. Available at: [Link]

  • ResearchGate. (2025). New Biological Properties of p-Aminobenzoic Acid. ResearchGate. Available at: [Link]

  • Jampilek, J., et al. (2019). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. PMC - NIH. Available at: [Link]

  • Wikipedia. (n.d.). 4-Aminobenzoic acid. Wikipedia. Available at: [Link]

  • Patsnap Synapse. (2024). What are DHPS inhibitors and how do they work?. Patsnap Synapse. Available at: [Link]

  • Wegkamp, A., et al. (2007). Characterization of the Role of para-Aminobenzoic Acid Biosynthesis in Folate Production by Lactococcus lactis. PMC - NIH. Available at: [Link]

  • Protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. Available at: [Link]

  • Wikipedia. (n.d.). Dihydropteroate synthase. Wikipedia. Available at: [Link]

  • SEAFDEC/AQD Institutional Repository. (n.d.). Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. SEAFDEC/AQD. Available at: [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. Available at: [Link]

  • UCSB, MIT and Caltech. (2023). Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. Institute for Collaborative Biotechnology (ICB). Available at: [Link]

  • PubMed. (2017). Exploring the catalytic mechanism of dihydropteroate synthase: elucidating the differences between the substrate and inhibitor. PubMed. Available at: [Link]

  • YouTube. (2025). Para-Aminobenzoic Acid (PABA), Dihydropteroic Acid, Dihydrofolic acid, Tetrahydrofolic acid. YouTube. Available at: [Link]

  • Open Exploration Publishing. (n.d.). Molecular mechanisms and therapeutic prospects of 4-aminobenzoic acid in neuropsychiatric disorders. Open Exploration Publishing. Available at: [Link]

  • ResearchGate. (n.d.). Biosynthesis pathway of folic acid from para-aminobenzoic acid (PABA)... ResearchGate. Available at: [Link]

  • M-CSA. (n.d.). Dihydropteroate synthase. Mechanism and Catalytic Site Atlas. Available at: [Link]

  • MDPI. (n.d.). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. MDPI. Available at: [Link]

  • PubMed Central. (n.d.). Synthesis of Bi-substrate State Mimics of Dihydropteroate Synthase as Potential Inhibitors and Molecular Probes. PMC. Available at: [Link]

  • PubMed. (1968). Sulfonamides, structure-activity relationship, and mode of action. PubMed. Available at: [Link]

  • MDPI. (n.d.). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. MDPI. Available at: [Link]

  • RSC Publishing. (2025). Design, synthesis and cytotoxic research of a novel antitumor model based on acrylamide–PABA analogs via β-tubulin inhibition. RSC Publishing. Available at: [Link]

  • PubMed Central. (n.d.). Identification and Characterization of an Allosteric Inhibitory Site on Dihydropteroate Synthase. PMC. Available at: [Link]

  • ResearchGate. (n.d.). A rapid assay for dihydropteroate synthase activity suitable for identification of inhibitors. ResearchGate. Available at: [Link]

  • YouTube. (2015). 4-Aminobenzoic acid. YouTube. Available at: [Link]

  • PubMed. (2019). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. PubMed. Available at: [Link]

  • PubMed. (n.d.). P-Aminobenzoate Synthesis in Escherichia Coli: Kinetic and Mechanistic Characterization of the Amidotransferase PabA. PubMed. Available at: [Link]

  • PMC. (n.d.). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. PMC. Available at: [Link]

  • PubMed. (n.d.). [New biological properties of p-aminobenzoic acid]. PubMed. Available at: [Link]

  • PMC. (n.d.). Design, synthesis and molecular modeling of isatin-aminobenzoic acid hybrids as antibacterial and antibiofilm agents. PMC. Available at: [Link]

Sources

A Researcher's Guide to Confirming the Purity of Synthesized 3-[(Methoxyacetyl)amino]benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparison of Analytical Techniques for Accurate Purity Determination

In the synthesis of novel compounds for pharmaceutical and research applications, establishing the purity of the final product is a critical, non-negotiable step. For a molecule like 3-[(Methoxyacetyl)amino]benzoic acid, a substituted aromatic carboxylic acid with potential applications as a building block in drug discovery, rigorous purity assessment ensures the reliability and reproducibility of subsequent biological and chemical studies. This guide provides a comprehensive comparison of essential analytical techniques for confirming the purity of synthesized this compound, offering insights into the principles, experimental protocols, and data interpretation for each method.

The Orthogonal Approach: A Multi-Faceted Strategy for Purity Confirmation

Relying on a single analytical method is often insufficient to definitively establish the purity of a synthesized compound. An orthogonal approach, employing multiple techniques that measure different physicochemical properties, provides a more complete and reliable assessment. For this compound, a combination of chromatographic and spectroscopic methods, along with a fundamental physical property measurement, is recommended.

Core Analytical Techniques for Purity Assessment:

  • High-Performance Liquid Chromatography (HPLC): The gold standard for purity analysis, capable of separating the target compound from impurities.[1][2][3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can be used for quantitative purity assessment.[4][5]

  • Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compound.[4][6]

  • Melting Point Analysis: A simple yet effective indicator of purity.[7][8][9]

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

HPLC is a powerful technique for separating, identifying, and quantifying components in a mixture.[3] For purity determination, it is invaluable for detecting and quantifying process-related impurities, by-products, and degradation products.[1][10]

Principle of Separation: HPLC separates compounds based on their differential partitioning between a stationary phase (the column) and a mobile phase (the solvent).[3][7] For a moderately polar compound like this compound, reversed-phase HPLC is the most common approach. In this mode, a nonpolar stationary phase is used with a polar mobile phase. The target compound and any impurities will elute at different times (retention times) based on their relative hydrophobicity.

Experimental Protocol: Reversed-Phase HPLC for this compound

  • Sample Preparation: Accurately weigh and dissolve a small amount of the synthesized this compound in a suitable solvent (e.g., a mixture of acetonitrile and water) to a known concentration.

  • Instrumentation:

    • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: A gradient of water (often with 0.1% formic acid or trifluoroacetic acid to improve peak shape) and acetonitrile is typically used. A gradient elution allows for the separation of compounds with a wider range of polarities.

    • Flow Rate: 1.0 mL/min.

    • Detector: UV detector set at a wavelength where the compound has strong absorbance (e.g., 254 nm).

  • Analysis: Inject a small volume (e.g., 10 µL) of the sample solution onto the HPLC system.

  • Data Interpretation: The output, a chromatogram, will show peaks corresponding to the different components in the sample. The area of each peak is proportional to the concentration of that component. Purity is typically expressed as the area percentage of the main peak relative to the total area of all peaks.

Data Presentation:

ComponentRetention Time (min)Peak AreaArea %
Impurity 13.515000.5
This compound 7.2 297000 99.0
Impurity 29.815000.5

Workflow for HPLC Purity Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Interpretation A Weigh Sample B Dissolve in Solvent A->B C Inject Sample B->C D Separation on C18 Column C->D E UV Detection D->E F Generate Chromatogram E->F G Calculate Peak Areas F->G H Determine % Purity G->H

Caption: Workflow for determining the purity of this compound using HPLC.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unveiling the Molecular Structure

NMR spectroscopy is an indispensable tool for structural elucidation and can also be employed for purity assessment.[4] It provides detailed information about the chemical environment of each proton and carbon atom in a molecule.

Principle of Analysis: NMR spectroscopy exploits the magnetic properties of atomic nuclei.[4] When placed in a strong magnetic field, nuclei absorb and re-emit electromagnetic radiation at specific frequencies. The chemical shift (δ) of a nucleus is dependent on its local electronic environment, providing a unique fingerprint of the molecule's structure.

Expected ¹H NMR Spectrum for this compound:

  • Carboxylic Acid Proton (-COOH): A broad singlet typically appearing far downfield, around 10-13 ppm.[11][12]

  • Aromatic Protons: Multiple signals in the aromatic region (around 7-8.5 ppm), with splitting patterns indicative of the substitution on the benzene ring.

  • Amide Proton (-NH-): A singlet or broad signal, its position can vary but is often in the 8-9 ppm range.

  • Methylene Protons (-CH₂-): A singlet around 4.0-4.5 ppm.

  • Methoxy Protons (-OCH₃): A sharp singlet around 3.5 ppm.

Experimental Protocol: ¹H NMR for Purity Assessment

  • Sample Preparation: Dissolve 5-10 mg of the synthesized compound in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • Data Acquisition: Acquire the ¹H NMR spectrum on a high-field NMR spectrometer (e.g., 400 or 500 MHz).

  • Data Interpretation:

    • Structural Confirmation: Compare the observed chemical shifts and integration values (the relative number of protons for each signal) with the expected spectrum.

    • Purity Assessment: The presence of unexpected signals may indicate impurities. The integration of impurity peaks relative to the product peaks can provide a semi-quantitative measure of purity. For a more accurate quantitative analysis (qNMR), a certified internal standard is required.[5]

Expected ¹³C NMR Spectrum: The carbonyl carbon of the carboxylic acid will appear around 160-185 ppm, and the amide carbonyl will also be in a similar region.[11][12][13] The aromatic carbons will have signals between 110-150 ppm, while the methylene and methoxy carbons will be further upfield.

Mass Spectrometry (MS): Confirming the Molecular Identity

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[4][6] It is a primary method for confirming the molecular weight of a synthesized compound.[6][14]

Principle of Analysis: In a mass spectrometer, molecules are converted to ions, which are then separated based on their m/z ratio by electric and/or magnetic fields.[6] The resulting mass spectrum is a plot of ion intensity versus m/z.

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

  • Sample Preparation: Prepare a dilute solution of the synthesized compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Analysis: Infuse the sample solution into the ESI source of the mass spectrometer.

  • Data Interpretation: For this compound (molecular weight: 209.2 g/mol ), in positive ion mode, the spectrum should show a prominent peak at m/z 210.2 corresponding to the protonated molecule [M+H]⁺. In negative ion mode, a peak at m/z 208.2 for the deprotonated molecule [M-H]⁻ would be expected. The presence of the correct molecular ion peak provides strong evidence for the successful synthesis of the target compound.

Melting Point Analysis: A Classic Indicator of Purity

The melting point of a pure crystalline solid is a characteristic physical property.[15] Impurities disrupt the crystal lattice, typically causing a depression and broadening of the melting point range.[8][9]

Principle of Analysis: A pure compound will have a sharp melting point range (typically 0.5-1 °C), while an impure sample will melt over a wider and lower temperature range.[8][9]

Experimental Protocol: Melting Point Determination

  • Sample Preparation: Place a small amount of the finely powdered, dry synthesized compound into a capillary tube.

  • Measurement: Place the capillary tube in a melting point apparatus and heat it slowly (1-2 °C per minute) near the expected melting point.

  • Data Interpretation: Record the temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid. This is the melting point range. A sharp melting point range close to the literature value (if available) is an indication of high purity.

Comparison of Analytical Techniques for Purity Confirmation

TechniquePrincipleInformation ObtainedAdvantagesLimitations
HPLC Differential partitioning between mobile and stationary phasesQuantitative purity, detection of impuritiesHigh sensitivity and resolution, quantitativeRequires method development, may not detect non-UV active impurities
NMR Nuclear spin in a magnetic fieldStructural confirmation, semi-quantitative purityDetailed structural information, non-destructiveLower sensitivity than HPLC, can be complex to interpret
MS Mass-to-charge ratio of ionsMolecular weight confirmationHigh sensitivity, provides molecular formula with high resolution MSDoes not provide quantitative purity information on its own
Melting Point Phase transition from solid to liquidIndication of puritySimple, fast, and inexpensiveNot quantitative, less specific than other methods

Logical Relationship of Purity Confirmation Techniques

Purity_Confirmation cluster_primary Primary Analysis cluster_secondary Supportive Analysis Synthesis Synthesized this compound HPLC HPLC (Quantitative Purity) Synthesis->HPLC NMR NMR (Structural Confirmation) Synthesis->NMR MS MS (Molecular Weight) Synthesis->MS MeltingPoint Melting Point (Purity Indication) Synthesis->MeltingPoint Conclusion Purity Confirmed HPLC->Conclusion NMR->Conclusion MS->Conclusion MeltingPoint->Conclusion

Caption: Interrelation of analytical techniques for comprehensive purity assessment.

Conclusion

Confirming the purity of synthesized this compound requires a multi-pronged analytical approach. High-Performance Liquid Chromatography serves as the primary tool for quantitative purity determination, while Nuclear Magnetic Resonance spectroscopy and Mass Spectrometry are essential for confirming the structural identity and molecular weight of the compound. Melting point analysis provides a rapid and straightforward initial assessment of purity. By integrating the data from these orthogonal techniques, researchers can confidently establish the purity of their synthesized material, ensuring the integrity and validity of their subsequent scientific endeavors.

References

  • EXPERIMENT 1 - Determination of the purity and identity of organic compounds by melting point and/or analytical thin layer. (n.d.).
  • Melting point determination. (n.d.).
  • Characterization and Identification in Organic Chemistry through Analytical Techniques - Research and Reviews. (2024, September 27).
  • Melting point determination - SSERC. (n.d.).
  • What is Melting Point? - Mettler Toledo. (n.d.).
  • Video: Melting Point Determination of Solid Organic Compounds - JoVE. (2017, February 22).
  • How to determine the purity of newly synthesized organic compound? - ResearchGate. (2018, October 20).
  • How can mass spectrometry determine molecular weight of organic compounds? (n.d.).
  • Modern Analytical Technique for Characterization Organic Compounds. (n.d.).
  • How to determine the purity of newly synthesized organic compound? - ECHEMI. (n.d.).
  • Advancements in HPLC Techniques for Detecting and identification of Process-Related and Degradants Impurities in Pharmaceutical Compounds. (n.d.).
  • Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma. (2025, September 22).
  • HPLC Method Development and Validation for Pharmaceutical Analysis. (n.d.).
  • Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - alwsci. (2024, September 4).
  • Why Is HPLC Ideal for Chemical Purity Testing? - Moravek. (n.d.).
  • Confirmation of molecular weight - Shimadzu (Europe). (n.d.).
  • Relative and Accurate Molecular Weight Determination Methods - Creative Proteomics Blog. (2023, February 7).
  • Advantages of Molecular Weight Identification during Native MS Screening - PMC - NIH. (2018, May 9). Retrieved from 19.[7] Molecular Weight Determination of Peptides and Proteins by ESI and MALDI - UCSF Mass Spectrometry Facility. (n.d.). Retrieved from

  • Example 9. (n.d.).
  • Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - NIH. (2014, November 7).
  • 20.8: Spectroscopy of Carboxylic Acids and Nitriles - Chemistry LibreTexts. (2025, January 19).
  • 6.7: Spectroscopy of Carboxylic Acids and Nitriles - Chemistry LibreTexts. (2025, March 3).
  • CH 336: Carboxylic Acid Spectroscopy - Oregon State University. (2020, February 7).

Sources

A Comparative Guide to the Cytotoxicity of 3-[(Methoxyacetyl)amino]benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of anticancer drug discovery, the exploration of novel chemical scaffolds that exhibit potent and selective cytotoxicity against cancer cells is a paramount objective. Benzoic acid derivatives have emerged as a promising class of compounds, with a versatile structure amenable to modifications that can modulate their biological activity. This guide provides a comprehensive comparative analysis of the cytotoxic potential of 3-[(methoxyacetyl)amino]benzoic acid derivatives, drawing upon experimental data from structurally related compounds to elucidate potential structure-activity relationships and guide future research in this area.

Introduction: The Therapeutic Potential of Benzoic Acid Scaffolds

Benzoic acid and its derivatives have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including anticancer properties. The core structure provides a versatile platform for chemical modifications that can enhance cytotoxicity and selectivity towards cancer cells. The introduction of an amino group at the meta-position, as in 3-aminobenzoic acid, and its subsequent acylation, offers a strategic approach to developing novel anticancer agents. This guide focuses on a specific subset of these derivatives: 3-[(methoxyacetyl)amino]benzoic acids, to provide a framework for their systematic evaluation as potential chemotherapeutics.

Understanding Cytotoxicity: Mechanisms and Evaluation

The cytotoxic effect of a compound refers to its ability to induce cell death. In the context of cancer therapy, the goal is to identify compounds that are highly cytotoxic to cancer cells while exhibiting minimal toxicity to normal, healthy cells. The primary mechanisms of drug-induced cytotoxicity include apoptosis, necrosis, and autophagy.

Apoptosis , or programmed cell death, is a highly regulated process characterized by cell shrinkage, membrane blebbing, and DNA fragmentation. It is a preferred mechanism of action for anticancer drugs as it typically does not elicit an inflammatory response.

Necrosis , in contrast, is a form of uncontrolled cell death resulting from cellular injury, leading to cell swelling, lysis, and the release of cellular contents, which can trigger inflammation.

To quantify the cytotoxic potential of novel compounds, a variety of in vitro assays are employed. The most common of these are the MTT and LDH assays.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the metabolic activity of cells.[1] Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT tetrazolium salt to a purple formazan product, the amount of which is proportional to the number of living cells.

  • LDH (Lactate Dehydrogenase) Assay: This assay quantifies the release of the cytoplasmic enzyme lactate dehydrogenase into the culture medium upon cell membrane damage or lysis.[2] The amount of LDH released is directly proportional to the number of dead or damaged cells.[2]

The half-maximal inhibitory concentration (IC50) is a key metric derived from these assays, representing the concentration of a compound required to inhibit cell growth or viability by 50%. A lower IC50 value indicates greater cytotoxic potency.

Comparative Cytotoxicity of Benzoic Acid Derivatives: A Data-Driven Analysis

Baseline Cytotoxicity of Benzoic Acid

A recent study investigated the cytotoxic effects of benzoic acid across a panel of ten different human cancer cell lines. The IC50 values after 48 and 72 hours of exposure ranged from 85.54 µg/ml to 670.6 µg/ml, demonstrating a variable but present cytotoxic effect of the parent compound.[3] For instance, the IC50 values for the bone cancer cell line MG63 and the lung cancer cell line CRM612 were relatively low, suggesting a degree of selectivity.[3]

Influence of Substituents on Cytotoxicity

The addition of different functional groups to the benzoic acid scaffold can significantly impact its cytotoxic activity. For example, a study on 2-amino-1,4-naphthoquinone-benzamide derivatives demonstrated that the introduction of an aniline or a 3-nitroaniline group resulted in compounds with potent cytotoxic activity against the MDA-MB-231 breast cancer cell line, with IC50 values as low as 0.4 µM.[4] This highlights the crucial role of aromatic and electron-withdrawing or donating groups in modulating cytotoxicity.

In another study focusing on 3-aminobenzophenone derivatives, it was found that the presence of an amino group at the C-3 position of the B-ring, along with a methoxy group at the C-4 position, was critical for maximal cytotoxicity and inhibition of tubulin polymerization.[5] This suggests that the interplay of substituents at different positions on the aromatic rings is a key determinant of biological activity.

The table below summarizes hypothetical IC50 values for a series of this compound derivatives, based on the trends observed in related compounds. This table is intended to serve as a predictive framework for guiding the synthesis and evaluation of this novel class of compounds.

Compound Derivative Hypothetical IC50 (µM) on MCF-7 Cells Rationale for Predicted Activity
1 This compound50Parent compound, moderate activity expected.
2 Methyl 3-[(methoxyacetyl)amino]benzoate40Esterification may enhance cell permeability.
3 3-[(Methoxyacetyl)amino]benzamide35Amide group may improve hydrogen bonding interactions with target proteins.
4 4-Chloro-3-[(methoxyacetyl)amino]benzoic acid20Electron-withdrawing group at the 4-position may enhance activity, as seen in other benzoic acid derivatives.
5 4-Methoxy-3-[(methoxyacetyl)amino]benzoic acid60Electron-donating group at the 4-position may decrease activity.

Proposed Mechanism of Action: Targeting Cellular Proliferation

While the precise mechanism of action for this compound derivatives is yet to be elucidated, insights can be drawn from related compounds. Many benzoic acid derivatives exert their anticancer effects by interfering with critical cellular processes.

Some benzoic acid derivatives have been shown to act as inhibitors of histone deacetylases (HDACs), enzymes that play a crucial role in the epigenetic regulation of gene expression.[3] Inhibition of HDACs can lead to the re-expression of tumor suppressor genes, cell cycle arrest, and apoptosis.[3] For instance, dihydroxy benzoic acid has been reported to have HDAC inhibition activity, and hydroxybenzoic acid was found to inhibit the HDAC3 enzyme in breast cancer cells, leading to apoptosis.[3]

Another potential mechanism is the inhibition of tubulin polymerization.[5] Tubulin is the building block of microtubules, which are essential for cell division. Compounds that disrupt microtubule dynamics can arrest cells in mitosis, ultimately leading to apoptotic cell death.

The proposed signaling pathway for the cytotoxic action of these derivatives is illustrated below:

Cytotoxicity_Pathway cluster_0 Drug-Target Interaction cluster_1 Cellular Effects cluster_2 Cell Fate Derivative Derivative HDAC HDAC Derivative->HDAC Inhibition Tubulin Tubulin Derivative->Tubulin Inhibition Gene_Expression Altered Gene Expression HDAC->Gene_Expression Microtubule_Disruption Microtubule Disruption Tubulin->Microtubule_Disruption Cell_Cycle_Arrest Cell Cycle Arrest Gene_Expression->Cell_Cycle_Arrest Microtubule_Disruption->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Proposed signaling pathway for the cytotoxic effects of this compound derivatives.

Experimental Protocols for Cytotoxicity Evaluation

To empirically determine the cytotoxic profile of this compound derivatives, the following detailed experimental workflows are recommended.

MTT Assay for Cell Viability

This protocol outlines the steps for assessing cell viability using the MTT assay.

MTT_Workflow Start Start Cell_Seeding Seed cells in a 96-well plate Start->Cell_Seeding Incubation_24h Incubate for 24 hours Cell_Seeding->Incubation_24h Compound_Treatment Treat cells with varying concentrations of the derivative Incubation_24h->Compound_Treatment Incubation_48_72h Incubate for 48-72 hours Compound_Treatment->Incubation_48_72h MTT_Addition Add MTT reagent to each well Incubation_48_72h->MTT_Addition Incubation_4h Incubate for 4 hours MTT_Addition->Incubation_4h Solubilization Add solubilization solution (e.g., DMSO) Incubation_4h->Solubilization Absorbance_Measurement Measure absorbance at 570 nm Solubilization->Absorbance_Measurement Data_Analysis Calculate IC50 values Absorbance_Measurement->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for the MTT cell viability assay.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., dimethyl sulfoxide - DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values by plotting the percentage of viability against the log of the compound concentration.

LDH Assay for Cytotoxicity

This protocol details the procedure for quantifying cytotoxicity by measuring LDH release.

LDH_Workflow Start Start Cell_Seeding Seed cells in a 96-well plate Start->Cell_Seeding Incubation_24h Incubate for 24 hours Cell_Seeding->Incubation_24h Compound_Treatment Treat cells with varying concentrations of the derivative Incubation_24h->Compound_Treatment Incubation_48_72h Incubate for 48-72 hours Compound_Treatment->Incubation_48_72h Supernatant_Collection Collect cell culture supernatant Incubation_48_72h->Supernatant_Collection LDH_Reaction Incubate supernatant with LDH reaction mixture Supernatant_Collection->LDH_Reaction Stop_Reaction Add stop solution LDH_Reaction->Stop_Reaction Absorbance_Measurement Measure absorbance at 490 nm Stop_Reaction->Absorbance_Measurement Data_Analysis Calculate percentage cytotoxicity Absorbance_Measurement->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for the LDH cytotoxicity assay.

Step-by-Step Methodology:

  • Cell Seeding and Treatment: Follow steps 1 and 2 as described in the MTT assay protocol.

  • Incubation: Incubate the plates for the desired exposure time (e.g., 48 or 72 hours).

  • Supernatant Collection: After incubation, centrifuge the plate at a low speed (e.g., 250 x g for 5 minutes) to pellet any detached cells. Carefully transfer a portion of the cell culture supernatant to a new 96-well plate.

  • LDH Reaction: Add the LDH reaction mixture, containing the substrate and cofactor, to each well with the supernatant. Incubate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add a stop solution to each well to terminate the enzymatic reaction.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH activity in the treated wells to that of a maximum LDH release control (cells lysed with a detergent) and a spontaneous LDH release control (untreated cells).

Conclusion and Future Directions

This guide has provided a comprehensive framework for understanding and evaluating the cytotoxic potential of this compound derivatives. While direct comparative data for this specific class of compounds is currently limited, by drawing parallels with structurally related benzoic acid derivatives, we can hypothesize key structure-activity relationships that are likely to govern their anticancer activity.

Future research should focus on the synthesis of a library of this compound derivatives with systematic variations in their substitution patterns. The cytotoxic activity of these novel compounds should then be rigorously evaluated against a panel of cancer cell lines using the standardized protocols outlined in this guide. Elucidating the precise molecular targets and mechanisms of action will be crucial for the rational design of more potent and selective anticancer agents based on this promising chemical scaffold.

References

  • Öztürkel Kabakaş, H., & S, M. (2024). THE CYTOTOXIC EFFECT OF BENZOIC ACID ON TEN DIFFERENT CANCER CELL LINES. DergiPark. [Link]

  • (2024). Design, synthesis and cytotoxic research of a novel antitumor model based on acrylamide–PABA analogs via β-tubulin inhibition. RSC Publishing. [Link]

  • (2024). Design, synthesis, and cytotoxic activity of 2-amino-1,4-naphthoquinone-benzamide derivatives as apoptosis inducers. PMC. [Link]

  • (2024). Synthesis of Novel Acetamidobenzanilides Derivatives as Potencial Trypanocidal Agents. ResearchGate. [Link]

  • (Retracted). Structure–Activity Relationship of Synthetic Linear KTS-Peptides Containing Meta-Aminobenzoic Acid as Antagonists of α1β1 Integrin with Anti-Angiogenic and Melanoma Anti-Tumor Activities. MDPI. [Link]

  • (2025). Synthesis of new para-aminobenzoic acid derivatives, in vitro biological evaluation and preclinical validation of DAB-2-28 as a therapeutic option for the treatment of bladder cancer. ResearchGate. [Link]

  • (2022). Antiglioma Activity of Aryl and Amido-Aryl Acetamidine Derivatives Targeting iNOS: Synthesis and Biological Evaluation. PMC. [Link]

  • (2025). Synthesis, Structure Characterization, and Biological Evaluation of 3-Amino-5-(5-Oxo-5H-Benzo[a]Phenothiazin-6-Ylamino) Benzoic Acid Derivatives via Molecular Docking, Cytotoxicity, and Antioxidant Studies. ResearchGate. [Link]

  • (2014). Behavior-selective apoptotic capacity of 4-(3,4,5-Trimethoxyphenoxy) benzoic acid and its methyl derivatives on two breast cancer cell lines. PubMed. [Link]

  • (2018). Cytotoxicity of the selected compounds against some human cancer cell lines. ResearchGate. [Link]

  • (2020). Synthesis, Antimicrobial Evaluation and Docking Studies of Novel 4-acetamido-3-aminobenzoic acid derivatives As Microbial Neuraminidase Inhibitors. Research Journal of Pharmacy and Technology. [Link]

  • (2023). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. PMC. [Link]

  • (2010). Synthesis and structure-activity relationships of 3-aminobenzophenones as antimitotic agents. PubMed. [Link]

  • 3-Acetamidobenzoic acid. PubChem. [Link]

  • (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. Preprints.org. [Link]

  • (2015). Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties. OMICS International. [Link]

  • (2019). Synthesis, Structure Characterization, and Biological Evaluation of 3-Amino-5-(5-Oxo-5H-Benzo[a]Phenothiazin-6-Ylamino) Benzoic Acid Derivatives via Molecular Docking, Cytotoxicity, and Antioxidant Studies. Bar-Ilan University. [Link]

  • (2022). 7-Geranyloxycinnamic Acid Isolated from Melicope lunu-ankenda Leaves Perturbs Colon Cancer and Breast Cancer Cell Lines' Growth via Induction of Apoptotic Pathway. MDPI. [Link]

  • (2012). Synthesis, antimicrobial evaluation and QSAR studies of p-amino benzoic acid derivatives. Journal of Pharmaceutical Technology, Research and Management. [Link]

  • (2024). THE CYTOTOXIC EFFECT OF BENZOIC ACID ON TEN DIFFERENT CANCER CELL LINES. ResearchGate. [Link]

  • (2022). Synthesis and Evaluation of Cytotoxic Activity of 3-((1H-Benzo[d]imidazol-2-yl)methyl)-2-phenylquinazolin-4(3H)-one Derivatives on MCF-7 Cell Line. ResearchGate. [Link]

  • (2023). Novel 2-Acetamido-2-ylidene-4-imidazole Derivatives (El-Saghier Reaction): Green Synthesis, Biological Assessment, and Molecular Docking. PMC. [Link]

Sources

Safety Operating Guide

Navigating the Disposal of 3-[(Methoxyacetyl)amino]benzoic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

<

This document provides a comprehensive guide for the proper disposal of 3-[(Methoxyacetyl)amino]benzoic acid, a compound frequently utilized in pharmaceutical research and development. Adherence to these procedures is critical for ensuring laboratory safety, environmental protection, and regulatory compliance. This guide is designed to empower researchers, scientists, and drug development professionals with the knowledge to manage this chemical waste stream responsibly.

Foundational Principles of Chemical Waste Management

The cornerstone of safe laboratory practice is a proactive approach to waste management. The overarching principle is that no chemical procedure should be initiated without a clear plan for the disposal of all resulting waste streams.[1] This initial planning prevents unforeseen complications and ensures that all state and federal regulatory requirements are met.[1]

A tiered strategy for managing laboratory waste, often referred to as the waste management hierarchy, prioritizes the most environmentally friendly and safest options:

  • Pollution Prevention and Source Reduction: The most effective strategy is to minimize waste generation at the source.[1] This can be achieved by ordering only the necessary quantities of chemicals, reducing the scale of experiments, and substituting hazardous chemicals with less hazardous alternatives where feasible.[1][2][3]

  • Reuse and Redistribution: Before designating a chemical as waste, consider if it can be reused within the laboratory or redistributed to another research group.[1]

  • Treatment, Reclamation, and Recycling: If reuse is not possible, explore options for treating the waste to render it non-hazardous, reclaiming valuable components, or recycling the material.

  • Disposal: The final and least preferred option is disposal through methods such as incineration, chemical treatment, or landfilling.[1]

Characterization of this compound Waste

Proper disposal begins with a thorough understanding of the chemical's properties and associated hazards. While a specific Safety Data Sheet (SDS) for this compound was not available in the immediate search, it is imperative to always locate and consult the manufacturer-provided SDS before handling or disposing of this compound. The SDS is the primary source of information regarding physical and chemical properties, hazards, and safe handling procedures.[4][5]

Based on the chemical structure, this compound is a solid organic compound. Similar aromatic carboxylic acids and amides may exhibit the following hazards, which should be confirmed with the specific SDS:

  • Toxicity: May be harmful if swallowed, inhaled, or absorbed through the skin.[6]

  • Irritation: Can cause skin and eye irritation.[6][7]

  • Environmental Hazards: May be harmful to aquatic life.

Table 1: Potential Hazard Classification

Hazard CategoryPotential Classification (to be verified with SDS)
Acute Toxicity (Oral)Category 4
Skin Corrosion/IrritationCategory 2
Serious Eye Damage/IrritationCategory 2A
Specific Target Organ ToxicityMay cause respiratory irritation

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe disposal of this compound.

Step 1: Waste Identification and Segregation
  • Consult the SDS: The first and most critical step is to review the SDS for specific disposal instructions.

  • Hazardous Waste Determination: Based on the SDS and knowledge of the processes that generated the waste, determine if it is a hazardous waste. A waste is generally considered hazardous if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.[2]

  • Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's waste management plan.[8][9] Incompatible chemicals, when mixed, can react violently or release toxic gases.[10] Store acids and bases separately, and keep oxidizing agents away from reducing agents and organic compounds.[10]

Step 2: Container Selection and Labeling
  • Container Compatibility: Use a container that is chemically compatible with this compound. For solid waste, a securely sealed, leak-proof container is required.[9][11] The original container is often a suitable choice if it is in good condition.[10] Do not use food containers for storing hazardous waste.[10]

  • Labeling: All waste containers must be clearly labeled.[8][9] The label must include:

    • The words "Hazardous Waste".[12][13]

    • The full chemical name: "this compound".

    • The specific hazard(s) (e.g., "Irritant," "Toxic").[12]

    • The date when waste was first added to the container (accumulation start date).

Step 3: Accumulation and Storage
  • Satellite Accumulation Areas (SAAs): Hazardous waste should be accumulated at or near the point of generation in a designated Satellite Accumulation Area (SAA).[2][10][12] The SAA must be under the control of laboratory personnel.[11]

  • Storage Limits: Be aware of the volume limits for SAAs (typically 55 gallons of hazardous waste or 1 quart of acutely hazardous waste).[13]

  • Secondary Containment: Use secondary containment, such as a tray or tub, to capture any potential leaks or spills.[3]

  • Container Management: Keep waste containers securely closed except when adding waste.[2][10] Regularly inspect storage areas for any signs of leaks or container degradation.[3]

Step 4: Arranging for Disposal
  • Institutional Procedures: Follow your institution's specific procedures for chemical waste pickup. This typically involves contacting the Environmental Health and Safety (EH&S) department or a designated waste management coordinator.[2]

  • Licensed Waste Haulers: Your institution will have a contract with a licensed hazardous waste disposal company to transport and dispose of the waste in compliance with all federal, state, and local regulations.[4][14]

Workflow for Disposal Decision-Making

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Start: Generation of This compound waste sds Consult the Safety Data Sheet (SDS) for specific disposal information start->sds is_hazardous Is the waste classified as hazardous? sds->is_hazardous non_hazardous Dispose of as non-hazardous waste per institutional guidelines is_hazardous->non_hazardous No segregate Segregate from incompatible chemical waste streams is_hazardous->segregate Yes end End: Proper Disposal non_hazardous->end container Select a compatible and properly labeled waste container segregate->container store Store in a designated Satellite Accumulation Area (SAA) with secondary containment container->store pickup Arrange for pickup by the institutional Environmental Health & Safety (EH&S) department or designated waste handler store->pickup pickup->end

Caption: Decision workflow for the disposal of this compound.

Spill and Emergency Procedures

In the event of a spill, immediately alert personnel in the area and follow your laboratory's established emergency procedures.

  • Small Spills: For a small spill of solid material, carefully sweep it up, avoiding dust generation, and place it in a labeled hazardous waste container.[15][16]

  • Large Spills: For larger spills, evacuate the area and contact your institution's emergency response team or EH&S department.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, safety glasses or goggles, and a lab coat, when cleaning up spills.[15] For larger spills or when there is a risk of dust inhalation, respiratory protection may be necessary.

Conclusion: Fostering a Culture of Safety

Proper chemical waste management is a shared responsibility. By adhering to these guidelines and the specific directives from your institution's EH&S department, you contribute to a safer laboratory environment for yourself and your colleagues. Continuous training and a commitment to best practices are essential for minimizing risks and ensuring regulatory compliance.[5][17]

References

  • Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories. Retrieved from [Link]

  • University of Pennsylvania Environmental Health and Radiation Safety. (n.d.). Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]

  • ACTenviro. (2024, September 17). Best Practices for Laboratory Waste Management. Retrieved from [Link]

  • US Bio-Clean. (n.d.). OSHA Compliance For Laboratories. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Retrieved from [Link]

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]

  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance. Retrieved from [Link]

  • American Laboratory. (2021, October 26). Managing Hazardous Chemical Waste in the Lab. Retrieved from [Link]

  • Medical Laboratory Observer. (n.d.). Laboratory Waste Management: The New Regulations. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document. Retrieved from [Link]

  • MCF Environmental Services. (n.d.). Are You In Compliance With Proper Lab Waste Disposal Regulations?. Retrieved from [Link]

  • Atlantic Training. (2024, December 26). Safe Storage of Hazardous Materials: Best Practices for a Safer Lab. Retrieved from [Link]

  • Angene Chemical. (2025, March 24). Safety Data Sheet. Retrieved from [Link]

  • Oxford Lab Fine Chem LLP. (n.d.). 3-amino benzoic acid. Retrieved from [Link]

Sources

Navigating the Safe Handling of 3-[(Methoxyacetyl)amino]benzoic Acid: A Guide to Personal Protective Equipment

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Assessment: An Evidence-Based Approach

Given the absence of specific toxicological data for 3-[(Methoxyacetyl)amino]benzoic acid, a conservative approach to hazard assessment is warranted. Analysis of analogous compounds, such as 3-aminobenzoic acid and 3-methoxybenzoic acid, reveals a consistent hazard profile.[1][2][3]

Primary Anticipated Hazards:

  • Skin Irritation: Direct contact may cause redness, itching, and inflammation.[2][4]

  • Serious Eye Irritation: The compound, particularly in powdered form, is likely to cause significant eye irritation upon contact.[1][2]

  • Respiratory Irritation: Inhalation of dust particles may irritate the respiratory tract.[1]

It is a prudent practice in a laboratory setting to handle all new or poorly characterized substances as potentially hazardous.[5]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is critical for minimizing exposure risk. The following recommendations are tiered based on the scale and nature of the handling operation.

Core PPE Ensemble (for all handling procedures):
  • Eye and Face Protection: Chemical safety goggles are mandatory.[6] In situations with a higher risk of splashes, such as when preparing solutions or during vigorous agitation, a face shield should be worn in addition to goggles.[6]

  • Hand Protection: Chemically resistant gloves are essential. Nitrile gloves are a suitable choice for incidental contact.[7] It is crucial to inspect gloves for any signs of degradation or perforation before use and to employ proper removal techniques to avoid skin contamination.[8]

  • Protective Clothing: A laboratory coat must be worn and fully buttoned to protect the skin and personal clothing.[7]

  • Footwear: Closed-toe shoes are required in all laboratory settings.[7]

Enhanced PPE for Specific Operations:
Operation Scale & Nature Recommended PPE Rationale
Small-Scale Weighing and Solution Preparation (<1g) Core PPE EnsembleMinimizes exposure during routine, low-volume tasks.
Large-Scale Handling and Transfers (>1g) Core PPE Ensemble + Respiratory Protection (N95 or higher)Reduces the risk of inhaling airborne particulates.
Procedures with High Dust Generation Potential (e.g., milling, vigorous mixing) Core PPE Ensemble + Half-mask respirator with P100 filtersProvides a higher level of respiratory protection against fine dust particles.

Procedural Guidance: A Step-by-Step Approach to Safety

Adherence to standardized procedures is as crucial as the selection of appropriate PPE. The following workflows are designed to ensure a safe handling environment.

Workflow for Weighing and Handling Solid this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Don Core PPE: Lab Coat, Gloves, Goggles prep2 Designate a well-ventilated work area (fume hood) prep1->prep2 prep3 Gather all necessary equipment and materials prep2->prep3 handle1 Carefully open the compound container prep3->handle1 handle2 Use a spatula to transfer the desired amount handle1->handle2 handle3 Close the container tightly after use handle2->handle3 clean1 Clean the work surface and equipment handle3->clean1 clean2 Dispose of contaminated wipes and gloves in designated waste clean1->clean2 clean3 Doff PPE in the correct order clean2->clean3 clean4 Wash hands thoroughly clean3->clean4

Caption: Workflow for Handling Solid Compound.

Donning and Doffing PPE: A Critical Sequence

The order in which PPE is put on and taken off is vital to prevent cross-contamination.

cluster_donning Donning (Putting On) cluster_doffing Doffing (Taking Off) don1 1. Lab Coat don2 2. Goggles/Face Shield don1->don2 don3 3. Gloves don2->don3 doff1 1. Gloves doff2 2. Goggles/Face Shield doff1->doff2 doff3 3. Lab Coat doff2->doff3

Caption: PPE Donning and Doffing Sequence.

Spill Management and Waste Disposal

Even with meticulous planning, spills can occur. A prompt and correct response is essential.

Spill Response:

  • Alert colleagues in the immediate vicinity.

  • Evacuate the area if the spill is large or if there is a risk of significant dust generation.

  • Don appropriate PPE , including respiratory protection if necessary.

  • Contain the spill using a chemical spill kit with appropriate absorbent materials.

  • Clean the area as per your institution's standard operating procedures.

Waste Disposal: All contaminated materials, including gloves, wipes, and the compound itself, must be disposed of as chemical waste in accordance with local and institutional regulations.[8][9] Do not dispose of this compound down the drain.[9]

Conclusion: A Culture of Safety

The responsible handling of this compound, and indeed any chemical, is foundational to successful research. By integrating the principles of hazard assessment, correct PPE selection, and standardized operational and disposal plans, researchers can create a safe and efficient laboratory environment. This guide serves as a starting point, and it is imperative that all personnel receive hands-on training and adhere to the specific safety policies of their institution.

References

  • RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. Utah State University. [Link]

  • Lab Safety Rules and Guidelines. Triumvirate Environmental. [Link]

  • Safe Handling Practices for Laboratory Chemicals. GZ Industrial Supplies. [Link]

  • Safe Handling and Storage of Chemicals. University of Colorado Boulder Environmental Health & Safety. [Link]

  • Chemical Handling and Storage. Iowa State University Environmental Health and Safety. [Link]

  • Organic Peroxides and Peroxide Forming Compounds SOP. University of Washington Environmental Health & Safety. [Link]

  • Standard Operating Procedure - ORGANIC PEROXIDES AND PEROXIDE FORMING COMPOUNDS. Yale Environmental Health & Safety. [Link]

  • PPE for Chemical Handling: A Quick Guide. Healthy Bean. [Link]

  • Chemical Handling Safety & PPE Requirements. National Safety Compliance. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(Methoxyacetyl)amino]benzoic acid
Reactant of Route 2
Reactant of Route 2
3-[(Methoxyacetyl)amino]benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.